PHGDH-inactive
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPIAAGIQAGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Consequences of PHGDH Loss of Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is a pivotal enzyme, catalyzing the first and rate-limiting step in the de novo serine biosynthesis pathway. This pathway is not only crucial for the synthesis of serine and glycine (B1666218) but also fuels a wide array of downstream metabolic processes essential for cellular proliferation and homeostasis. These include nucleotide, lipid, and amino acid synthesis, as well as the maintenance of cellular redox balance. Consequently, the loss of PHGDH function, whether through genetic mutations or pharmacological inhibition, has profound and diverse consequences. In humans, inherited PHGDH deficiency leads to severe neurological disorders, underscoring the critical role of de novo serine synthesis in brain development and function. In the context of oncology, while PHGDH is often overexpressed in tumors and represents a therapeutic target, its loss can paradoxically promote metastatic dissemination in certain cancer types. This guide provides a comprehensive technical overview of the multifaceted consequences of PHGDH loss of function, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support further research and drug development in this area.
Introduction: The Central Role of PHGDH in Cellular Metabolism
3-Phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. This reaction is the committed step in the serine biosynthesis pathway (SSP), which ultimately yields serine. Serine is a non-essential amino acid that can be obtained from the diet; however, certain tissues, most notably the brain, have a limited ability to uptake serine from circulation and are therefore highly dependent on de novo synthesis.[1]
Serine serves as a central metabolic hub, contributing to:
-
Protein Synthesis: As a proteinogenic amino acid.
-
Nucleotide Synthesis: Serine provides one-carbon units for the synthesis of purines and thymidylate through the folate cycle.[2]
-
Lipid Synthesis: It is a precursor for the synthesis of sphingolipids and phosphatidylserine.
-
Amino Acid Metabolism: Serine can be converted to glycine and cysteine.
-
Redox Homeostasis: The SSP contributes to the production of NADPH and glutathione, which are critical for antioxidant defense.
Given its central role, dysregulation of PHGDH activity has significant pathological implications, ranging from rare genetic disorders to cancer. This guide will explore the consequences of PHGDH loss of function in these different contexts.
Genetic Disorders Associated with PHGDH Deficiency
Mutations in the PHGDH gene that result in a loss or reduction of enzyme function are the cause of a spectrum of autosomal recessive disorders, primarily affecting neurological development and function.[3]
PHGDH Deficiency
PHGDH deficiency is a rare inborn error of serine biosynthesis characterized by a range of neurological symptoms that typically manifest in infancy.[3] The severity of the disease can vary, with infantile, juvenile, and adult-onset forms described.[1]
Clinical Manifestations of PHGDH Deficiency:
| Clinical Feature | Description |
| Neurological | |
| Congenital Microcephaly | Abnormally small head size present at birth, resulting from impaired brain growth.[4][5] |
| Psychomotor Retardation | Significant delays in achieving developmental milestones such as sitting, speaking, and walking.[4][5] |
| Seizures (Epilepsy) | Recurrent, often intractable seizures of various types, including infantile spasms, tonic-clonic, and myoclonic seizures.[4][5] |
| Spastic Quadriplegia | Increased muscle tone and stiffness in all four limbs. |
| Brain Atrophy/Hypomyelination | Progressive loss of brain tissue and reduced formation of the myelin sheath that insulates nerve cells.[1][4] |
| Other | |
| Feeding Difficulties | Common in infants with the severe form of the disorder.[3] |
| Developmental Cataracts | Clouding of the lens of the eye. |
| Megaloblastic Anemia | A type of anemia characterized by larger-than-normal red blood cells. |
| Hypertonia | Increased muscle tone. |
Neu-Laxova Syndrome (NLS)
Neu-Laxova syndrome is the most severe manifestation of PHGDH deficiency, representing a lethal congenital disorder.[6] It is characterized by multiple, severe congenital abnormalities.[1]
Key Clinical Features of Neu-Laxova Syndrome:
| Clinical Feature | Description |
| Severe Intrauterine Growth Restriction (IUGR) | Failure to grow at a normal rate in the womb.[6] |
| Severe Microcephaly | A significantly smaller head circumference than expected for age and sex.[6] |
| Ichthyosis | Dry, thickened, and scaly skin, often described as a "collodion baby" appearance.[6] |
| Characteristic Facial Dysmorphism | Includes proptosis (bulging eyes), micrognathia (small jaw), flattened nose, and malformed ears.[6] |
| Limb Deformities | Flexion contractures of the joints and syndactyly (fused fingers or toes).[6] |
| Central Nervous System Anomalies | Such as lissencephaly (smooth brain), cerebellar hypoplasia, and agenesis of the corpus callosum.[6] |
Cellular and Metabolic Consequences of PHGDH Loss of Function
The inhibition or genetic loss of PHGDH triggers a cascade of cellular and metabolic changes, stemming from the depletion of serine and its downstream metabolites.
Disruption of Serine, Glycine, and One-Carbon Metabolism
The most immediate consequence of PHGDH loss of function is a reduction in the de novo synthesis of serine. This leads to decreased intracellular levels of both serine and glycine.[1] As serine is a primary donor of one-carbon units to the folate cycle, PHGDH inhibition also impairs the synthesis of nucleotides (purines and thymidylate).[2]
Quantitative Metabolomic Changes upon PHGDH Inhibition:
| Metabolite | Change upon PHGDH Inhibition | Cell Type/Condition | Fold Change/Percentage Change |
| Serine | Decrease | C2C12 myotubes (50 µM NCT-503, 48h) | ~0.25-fold |
| Glycine | Decrease | C2C12 myotubes (50 µM NCT-503, 48h) | ~0.5-fold |
| M+3 Serine (from 13C-glucose) | Decrease | MDA-MB-468 cells (10 µM NCT-503, 4h) | >90% reduction |
| M+2 Glycine (from 13C-glucose) | Decrease | MDA-MB-468 cells (10 µM NCT-503, 4h) | Significant reduction |
| AMP | Decrease | Aggressive TNBC BrM cells (PHGDH depletion, -Ser/-Gly media) | Depleted pools |
| GMP | Decrease | Aggressive TNBC BrM cells (PHGDH depletion, -Ser/-Gly media) | Depleted pools |
Impaired Proliferation and Biomass Accumulation
The depletion of essential building blocks like amino acids and nucleotides leads to a reduction in cell proliferation and biomass accumulation.[7] PHGDH inhibition has been shown to decrease protein synthesis, RNA content, and the incorporation of glucose-derived carbons into proteins, RNA, and lipids.[7]
Effects of PHGDH Inhibitors on Cell Proliferation and Viability:
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) |
| NCT-503 | MDA-MB-468 (PHGDH-dependent) | Cell Viability | 8-16 |
| BT-20 (PHGDH-dependent) | Cell Viability | 8-16 | |
| HCC70 (PHGDH-dependent) | Cell Viability | 8-16 | |
| A549 | Cell Viability | 16.44 | |
| CBR-5884 | PHGDH enzyme | Enzymatic Assay | 33 |
| SKOV3 | Cell Viability | 54.4 | |
| ID8 | Cell Viability | 54.7 | |
| PKUMDL-WQ-2101 | MDA-MB-468 (PHGDH-amplified) | Cell Viability | 7.7 |
| HCC70 (PHGDH-amplified) | Cell Viability | 10.8 | |
| PKUMDL-WQ-2201 | MDA-MB-468 (PHGDH-amplified) | Cell Viability | 7.7 |
| HCC70 (PHGDH-amplified) | Cell Viability | 10.8 |
Alterations in Lipid Metabolism
PHGDH loss of function has been demonstrated to alter lipid homeostasis, particularly in the liver. Studies in mice with PHGDH knockdown have shown reduced levels of ceramides (B1148491) and an accumulation of triacylglycerol species with long-chain polyunsaturated fatty acids.[8]
Impact on Redox Balance and Mitochondrial Function
The serine synthesis pathway is interconnected with cellular redox balance through the production of NADPH and the synthesis of glutathione, a major antioxidant. PHGDH inhibition can lead to oxidative stress.[9] Furthermore, PHGDH has been implicated in maintaining mitochondrial function. Its depletion can reduce the activity of electron transport chain complexes and decrease mitochondrial respiration.[10]
Role of PHGDH Loss of Function in Cancer
The role of PHGDH in cancer is complex and appears to be context-dependent. While many cancers overexpress PHGDH to support their high proliferative demands, making it a therapeutic target, some studies suggest that loss of PHGDH can promote metastasis.
-
Tumor Growth Suppression: In cancers that are "addicted" to de novo serine synthesis, inhibition of PHGDH can effectively suppress tumor growth by inducing cell cycle arrest and apoptosis.[11] This is particularly relevant in tumors with amplification of the PHGDH gene.
-
Enhanced Metastasis: Paradoxically, some research indicates that low PHGDH expression in the primary tumor can be associated with increased metastatic potential.[12] The proposed mechanism involves a "moonlighting" function of PHGDH, where its loss redirects metabolic flux towards pathways that enhance cell migration and invasion.[12]
Signaling Pathways Affected by PHGDH Loss of Function
PHGDH activity is integrated with major cellular signaling networks that control cell growth, proliferation, and stress responses.
mTORC1 Signaling
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism. PHGDH inhibition has been shown to decrease mTORC1 signaling, leading to reduced protein synthesis.[7] This effect appears to be dependent on mTORC1, as demonstrated in experiments using rapamycin.[13]
ATF4 Signaling
Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response. Under conditions of amino acid starvation, which can be mimicked by PHGDH inhibition, ATF4 is activated and promotes the transcription of genes involved in amino acid synthesis and transport, including enzymes of the serine synthesis pathway. This represents a feedback mechanism to cope with serine depletion.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PHGDH loss of function.
Western Blot Analysis for PHGDH Pathway Proteins
This protocol describes the detection and quantification of PHGDH and related proteins by western blotting.
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
PHGDH inhibitor (e.g., NCT-503) or siRNA targeting PHGDH
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHGDH, anti-p-mTOR, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PHGDH inhibitor or transfect with siRNA for the appropriate duration.
-
Protein Extraction: Lyse cells in RIPA buffer, collect lysates, and centrifuge to pellet debris.
-
Protein Quantification: Determine protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with a PHGDH inhibitor.
Materials:
-
96-well plates
-
Cell line of interest
-
PHGDH inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PHGDH inhibitor for the desired incubation period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value of the inhibitor.
Serine Synthesis Flux Analysis using 13C-Glucose Tracing
This protocol outlines a method to measure the rate of de novo serine synthesis from glucose using stable isotope tracing and mass spectrometry.
Materials:
-
Cell culture medium with and without serine and glycine
-
[U-13C6]-glucose
-
PHGDH inhibitor
-
6-well plates
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling: Culture cells in 6-well plates. For the experiment, switch the medium to a labeling medium containing [U-13C6]-glucose and the PHGDH inhibitor (or vehicle control). Incubate for a defined period (e.g., 4-24 hours).
-
Metabolite Extraction: Quickly aspirate the labeling medium, wash the cells with ice-cold saline, and then add ice-cold 80% methanol to quench metabolic activity. Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the polar metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts by LC-MS to measure the abundance of different mass isotopologues of serine, glycine, and other related metabolites.
-
Data Analysis: Calculate the fractional contribution of glucose to the serine and glycine pools by determining the ratio of 13C-labeled isotopologues to the total pool of each amino acid.
Assessment of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
This protocol measures key parameters of mitochondrial function, such as oxygen consumption rate (OCR), in cells with PHGDH loss of function.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test: Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports.
-
Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure basal OCR and the OCR after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion and Future Directions
The consequences of PHGDH loss of function are profound and context-dependent. In the realm of human genetics, PHGDH deficiency leads to devastating neurological disorders, highlighting the indispensable role of de novo serine synthesis for brain development. This underscores the potential for serine supplementation as a therapeutic strategy, particularly if initiated early.
In oncology, the role of PHGDH is more nuanced. While its overexpression is a hallmark of many cancers and a valid therapeutic target, the discovery that its loss can promote metastasis in some contexts necessitates a deeper understanding of its non-canonical functions. This duality presents both challenges and opportunities for drug development. Targeting PHGDH may be most effective in primary tumors addicted to serine synthesis, while combination therapies may be required to prevent metastatic escape.
Future research should focus on:
-
Elucidating the precise mechanisms by which PHGDH loss promotes metastasis.
-
Identifying biomarkers to stratify patients who would most benefit from PHGDH-targeted therapies.
-
Developing novel therapeutic strategies that exploit the metabolic vulnerabilities created by PHGDH inhibition, potentially in combination with other metabolic or signaling pathway inhibitors.
-
Further exploring the role of PHGDH in other diseases, including metabolic and neurodegenerative disorders.
A thorough understanding of the multifaceted consequences of PHGDH loss of function will be crucial for the successful translation of basic research findings into effective clinical interventions.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attributes | Graphviz [graphviz.org]
- 4. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. content.protocols.io [content.protocols.io]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Limited Environmental Serine and Glycine Confer Brain Metastasis Sensitivity to PHGDH Inhibition [datacatalog.med.nyu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Transcriptional readthrough at Atf4 locus suppresses Rps19bp1 and impairs heart development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. MTOR PubMed 21239045 Reference Into Function - Knowledge Graph - Data Commons [datacommons.org]
The Metabolic Impact of PHGDH Inhibition: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine synthesis pathway (SSP). By converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP), PHGDH diverts carbon from glycolysis to produce serine.[1][2] Serine is a non-essential amino acid, but it serves as a central hub for biosynthesis, providing the carbon backbone for the synthesis of other amino acids like glycine (B1666218) and cysteine, lipids (such as ceramides), and is the primary source of one-carbon units for nucleotide synthesis and methylation reactions.[1][2][3]
Overexpression of PHGDH is a hallmark of various cancers, including breast cancer, melanoma, and glioma, where it supports rapid cell proliferation, growth, and resistance to oxidative stress.[1][4] This dependency on the SSP has positioned PHGDH as a promising therapeutic target for cancer and potentially other diseases involving metabolic dysregulation.[5][6] This technical guide provides an in-depth overview of the metabolic consequences of PHGDH inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Metabolic Consequences of PHGDH Inhibition
Inhibition of PHGDH, either pharmacologically with small molecules (e.g., NCT-503, CBR-5884, WQ-2101) or genetically (e.g., shRNA, CRISPR/Cas9), induces broad and significant changes across the cellular metabolome.[4][7] These changes are not limited to the depletion of serine but cascade through interconnected metabolic networks.
Disruption of Serine Synthesis and One-Carbon Metabolism
The most immediate effect of PHGDH inhibition is the blockade of de novo serine synthesis from glucose. This leads to a significant reduction in intracellular pools of serine and its derivatives.
-
Serine and Glycine Depletion: Pharmacological or genetic inhibition of PHGDH markedly reduces the production of glucose-derived serine and, consequently, glycine.[3][8]
-
Impaired One-Carbon Unit Supply: Serine is the primary donor of one-carbon units to the folate cycle, which are essential for the synthesis of purines and thymidylate (a pyrimidine). PHGDH inhibition disrupts this supply, thereby impairing nucleotide synthesis.[3][9] This occurs even when exogenous serine is available, suggesting that endogenously synthesized serine is preferentially used for nucleotide production.[3]
Perturbation of Central Carbon Metabolism
By blocking a key exit point from glycolysis, PHGDH inhibition forces a rerouting of carbon flux, impacting both glycolysis and the Tricarboxylic Acid (TCA) cycle.
-
Glycolysis: Inhibition can lead to an accumulation of upstream glycolytic intermediates, such as 3-phosphoglycerate (3-PG), and may accelerate overall glycolytic flux as cells attempt to compensate for metabolic stress.[9][10][11]
-
TCA Cycle: The effects on the TCA cycle are complex. Some studies report that PHGDH inhibition leads to decreased TCA cycle activity.[12] PHGDH activity contributes to the pool of α-ketoglutarate (α-KG), a key TCA cycle intermediate, and its inhibition can reduce intracellular α-KG levels by approximately 20%.[13] Conversely, the inhibitor NCT-503 has been shown to reroute glucose-derived carbons into the TCA cycle, although this was identified as a potential off-target effect.[14][15]
Impairment of Nucleotide Synthesis
The disruption of one-carbon metabolism directly compromises the synthesis of nucleotides, the building blocks of DNA and RNA.
-
Reduced Nucleotide Pools: PHGDH inhibition leads to alterations in nucleotide metabolism, which is a direct consequence of the reduced supply of one-carbon units from serine.[9][16] Studies using stable isotope tracing have demonstrated that PHGDH inhibitors reduce the incorporation of carbon from both glucose-derived and exogenous serine into AMP and dTMP.[3][8] This effect can be rescued by supplementing with nucleosides, confirming the critical link between the SSP and nucleotide synthesis.[9]
Alterations in Lipid Metabolism
The impact of PHGDH inhibition extends to lipid homeostasis, affecting the synthesis of sphingolipids and the composition of triglycerides.
-
Ceramide Synthesis: Serine is a direct precursor for ceramide synthesis. PHGDH knockdown in murine livers has been shown to reduce both liver and serum ceramide levels.[17][18]
-
Triglyceride Composition: In the same models, PHGDH depletion altered the composition of liver triacylglycerols, leading to an accumulation of species with longer-chain, polyunsaturated fatty acids.[17][19] This suggests a broader perturbation in lipid metabolism beyond just sphingolipids.[19][20]
Disruption of Redox Homeostasis
The SSP is tightly linked to cellular redox balance through the production of NADH and its contribution to antioxidant defenses.
-
NADH/NAD+ Balance: The PHGDH reaction itself reduces NAD+ to NADH.[1] Inhibiting this step can alter the cellular NADH/NAD+ ratio, affecting numerous redox-dependent reactions.
-
Oxidative Stress: Serine metabolism supports the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. PHGDH inhibition can decrease cellular GSH levels, leading to an increase in reactive oxygen species (ROS) and inducing oxidative stress.[21][22] This increase in ROS can contribute to the cytotoxic effects of PHGDH inhibitors and induce apoptosis.[21][22]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on PHGDH inhibition.
Table 1: Inhibitory Potency of Selected PHGDH Inhibitors
| Inhibitor | Type | IC₅₀ | Target/Cell Line | Reference |
| NCT-503 | Allosteric | ~20.2 µM | MDA-MB-468 cells | [22] |
| Compound 18 | Allosteric | 5.9 µM | BT-20 cells | [13] |
| WQ-2101 | Allosteric | Dose-dependent | Various cell lines | [7] |
| Phgdh-IN-3 | Orthosteric | 2.8 µM | Human PHGDH enzyme | [23] |
| Indole Amide 1 | Orthosteric | 0.238 µM | Human PHGDH enzyme | [24] |
| CBR-5884 | Allosteric | Not specified | Breast cancer/melanoma | [25] |
| A1 | Orthosteric | 18.5 µM | Human PHGDH enzyme | [26] |
Table 2: Impact of PHGDH Inhibition on Metabolite Levels and Cellular Processes
| Parameter | Effect | Cell Line / Model | Treatment | Reference |
| α-Ketoglutarate | ~20% decrease | - | PHGDH knockdown | [13] |
| Glutathione (GSH) | Decrease | Burkitt lymphoma cells | NCT-503 (10-40 µM) | [22] |
| Reactive Oxygen Species (ROS) | Increase | Burkitt lymphoma cells | NCT-503 | [22] |
| Oxygen Consumption Rate | Drastic reduction | HCT116, DLD-1 cells | NCT-503 | [27] |
| ATP Production | Significant loss | HCT116, DLD-1 cells | NCT-503 | [27] |
| ¹³C-Glucose into Serine | Reduction | MDA-MB-468 cells | NCT-503 (10 µM) | [8] |
| ¹³C-Glucose into AMP | Reduction | MDA-MB-468 cells | NCT-503 (10 µM) | [8] |
| Serine Pools | 30-50% decrease | TNBC BrM cells in CSF media | PHGDH suppression | [28] |
Signaling Pathways and Cellular Processes
PHGDH inhibition impacts major signaling pathways and induces distinct cellular responses, primarily as a consequence of metabolic stress.
mTORC1 Signaling
The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and metabolism, sensitive to nutrient availability. PHGDH inhibition has been shown to decrease mTORC1 signaling, likely as a result of amino acid depletion and metabolic stress.[10][11] This leads to reduced protein synthesis and can contribute to the anti-proliferative effects of PHGDH inhibitors.[10][29]
Apoptosis and Autophagy
Metabolic disruption caused by PHGDH inhibition can trigger programmed cell death (apoptosis) and cellular recycling (autophagy).
-
Apoptosis: The accumulation of ROS and disruption of nucleotide synthesis are potent triggers for apoptosis.[4][21] Combining PHGDH inhibitors with other chemotherapeutic agents has been shown to significantly induce apoptosis.[12]
-
Autophagy: Autophagy can be induced as a survival mechanism in response to nutrient deprivation caused by PHGDH inhibition.[21] However, in some contexts, activating the autophagy pathway can enhance the sensitivity of cancer cells to PHGDH knockdown, suggesting a complex, context-dependent role.[30][31]
Experimental Protocols
This section details methodologies for key experiments used to assess the metabolic impact of PHGDH inhibition.
Metabolite Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the cornerstone technique for quantifying changes in metabolite levels following PHGDH inhibition.
-
Objective: To measure the relative or absolute abundance of intracellular metabolites.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the PHGDH inhibitor (e.g., NCT-503, WQ-2101) or vehicle control for a specified duration (e.g., 24 hours).[7]
-
Metabolite Quenching and Extraction: To halt enzymatic activity, rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add a cold extraction solvent (typically 80% methanol (B129727) chilled to -80°C).[32] Scrape the cells in the solvent and transfer the lysate to a microcentrifuge tube.
-
Extraction: Vortex the lysate thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.
-
Sample Preparation: Transfer the supernatant containing the polar metabolites to a new tube and dry it using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent. Inject the sample into an LC-MS system (e.g., coupled to a high-resolution mass spectrometer like a Q-Exactive). Separate metabolites using a chromatography column (e.g., a HILIC or reverse-phase column).
-
Data Analysis: Process the raw data to identify and quantify metabolite peaks. Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites that are significantly altered between control and treated groups.[7][33] Pathway analysis tools (e.g., MetaboAnalyst) can be used to identify affected metabolic pathways.[34][35]
-
References
- 1. Frontiers | Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy [frontiersin.org]
- 2. oaepublish.com [oaepublish.com]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate [dspace.mit.edu]
- 4. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serine synthesis through PHGDH coordinates nucleotide levels by maintaining central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PHGDH supports liver ceramide synthesis and sustains lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. Limited Environmental Serine and Glycine Confer Brain Metastasis Sensitivity to PHGDH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. PHGDH knockdown increases sensitivity to SR1, an aryl hydrocarbon receptor antagonist, in colorectal cancer by activating the autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. eurekalert.org [eurekalert.org]
- 35. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Phenotype of PHGDH Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phenotype of mice with genetic deletion of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This document summarizes key findings from studies on whole-body and conditional PHGDH knockout mouse models, presenting quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways involved.
Executive Summary
The genetic ablation of PHGDH in mice has profound and diverse physiological consequences, underscoring the critical role of de novo serine biosynthesis in embryonic development, neurological function, and metabolic homeostasis. A constitutive, whole-body knockout of PHGDH is embryonically lethal, necessitating the development of conditional knockout models to investigate its tissue-specific roles.
Brain-specific deletion of PHGDH leads to severe neurological deficits, including microcephaly and impaired N-methyl-D-aspartate (NMDA) receptor function, due to a significant reduction in L-serine and D-serine levels. In contrast, liver-specific PHGDH knockout results in a metabolic phenotype characterized by mild obesity, insulin (B600854) resistance, and heightened susceptibility to protein starvation.
This guide will delve into the specific phenotypic manifestations of PHGDH knockout in different tissues, providing researchers and drug development professionals with the critical data and methodologies to understand and further investigate the roles of this key metabolic enzyme.
Whole-Body PHGDH Knockout: Embryonic Lethality
Targeted disruption of the Phgdh gene in mice results in embryonic lethality after embryonic day 13.5 (E13.5)[1][2]. This early lethality highlights the indispensable role of de novo serine biosynthesis during embryonic development.
Key Phenotypic Observations:
-
Severe Growth Retardation: Phgdh null embryos exhibit a significant reduction in body size.
-
Neurodevelopmental Defects: Striking abnormalities are observed in the central nervous system, including hypoplasia of the telencephalon, diencephalon, and mesencephalon[1]. Structures like the olfactory bulbs and cerebellum are indistinct[1].
-
Impaired Neurogenesis: The normal cell cycle progression and subsequent neurogenesis of radial glia cells in the spinal cord are severely impaired[2].
-
Metabolic Perturbations: A drastic reduction in L-serine metabolites, such as phosphatidyl-L-serine and sphingolipids, is observed[1].
Brain-Specific PHGDH Knockout: Neurological Impairment
To bypass embryonic lethality and study the role of PHGDH in the brain, conditional knockout mice have been generated using the Cre-loxP system, typically with a GFAP-Cre driver to target neural stem cells and astrocytes[3][4].
Quantitative Data: Neurochemical and Morphological Changes
| Parameter | Control (Floxed) | Brain-Specific PHGDH KO | Percentage Change | Reference |
| Cerebral Cortex L-Serine | ~1.5 µmol/g | ~0.26 µmol/g | ↓ 82.7% | [5] |
| Cerebral Cortex D-Serine | ~0.11 µmol/g | ~0.01 µmol/g | ↓ 90.9% | [5] |
| Hippocampus L-Serine | ~1.8 µmol/g | ~0.28 µmol/g | ↓ 84.4% | [5] |
| Hippocampus D-Serine | ~0.15 µmol/g | ~0.011 µmol/g | ↓ 92.7% | [5] |
| Brain Weight (6 weeks) | ~0.45 g | ~0.38 g | ↓ 15.6% | [6] |
Signaling Pathway: Impaired NMDA Receptor Function
The reduction in D-serine, a crucial co-agonist of the NMDA receptor, leads to its hypofunction. This disrupts synaptic plasticity and neuronal communication.
Liver-Specific PHGDH Knockout: Metabolic Dysregulation
Utilizing an Albumin-Cre driver, researchers have generated liver-specific PHGDH knockout mice (LKO) to explore the role of hepatic serine synthesis in systemic metabolism[7][8].
Quantitative Data: Metabolic Phenotype
| Parameter | Control (Floxed) | Liver-Specific PHGDH KO | Percentage Change | Reference |
| Body Weight (30 weeks) | ~35 g | ~40 g | ↑ ~14% | [7] |
| Liver Weight (30 weeks) | ~1.2 g | ~1.5 g | ↑ ~25% | [7] |
| Epididymal White Adipose Tissue (30 weeks) | ~1.0 g | ~1.5 g | ↑ ~50% | [7] |
| Glucose Tolerance (AUC) | Lower | Significantly Higher | Impaired | [7] |
Signaling Pathway: Insulin/IGF-1 Signaling
Liver-specific PHGDH knockout is associated with diminished insulin/IGF-1 signaling, contributing to impaired glucose tolerance[7][8].
Experimental Protocols
Generation of Conditional PHGDH Knockout Mice
This protocol outlines the general steps for creating brain-specific or liver-specific PHGDH knockout mice using the Cre-loxP system.
Methodology:
-
Generation of Floxed Mice: Mice carrying a Phgdh allele with loxP sites flanking critical exons are generated through homologous recombination in embryonic stem cells.
-
Acquisition of Cre Driver Lines: Obtain mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., GFAP for brain, Albumin for liver)[3][4][9].
-
Breeding: Cross homozygous floxed Phgdh mice with the Cre driver line.
-
Genotyping: Screen offspring for the presence of both the floxed Phgdh allele and the Cre transgene using PCR analysis of tail DNA.
-
Generation of Experimental Cohorts: Intercross heterozygous offspring to generate homozygous floxed mice carrying the Cre transgene, which will be the conditional knockout animals. Littermates lacking the Cre transgene serve as controls.
-
Validation: Confirm tissue-specific knockout of PHGDH protein expression using Western blotting or immunohistochemistry.
In Vivo Metabolic Flux Analysis using 13C-Glucose
This protocol provides a framework for tracing the metabolic fate of glucose in PHGDH knockout mice.
Methodology:
-
Animal Preparation: Fast mice overnight to deplete glycogen stores.
-
Tracer Infusion: Administer a bolus of [U-13C]glucose via tail vein or intraperitoneal injection, followed by a continuous infusion to achieve isotopic steady state[10].
-
Tissue Collection: At the end of the infusion period, euthanize the mouse and rapidly dissect and freeze tissues of interest (e.g., brain, liver) in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissue in a methanol/water/chloroform solution to extract polar metabolites.
-
Derivatization: Chemically modify the extracted metabolites to increase their volatility for gas chromatography.
-
GC-MS Analysis: Separate and detect the 13C-labeled metabolites using gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Determine the mass isotopomer distribution of key metabolites (e.g., serine, glycine, lactate) to calculate metabolic fluxes through relevant pathways.
Neurobehavioral Assays
Open Field Test:
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10-20 minutes)[11][12].
-
Data Collection: Use video tracking software to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Interpretation: Reduced time in the center is indicative of anxiety-like behavior. Changes in total distance traveled can indicate alterations in locomotor activity.
Morris Water Maze:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform[13][14].
-
Procedure:
-
Acquisition Phase: Train the mouse over several days to find the hidden platform from different starting locations, using spatial cues around the room.
-
Probe Trial: Remove the platform and record the time the mouse spends swimming in the target quadrant where the platform was previously located.
-
-
Data Collection: Track the mouse's swim path, escape latency, and time in the target quadrant using video software.
-
Interpretation: Increased escape latency and less time in the target quadrant indicate deficits in spatial learning and memory.
Conclusion
The study of PHGDH knockout mice has been instrumental in elucidating the critical and diverse functions of de novo serine biosynthesis. While systemic knockout demonstrates its absolute necessity for embryonic development, conditional models have revealed its nuanced roles in maintaining neurological function and metabolic health in adult animals. The pronounced neurological phenotype of brain-specific knockout mice underscores the importance of the PHGDH pathway in providing precursors for neurotransmitter synthesis and maintaining synaptic plasticity. The metabolic derangements observed in liver-specific knockout mice highlight a key role for hepatic serine synthesis in systemic glucose homeostasis.
For drug development professionals, these models provide valuable in vivo platforms for testing the efficacy and safety of PHGDH inhibitors, which are being explored as potential cancer therapeutics. Understanding the on-target toxicities in different tissues is crucial for the clinical translation of these agents. For researchers and scientists, the PHGDH knockout mouse remains a powerful tool to further dissect the intricate connections between serine metabolism, cellular signaling, and organismal physiology. Future studies employing these models will undoubtedly continue to uncover novel aspects of this fundamental metabolic pathway.
References
- 1. Targeted disruption of the mouse 3-phosphoglycerate dehydrogenase gene causes severe neurodevelopmental defects and results in embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired neurogenesis in embryonic spinal cord of Phgdh knockout mice, a serine deficiency disorder model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of a Brain-specific SLC23A2 Gene Knockout Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Unravelling the Allosteric Targeting of PHGDH at the ACT-Binding Domain with a Photoactivatable Diazirine Probe and Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte-Specific Phgdh-Deficient Mice Culminate in Mild Obesity, Insulin Resistance, and Enhanced Vulnerability to Protein Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 035593 - Albumin-Cre, Alb-cre Strain Details [jax.org]
- 10. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. goldbio.com [goldbio.com]
The Pivotal Role of 3-Phosphoglycerate Dehydrogenase (PHGDH) in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phosphoglycerate (B1209933) dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway. This pathway is of paramount importance in the central nervous system (CNS), where serine and its derivatives are essential for neurodevelopment, neurotransmission, and cellular homeostasis. Dysregulation of PHGDH activity and expression has been increasingly implicated in a range of neurological disorders, from rare genetic diseases to common neurodegenerative conditions like Alzheimer's and Parkinson's disease. This technical guide provides an in-depth exploration of the multifaceted role of PHGDH in neurological health and disease. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involving PHGDH. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target PHGDH in the context of neurological disorders.
Introduction: PHGDH and Serine Synthesis in the Central Nervous System
The PHGDH gene encodes the enzyme 3-phosphoglycerate dehydrogenase, which converts the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, committing it to the synthesis of L-serine.[1] In the brain, this endogenous synthesis is crucial, as the blood-brain barrier restricts the passage of dietary serine.[2] L-serine is a proteogenic amino acid and a precursor for numerous essential biomolecules, including:
-
D-serine: Synthesized from L-serine by serine racemase, D-serine is an obligatory co-agonist at the glycine (B1666218) modulatory site of N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic plasticity, learning, and memory.[3]
-
Neurotransmitters: Serine is involved in the synthesis of other key chemical messengers in the nervous system.[2]
-
Lipids and Myelin: It is a component of proteins that form cell membranes and the myelin sheath that insulates nerves.[2]
-
Nucleotides and Redox Balance: The serine synthesis pathway provides one-carbon units for nucleotide synthesis and contributes to cellular redox homeostasis through the production of glutathione.[4][5]
Given its central role, it is not surprising that alterations in PHGDH function are linked to significant neurological consequences.
PHGDH in Neurodevelopmental Disorders
Mutations in the PHGDH gene are the cause of rare autosomal recessive serine deficiency disorders. These disorders are characterized by a severe clinical presentation, underscoring the indispensable role of PHGDH in brain development.
Clinical Manifestations:
Studies using Phgdh knockout mice have provided in vivo evidence that serine deficiency resulting from the absence of PHGDH leads to impaired cell cycle progression and neurogenesis of radial glia cells, ultimately causing severe growth retardation of the central nervous system and embryonic lethality.[8]
PHGDH in Neurodegenerative Disorders
Recent research has uncovered a complex and sometimes contradictory role for PHGDH in more common, age-related neurodegenerative diseases.
Alzheimer's Disease (AD)
The involvement of PHGDH in AD is an area of active investigation, with studies reporting both increased and decreased expression levels.
-
Increased PHGDH Expression: Several studies have reported a sequential increase in PHGDH mRNA and protein levels in the brains of AD mouse models and in human cohorts, which correlates with disease pathology and cognitive decline.[9][10][11][12][13] This has led to the suggestion that PHGDH could serve as a potential biomarker for AD.[1][13] One proposed model suggests a positive feedback loop between increased astrocyte PHGDH expression and excitotoxicity, where elevated serine synthesis enhances NMDA receptor activity, contributing to a "vicious cycle of neuronal hyperactivation."[12][14]
-
Decreased PHGDH Expression: Conversely, other research has reported a dramatic decline in brain PHGDH levels in patients with intermediate and advanced AD.[15]
-
Non-Enzymatic Function: A novel, non-enzymatic role for PHGDH has been proposed in AD. Elevated levels of PHGDH in astrocytes may act as a gene regulator, promoting inflammation and impairing autophagy, thereby contributing to amyloid pathology independent of its serine synthesis activity.[16]
These conflicting findings highlight the complexity of PHGDH's role in AD and suggest that its effects may be context-dependent, varying with disease stage and cellular environment.
Parkinson's Disease (PD)
In the context of Parkinson's disease, PHGDH appears to play a significant role in neuroinflammation.
-
Astrocyte-Mediated Neuroinflammation: Studies have shown that PHGDH is upregulated in astrocytes in the substantia nigra of MPTP-induced mouse models of PD.[17] Inhibition of PHGDH in these models alleviates neuroinflammation and reduces neurotoxicity.[17] The proposed mechanism involves PHGDH-mediated serine synthesis sustaining NADH levels, which in turn promotes histone acetylation of proinflammatory cytokine promoters, leading to their increased transcription.[17][18]
-
Regulation by Parkin: The E3 ubiquitin ligase Parkin, encoded by a gene linked to autosomal recessive juvenile Parkinson's disease, has been shown to ubiquitinate PHGDH, leading to its degradation.[19][20] This suggests that Parkin acts as a tumor suppressor by downregulating serine synthesis.[19][21] The loss of Parkin function in PD could therefore lead to an upregulation of PHGDH and a subsequent increase in serine synthesis and neuroinflammation.
Quantitative Data Summary
The following tables summarize key quantitative findings from the cited literature regarding PHGDH in neurological disorders.
Table 1: PHGDH Expression and Serine Levels in Neurological Disorders
| Disorder/Model | Tissue/Cell Type | Analyte | Change | Magnitude of Change | Reference |
| Alzheimer's Disease (Human) | Hippocampus | PHGDH Protein | Decrease | 62% (intermediate AD), 82% (advanced AD) | [15] |
| Alzheimer's Disease (Human) | Brain | PHGDH mRNA & Protein | Increase | Correlates with pathology and symptoms | [9][11][22] |
| 3xTg-AD Mouse Model (12 months) | Hippocampus | PHGDH mRNA | Increase | Significantly higher than non-transgenic controls | [12] |
| PS19 Tau Mouse Model (10 months) | Hippocampus | PHGDH Protein | Increase | Significantly higher than non-transgenic controls | [12] |
| Parkinson's Disease (MPTP Mouse Model) | Substantia Nigra (Astrocytes) | PHGDH Expression | Increase | Significantly increased after MPTP injection | [17] |
| Phgdh Conditional Knockout Mouse | Cerebral Cortex | L-Serine | Decrease | Markedly decreased | [3][23] |
| Phgdh Conditional Knockout Mouse | Cerebral Cortex | D-Serine | Decrease | Markedly decreased | [3][23] |
| Phgdh Conditional Knockout Mouse | Hippocampus | L-Serine | Decrease | Markedly decreased | [3][23] |
| Phgdh Conditional Knockout Mouse | Hippocampus | D-Serine | Decrease | Markedly decreased | [3][23] |
Table 2: Effects of PHGDH Modulation on Neurological Phenotypes
| Model System | Modulation | Outcome Measure | Effect | Reference |
| MPTP Mouse Model of PD | PHGDH Inhibition (NCT-503) | Astrocyte-mediated neuroinflammation | Alleviated | [17] |
| MPTP Mouse Model of PD | PHGDH Inhibition (NCT-503) | TH+ neuronal death | Decreased | [17] |
| MPTP Mouse Model of PD | PHGDH Inhibition (NCT-503) | Proinflammatory cytokine (IL-1β, IL-6) mRNA | Reduced | [17] |
| Phgdh Conditional Knockout Mouse | Brain-specific Phgdh deletion | NMDA-evoked transcription of Arc | Diminished | [3][23] |
| Cancer Cell Xenograft | PHGDH Inhibition (Small molecule) | Tumor growth | Suppressed | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving PHGDH is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: The canonical serine synthesis pathway and its links to neurological functions.
Caption: Regulation of PHGDH protein levels via Parkin-mediated ubiquitination and degradation.
Experimental Workflows
Caption: Generalized workflow for measuring PHGDH enzyme activity.
Caption: Workflow for studying PHGDH function using genetic modulation techniques.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying PHGDH.
PHGDH Enzyme Activity Assay (Colorimetric/Fluorometric)
This protocol is adapted from commercially available kits and research publications.[24][25] It measures PHGDH activity by detecting the production of NADH.
Materials:
-
PHGDH Assay Buffer (e.g., 30 mM Tris pH 8.0, 1 mM EDTA)
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Developer/Probe (e.g., Resazurin for fluorescence, a tetrazolium salt like WST-8 for colorimetric)
-
Diaphorase (to couple NADH reduction to the probe)
-
NADH Standard (for standard curve)
-
96-well clear or black microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in cold PHGDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a standard method (e.g., BCA assay).
-
NADH Standard Curve: Prepare a serial dilution of the NADH standard in Assay Buffer (e.g., 0 to 12.5 nmol/well). Adjust the final volume of each standard to 50 µL.
-
Sample Wells: Add 2-50 µL of lysate to wells of the 96-well plate. Adjust the final volume to 50 µL with Assay Buffer. For samples with potentially high background NADH levels, prepare parallel background control wells without the 3-PG substrate.
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, NAD+, Probe, and Diaphorase. For the main reaction, add 3-PG. For the background control mix, omit 3-PG.
-
Initiate Reaction: Add 50 µL of the appropriate Reaction Mix to each well.
-
Measurement: Immediately place the plate in a microplate reader heated to 37°C. Measure the absorbance (e.g., 450 nm for colorimetric) or fluorescence (e.g., Ex/Em = 544/590 nm for fluorometric) in kinetic mode for 10-60 minutes.
-
Calculation: Choose two time points in the linear phase of the reaction. Subtract the change in absorbance/fluorescence of the background control from the sample wells. Compare the net change to the NADH standard curve to determine the amount of NADH generated. PHGDH activity is typically expressed as nmol/min/mg of protein or mU/mg.
Western Blot for PHGDH Protein Levels
This is a standard protocol for determining the relative abundance of PHGDH protein.[26]
Materials:
-
RIPA or similar lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PHGDH
-
Primary antibody: anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer. Quantify protein concentration.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control. Quantify band intensities using densitometry software and normalize the PHGDH signal to the loading control.
Genetic Knockdown of PHGDH using siRNA
This protocol describes the transient silencing of PHGDH expression in cultured cells.[26]
Materials:
-
siRNA targeting PHGDH and a non-targeting control siRNA
-
Opti-MEM or similar reduced-serum medium
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Cultured cells
Procedure:
-
Cell Seeding: Seed cells in antibiotic-free medium such that they will be 30-50% confluent at the time of transfection.
-
siRNA Dilution: In one tube, dilute the siRNA (e.g., to a final concentration of 10-20 nM) in Opti-MEM.
-
Lipofectamine Dilution: In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation and Phenotypic Analysis: After incubation, harvest the cells. Validate the knockdown of PHGDH mRNA and protein levels using qRT-PCR and Western blot, respectively. Proceed with desired downstream functional or metabolic assays.
Conclusion and Future Directions
PHGDH is emerging as a key player in the intricate metabolic landscape of the brain, with profound implications for a spectrum of neurological disorders. In neurodevelopment, its role is clear and essential. In neurodegeneration, its function is more nuanced, potentially contributing to pathology through both canonical enzymatic activity and non-canonical roles in gene regulation and neuroinflammation. The conflicting reports in Alzheimer's disease underscore the need for further research to delineate its stage- and cell-type-specific functions.
For drug development professionals, PHGDH presents a compelling, albeit challenging, target. The development of PHGDH inhibitors for cancer has provided valuable chemical tools.[4][27] In the context of neurological disorders, these inhibitors could be repurposed to probe the therapeutic potential of modulating serine metabolism. For instance, inhibiting astrocytic PHGDH may offer a novel anti-inflammatory strategy for Parkinson's disease.[17] However, the severe consequences of systemic PHGDH deficiency necessitate a cautious approach, likely requiring brain-penetrant inhibitors with carefully managed therapeutic windows or cell-type-specific delivery mechanisms.
Future research should focus on:
-
Resolving the conflicting data on PHGDH expression in Alzheimer's disease.
-
Further elucidating the non-enzymatic functions of PHGDH in the CNS.
-
Investigating the therapeutic potential of PHGDH inhibitors in preclinical models of Parkinson's disease and other neuroinflammatory conditions.
-
Exploring the interplay between central and peripheral serine metabolism in neurological health.
A deeper understanding of the complex biology of PHGDH will undoubtedly open new avenues for the diagnosis and treatment of a wide range of debilitating neurological disorders.
References
- 1. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. PHGDH gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Brain-specific Phgdh deletion reveals a pivotal role for L-serine biosynthesis in controlling the level of D-serine, an N-methyl-D-aspartate receptor co-agonist, in adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monarch Initiative [monarchinitiative.org]
- 7. Mild phenotypes of phosphoglycerate dehydrogenase deficiency by a novel mutation of PHGDH gene: Case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired neurogenesis in embryonic spinal cord of Phgdh knockout mice, a serine deficiency disorder model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. PHGDH expression increases with progression of Alzheimer's disease pathology and symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. news-medical.net [news-medical.net]
- 14. PHGDH expression increases with progression of Alzheimer’s disease pathology and symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoglycerate dehydrogenase and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceblog.com [scienceblog.com]
- 17. PHGDH-mediated serine synthesis in astrocytes supports neuroinflammation by sustaining NADH level to promote histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PHGDH-mediated serine synthesis in astrocytes supports neuroinflammation by sustaining NADH level to promote histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Parkin ubiquitinates phosphoglycerate dehydrogenase to suppress serine synthesis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Parkin ubiquitinates phosphoglycerate dehydrogenase to suppress serine synthesis and tumor progression - ProQuest [proquest.com]
- 21. Parkin on serine: a Parkinson disease gene suppresses serine synthesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PHGDH expression increases with progression of Alzheimer’s disease pathology and symptoms [escholarship.org]
- 23. Brain-specific Phgdh Deletion Reveals a Pivotal Role for l-Serine Biosynthesis in Controlling the Level of d-Serine, an N-methyl-d-aspartate Receptor Co-agonist, in Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 26. benchchem.com [benchchem.com]
- 27. biorxiv.org [biorxiv.org]
PHGDH Gene Amplification in Cancer Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One key metabolic pathway that is frequently upregulated in various cancers is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), has emerged as a significant player in tumorigenesis. Amplification of the PHGDH gene, located on chromosome 1p12, is a common mechanism for its overexpression in several cancer subtypes. This guide provides a comprehensive technical overview of PHGDH gene amplification in cancer, its functional consequences, and the methodologies used for its investigation.
Quantitative Data on PHGDH Amplification and Overexpression
The frequency of PHGDH gene amplification and subsequent protein overexpression varies across different cancer types. This section summarizes the quantitative data from various studies, providing a comparative overview.
Table 1: Frequency of PHGDH Gene Amplification in Various Cancer Subtypes
| Cancer Subtype | Cohort/Study | Number of Samples (n) | Frequency of Amplification (%) | Citation(s) |
| Breast Cancer | ||||
| All Subtypes | TCGA | 243 | 6% | [1] |
| Estrogen Receptor-Negative (ER-) | Various | - | High prevalence of copy number gain | [1] |
| Patient-Derived Cell Lines | Various | - | 18% | [1] |
| Melanoma | ||||
| Cutaneous Melanoma | TCGA | 111 | ~40% (recurring copy number gains) | [2] |
| Colorectal Cancer | ||||
| All Subtypes | - | - | Identified as a frequently amplified gene | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | ||||
| All Subtypes | TCGA | - | Significantly increased transcripts | [3] |
| Pan-Cancer Analysis | ||||
| 26 Histological Types | Pan-Cancer Study | 3131 | 16% (recurring copy number gains) | [2] |
Table 2: PHGDH Protein Overexpression in Cancer Subtypes
| Cancer Subtype | Method | Number of Samples (n) | Frequency of High Expression (%) | Key Findings | Citation(s) |
| Breast Cancer | |||||
| Estrogen Receptor-Negative (ER-) | Immunohistochemistry (IHC) | 82 | ~70% | Correlates with ER-negative status. | [1] |
| ER- Breast Tumors | mRNA and Protein analysis | - | ~68-70% | Elevated mRNA and protein levels compared to ER+ tumors. | [1] |
| Colorectal Cancer | |||||
| CRC Tissues | IHC | 193 | 76.1% | High expression correlates with advanced TNM stage and larger tumor size. | [2] |
| Ovarian Cancer | |||||
| Epithelial Ovarian Cancer | IHC | 154 | 76.6% (118/154) | High expression predicts poor overall survival. | [4] |
| Non-Small Cell Lung Cancer | |||||
| NSCLC Tissues | IHC | 319 | Significantly increased | Correlated with TNM stage and lymph node invasion. | [3] |
| Bladder Cancer | |||||
| High-Grade BC | TCGA Data | - | Significantly higher than low-grade | Associated with poorer overall and disease-free survival. | [5][6] |
Signaling Pathways Involving PHGDH
PHGDH expression and the subsequent increase in serine biosynthesis are integrated with major oncogenic signaling pathways. These pathways can regulate PHGDH expression, and in turn, the metabolic output of the serine synthesis pathway can influence downstream cellular processes.
Upstream Regulation of PHGDH
Several key cancer-associated signaling pathways and transcription factors have been shown to upregulate PHGDH expression.
The Serine Biosynthesis Pathway and its Downstream Effects
Amplification of PHGDH drives increased flux through the serine biosynthesis pathway, diverting the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the production of serine. This has several critical downstream consequences that support tumor growth and survival.
Experimental Protocols
Investigating PHGDH gene amplification and its consequences requires a range of molecular and cellular techniques. This section provides detailed methodologies for key experiments.
Fluorescence In Situ Hybridization (FISH) for PHGDH Gene Amplification
FISH is a cytogenetic technique used to visualize and quantify specific DNA sequences within the context of the cell. This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Workflow for FISH:
Detailed Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 10 minutes.
-
Rehydrate through a series of ethanol (B145695) washes: 100% (2 x 5 minutes), 90% (5 minutes), and 70% (5 minutes).
-
Wash in deionized water for 2 x 2 minutes.
-
-
Heat Pretreatment:
-
Incubate slides in a pre-warmed heat pretreatment solution (e.g., citrate (B86180) buffer, pH 6.0) at 98°C for 15-30 minutes.
-
Allow slides to cool to room temperature in the same solution.
-
Wash in deionized water for 2 x 2 minutes.
-
-
Enzyme Digestion:
-
Incubate slides with pepsin solution (0.5 mg/ml in 0.01N HCl) for 10-15 minutes at 37°C in a humidified chamber.
-
Wash slides in 2x SSC for 5 minutes.
-
-
Dehydration:
-
Dehydrate slides through an ethanol series: 70%, 90%, and 100%, for 1 minute each.
-
Air dry the slides completely.
-
-
Denaturation and Hybridization:
-
Apply a PHGDH-specific DNA probe and a chromosome 1 centromeric control probe to the target area on the slide.
-
Cover with a coverslip and seal the edges.
-
Denature the slide and probe on a hot plate at 75°C for 5-10 minutes.
-
Transfer the slide to a humidified chamber and hybridize overnight at 37°C.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in 0.4x SSC with 0.3% IGEPAL at 72°C for 2 minutes.
-
Wash in 2x SSC with 0.1% IGEPAL at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Dehydrate the slides again through an ethanol series and air dry.
-
Apply mounting medium containing DAPI for nuclear counterstaining.
-
-
Fluorescence Microscopy:
-
Visualize the signals using a fluorescence microscope with appropriate filters for the probe and DAPI.
-
PHGDH amplification is determined by the ratio of PHGDH signals to the centromeric control signals per cell.
-
Quantitative PCR (qPCR) for PHGDH Copy Number Variation
qPCR is a sensitive method to determine the relative copy number of a specific gene.
Workflow for qPCR:
Detailed Protocol:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from tumor tissue or cell lines using a standard DNA extraction kit.
-
Quantify the DNA concentration and assess its purity.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing a SYBR Green or TaqMan-based qPCR mix, forward and reverse primers for PHGDH, and forward and reverse primers for a reference gene with a known stable copy number (e.g., RPPH1).
-
Add a standardized amount of genomic DNA to each reaction well.
-
Include a no-template control and a calibrator sample (normal diploid DNA).
-
-
Real-Time PCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both PHGDH and the reference gene in the tumor samples and the calibrator sample.
-
Calculate the relative copy number using the ΔΔCt method.
-
Western Blotting for PHGDH Protein Expression
Western blotting is used to detect and quantify the level of PHGDH protein.
Detailed Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PHGDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis, normalizing to a loading control like β-actin or GAPDH.
-
Metabolic Flux Analysis of the Serine Biosynthesis Pathway
Metabolic flux analysis using stable isotope tracers allows for the quantification of the rate of metabolic reactions.
Detailed Protocol:
-
Cell Culture and Isotope Labeling:
-
Culture cancer cells in a medium containing a stable isotope-labeled substrate, such as [U-¹³C]-glucose.
-
Allow the cells to reach isotopic steady-state (typically 24-48 hours).
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distribution of serine and related metabolites.
-
-
Flux Calculation:
-
Use computational software to fit the measured isotopologue distributions to a metabolic model of central carbon metabolism, including the serine biosynthesis pathway.
-
This analysis will yield quantitative flux values for the PHGDH-catalyzed reaction and other related pathways.
-
Conclusion
PHGDH gene amplification is a significant event in the metabolic reprogramming of several cancer subtypes, particularly in aggressive forms of breast cancer and melanoma. The resulting overexpression of PHGDH drives increased serine biosynthesis, which provides cancer cells with the necessary building blocks for proliferation, redox balance, and anaplerosis. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the role of PHGDH in cancer and to evaluate the efficacy of therapeutic strategies targeting this critical metabolic node. A thorough understanding of the molecular mechanisms underlying PHGDH-driven tumorigenesis is crucial for the development of novel and effective anti-cancer therapies.
References
- 1. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Expression of PHGDH and Prognostic Significance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Expression of PHGDH Predicts Poor Prognosis in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontend.cbioportal.org [frontend.cbioportal.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of PHGDH expression in bladder cancer: potential targeting therapy with gemcitabine/cisplatin and the contribution of promoter DNA hypomethylation - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Control: An In-depth Technical Guide to the Regulatory Mechanisms of the Serine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
The de novo serine biosynthesis pathway (SSP) is a critical metabolic route that funnels glycolytic intermediates towards the production of L-serine and its derivatives. This pathway is not merely a linear production line but a highly regulated network, pivotal for cellular proliferation, redox homeostasis, and one-carbon metabolism. Its dysregulation is increasingly implicated in various pathologies, most notably cancer, making its enzymatic components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing the SSP, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Core Enzymology and Pathway Overview
The canonical SSP consists of three enzymatic steps that convert the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into L-serine.[1][2] The enzymes involved are:
-
3-Phosphoglycerate Dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the first and rate-limiting step, the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[1][3]
-
Phosphoserine Aminotransferase 1 (PSAT1): This enzyme transfers an amino group from glutamate (B1630785) to 3-PHP, yielding 3-phosphoserine and α-ketoglutarate.[2][4]
-
Phosphoserine Phosphatase (PSPH): The final step involves the hydrolysis of 3-phosphoserine by PSPH to produce L-serine.[2]
The L-serine produced can then be converted to glycine, contributing to the one-carbon pool essential for nucleotide and glutathione (B108866) synthesis.[5]
Allosteric Regulation: The Primary Feedback Loop
The most immediate and well-characterized regulatory mechanism of the SSP is the allosteric feedback inhibition of PHGDH by its end-product, L-serine.[1] This rapid control mechanism allows the cell to fine-tune serine production in response to intracellular amino acid levels.
Mechanism of Allosteric Inhibition
L-serine binds to a regulatory domain on PHGDH, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[6] This is a form of non-competitive inhibition. Studies have shown that this allosteric regulation exhibits cooperative behavior.[1]
Quantitative Analysis of Allosteric Inhibition
The potency of allosteric inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Several small-molecule allosteric inhibitors of PHGDH have been developed and characterized.
| Inhibitor | Target | IC50 (μM) | Notes | Reference |
| L-Serine | PHGDH | ~1-10 | Endogenous allosteric inhibitor. | [7] |
| CBR-5884 | PHGDH | 33 ± 12 | Time-dependent inhibitor. | [8] |
| NCT-503 | PHGDH | Not specified | Affects PHGDH oligomerization. | |
| PKUMDL-WQ-2101 | PHGDH | 28.1 ± 1.3 | Non-NAD+ competing allosteric inhibitor. | [8] |
| PKUMDL-WQ-2201 | PHGDH | 35.7 | Non-NAD+ competing allosteric inhibitor. | [9] |
Diagram of Allosteric Inhibition
Caption: Allosteric feedback inhibition of PHGDH by L-serine.
Transcriptional Regulation: Orchestrating Enzyme Expression
The expression levels of the SSP enzymes are tightly controlled by a network of transcription factors that respond to cellular stress and nutrient availability. This level of regulation ensures a sustained adaptation to metabolic demands.
Key Transcriptional Regulators
-
Activating Transcription Factor 4 (ATF4): ATF4 is a central regulator of the integrated stress response and is induced by amino acid starvation. It directly binds to the promoter regions of PHGDH, PSAT1, and PSPH to upregulate their expression, thereby increasing the cell's capacity for serine synthesis.[10][11]
-
Nuclear factor erythroid 2-related factor 2 (NRF2): Often activated in response to oxidative stress, NRF2 can also promote the transcription of SSP genes, in some cases through the induction of ATF4.[5][12]
-
c-Myc: This proto-oncogene is known to drive cell proliferation and has been shown to upregulate the expression of PHGDH.
-
p53 and p73: The tumor suppressor p53 has been reported to downregulate PHGDH expression. Conversely, its homolog p73 can indirectly promote serine biosynthesis by transcriptionally activating glutaminase-2 (GLS2), which provides the glutamate required for the PSAT1 reaction.
Signaling Pathway Diagram
Caption: Transcriptional regulation of SSP genes by key stress-responsive factors.
Post-Translational Modifications: Fine-Tuning Enzyme Function
Post-translational modifications (PTMs) add another layer of complexity to the regulation of the SSP, modulating the activity, stability, and localization of the pathway's enzymes. A variety of PTMs have been identified on PHGDH, PSAT1, and PSPH.[13]
Overview of Post-Translational Modifications
| Enzyme | Modification | Site(s) | Functional Effect | Reference |
| PHGDH | Phosphorylation | Multiple | Can inhibit catalytic activity. | [10] |
| Acetylation | K21, K289, K364 | Responds to serine deprivation. | [1][14] | |
| Ubiquitination | Multiple | Regulates protein stability. | [13] | |
| Methylation | Arginine residues | Can promote serine synthesis. | ||
| S-Nitrosylation | C281 | Redox-sensitive regulation. | [1] | |
| PSAT1 | Phosphorylation | Multiple | May regulate enzyme activity. | |
| Ubiquitination | Multiple | Affects protein turnover. | ||
| PSPH | Phosphorylation | Multiple | Can influence catalytic activity. |
PTMs of PHGDH
Recent studies have highlighted the importance of various PTMs in regulating PHGDH function.[13] For instance, phosphorylation by PKCζ can repress PHGDH activity.[10] Acetylation at specific lysine (B10760008) residues is dynamically regulated in response to serine availability, suggesting a role in metabolic adaptation.[1][14]
Experimental Protocols
PHGDH Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is a common method for measuring PHGDH activity in biological samples.[15][16]
Principle: PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used to reduce a colorimetric probe, and the change in absorbance is measured over time.
Materials:
-
PHGDH Assay Buffer
-
3-Phosphoglycerate (Substrate)
-
NAD+
-
Colorimetric Probe (e.g., WST-1 or similar)
-
NADH Standard
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of kinetic measurements at ~450 nm
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold PHGDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Standard Curve: Prepare a series of NADH standards of known concentrations in PHGDH Assay Buffer.
-
Reaction Mix: For each well, prepare a reaction mix containing PHGDH Assay Buffer, 3-phosphoglycerate, NAD+, and the colorimetric probe.
-
Assay: a. Add samples and standards to the wells of the 96-well plate. b. Add the Reaction Mix to each well to initiate the reaction. c. Immediately measure the absorbance at ~450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every 1-2 minutes.
-
Calculation: Determine the rate of change in absorbance (ΔA/min) for each sample. Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production, which is proportional to PHGDH activity.
Chromatin Immunoprecipitation (ChIP) for ATF4 Binding
ChIP is used to determine if a protein of interest (e.g., a transcription factor like ATF4) binds to specific regions of DNA in the cell.
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq) to identify the binding sites.
Simplified Workflow:
Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).
Site-Directed Mutagenesis to Study Allosteric Inhibition
This technique is used to introduce specific mutations into a gene to study the effect of the corresponding amino acid change on protein function.[17][18]
Principle: A plasmid containing the gene of interest is used as a template for PCR with primers that contain the desired mutation. The parental, non-mutated plasmid is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmid to be transformed into competent E. coli for propagation.
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the target site on the plasmid.
-
PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid template and the mutagenic primers. This will generate copies of the plasmid containing the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to selectively remove the parental, methylated plasmid DNA.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli.
-
Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Sequence the plasmid to confirm the presence of the desired mutation.
-
Protein Expression and Functional Analysis: Express the mutant protein and perform functional assays (e.g., enzyme kinetics, inhibitor studies) to assess the impact of the mutation on allosteric regulation.
Conclusion and Future Directions
The regulation of the serine biosynthesis pathway is a multi-layered process involving allosteric feedback, transcriptional control, and post-translational modifications. This intricate network of control mechanisms ensures that serine production is tightly coupled to the metabolic state of the cell. A thorough understanding of these regulatory events is paramount for the development of novel therapeutic strategies that target this pathway in diseases such as cancer. Future research will likely focus on further elucidating the complex interplay between these different regulatory layers and on the discovery of more specific and potent inhibitors for the enzymes of the SSP. The continued development of advanced analytical techniques will be crucial in unraveling the remaining mysteries of this essential metabolic pathway.
References
- 1. Protein post-translational modifications in serine synthetic pathway: functions and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-directed mutagenesis as a tool for the study of the allosteric control of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoserine Aminotransferase 1: A Metabolic Enzyme Target of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NRF2 regulates serine biosynthesis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protein post-translational modifications in serine synthetic pathway: functions and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. researchgate.net [researchgate.net]
- 18. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
PHGDH as a Therapeutic Target in Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, and the de novo serine synthesis pathway has emerged as a critical metabolic vulnerability in various malignancies, including melanoma. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway, catalyzing the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. In melanoma, PHGDH expression is frequently elevated, driven by genetic amplifications and oncogenic signaling pathways, and plays a crucial role in tumor initiation, proliferation, and resistance to therapy. This technical guide provides a comprehensive overview of PHGDH as a therapeutic target in melanoma, summarizing key preclinical data, outlining detailed experimental protocols, and visualizing the underlying molecular mechanisms.
The Role of PHGDH in Melanoma Biology
PHGDH is universally upregulated in melanoma compared to normal melanocytes and nevi.[1][2] This overexpression is not solely dependent on gene amplification, which occurs in a subset of melanomas, but is also driven by oncogenic signaling.[1][2] The BRAFV600E mutation, prevalent in approximately 50% of melanomas, promotes PHGDH transcription through the MAPK/mTORC1 signaling axis, which leads to the translation of the transcription factor ATF4.[2][3][4]
Upregulation of PHGDH confers several advantages to melanoma cells. It fuels the production of serine, a non-essential amino acid crucial for the synthesis of proteins, nucleotides, and lipids necessary for rapid cell proliferation.[2] Furthermore, the serine synthesis pathway contributes to the maintenance of redox homeostasis through the production of glutathione (B108866), an important antioxidant, thereby helping cancer cells cope with oxidative stress.[5] Increased PHGDH expression is also implicated in metastasis to serine-scarce environments like the brain and contributes to the development of resistance to targeted therapies, such as BRAF and MEK inhibitors.[1][6] Genetic silencing of PHGDH has been shown to re-sensitize resistant melanoma cells to MAPK pathway inhibition.[1]
Signaling Pathway
The primary pathway driving PHGDH overexpression in BRAF-mutant melanoma involves the constitutive activation of the MAPK pathway.
Preclinical Evidence for Targeting PHGDH
The dependence of melanoma cells on PHGDH presents a promising therapeutic window. Preclinical studies have demonstrated that both genetic and pharmacological inhibition of PHGDH can impair melanoma cell proliferation and tumor growth.
In Vitro Efficacy
Small molecule inhibitors of PHGDH, such as NCT-503 and CBR-5884, have been developed and tested in various cancer cell lines, including melanoma. These inhibitors have been shown to reduce the proliferation of PHGDH-dependent cancer cells.
| Inhibitor | Target | IC50 | Cell Line(s) | Effect | Citation(s) |
| NCT-503 | PHGDH | 2.5 µM | Not specified | Inhibits serine synthesis from 3-phosphoglycerate. | |
| CBR-5884 | PHGDH | 33 µM | Melanoma, Breast Cancer | Inhibits de novo serine synthesis and cell proliferation. | [4][7][8] |
Genetic knockdown of PHGDH using shRNA has also been shown to significantly reduce the proliferation of both PHGDH-amplified and non-amplified melanoma cell lines.[2][6]
| Cell Line | PHGDH Status | Intervention | Effect on Proliferation | Citation(s) |
| WM266-3 | Amplified | shPHGDH | Significant reduction | [6] |
| Malme-3M | Amplified | shPHGDH | Significant reduction | [6] |
| SK-Mel28 | Amplified | shPHGDH | Significant reduction | [2][6] |
| 1205Lu | Non-amplified | shPHGDH | Significant reduction | [2] |
| WM793 | Non-amplified | shPHGDH | Significant reduction | [2] |
| WM35 | Non-amplified | shPHGDH | Significant reduction | [2] |
| WM164 | Non-amplified | shPHGDH | Significant reduction | [2] |
| A375 | Non-amplified | shPHGDH | Significant reduction | [2] |
In Vivo Efficacy
In vivo studies have provided further evidence for the therapeutic potential of targeting PHGDH. While specific quantitative data on tumor growth inhibition for PHGDH inhibitors in melanoma xenograft models is limited in the reviewed literature, studies in other cancer types and with genetic knockdown in melanoma models are encouraging.
| Model | Intervention | Dosage/Method | Effect | Citation(s) |
| BrafV600E; Pten-/- melanoma mouse model | Phgdh knockdown (shRNA) | Doxycycline-inducible | Significantly increased survival. | [9] |
| MDA-MB-468 breast cancer xenograft | NCT-503 | 40 mg/kg daily, IP | Reduced tumor growth and weight. | [10] |
| PC9 xenograft mouse model | Phgdh-IN-3 | Not specified | Significantly delayed tumor growth. | [11] |
These findings suggest that PHGDH is a viable therapeutic target in melanoma, although further in vivo studies with potent and specific inhibitors in melanoma models are warranted to establish clear efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of studying PHGDH in melanoma.
Generation of BRAF Inhibitor-Resistant Melanoma Cell Lines
This protocol describes the generation of vemurafenib-resistant melanoma cell lines through continuous exposure to escalating concentrations of the drug.[7][12][13]
Methodology:
-
Cell Culture: Culture BRAF-mutant melanoma cell lines (e.g., A375, WM9, SK-MEL-28) in standard culture medium.[12][13]
-
Initial Treatment: Begin by treating the cells with a low concentration of vemurafenib (e.g., 0.05-0.5 µM).[12][13]
-
Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of vemurafenib in the culture medium. This process is repeated over several weeks to months.[7]
-
Maintenance: Maintain the resistant cells in a medium containing a high concentration of vemurafenib (e.g., 1-2 µM) to ensure the stability of the resistant phenotype.[7][12]
-
Characterization: Confirm the resistant phenotype by determining the IC50 of vemurafenib and assessing the reactivation of downstream signaling pathways (e.g., p-ERK, p-AKT) via Western blot.[7]
Lentiviral shRNA-Mediated Knockdown of PHGDH
This protocol outlines the steps for silencing PHGDH expression in melanoma cells using a lentiviral shRNA approach.[13]
Methodology:
-
Cell Plating: Plate melanoma cells in a 12-well plate 24 hours prior to transduction to achieve approximately 50% confluency on the day of infection.
-
Transduction: Prepare a mixture of complete medium with Polybrene® (typically 5 µg/ml). Replace the existing medium with the Polybrene®-containing medium. Thaw the lentiviral particles (containing shRNA targeting PHGDH or a non-targeting control) and add them to the cells.
-
Incubation: Incubate the cells with the lentiviral particles overnight.
-
Medium Change: The following day, replace the virus-containing medium with fresh complete medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding puromycin (B1679871) to the culture medium at a pre-determined optimal concentration.
-
Expansion: Culture the cells in the presence of puromycin, replacing the medium every 3-4 days, until resistant colonies are formed. Expand these colonies for subsequent experiments.
-
Validation: Confirm the knockdown of PHGDH expression at both the mRNA (RT-qPCR) and protein (Western blot) levels.
Cell Proliferation (Crystal Violet) Assay
This assay is used to assess the effect of PHGDH knockdown or inhibition on melanoma cell proliferation.[2]
Methodology:
-
Cell Seeding: Seed melanoma cells at a low density (e.g., 1,000-3,000 cells/well) in 96-well plates.[2]
-
Treatment: For inhibitor studies, add the compound at various concentrations. For knockdown studies, use cells previously transduced with shRNA.
-
Incubation: Incubate the plates for several days (e.g., 5-7 days), refreshing the medium as needed.[2]
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 10 minutes.[2]
-
Staining: Stain the cells with 0.5% crystal violet solution in 20% methanol.[2]
-
Quantification: After washing and drying, solubilize the dye with a suitable solvent (e.g., 10% acetic acid) and measure the absorbance at a wavelength of 590 nm.
Western Blot Analysis of PHGDH and Signaling Proteins
This protocol is for detecting the protein levels of PHGDH and key signaling molecules.[7]
Methodology:
-
Protein Extraction: Lyse melanoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PHGDH, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Metabolic Flux Analysis
This workflow outlines the general steps for assessing changes in cellular metabolism upon PHGDH inhibition using stable isotope tracing.[11]
Methodology:
-
Cell Culture and Treatment: Culture melanoma cells and treat with a PHGDH inhibitor or vehicle control for a specified duration.
-
Isotope Labeling: Replace the culture medium with a medium containing an isotopically labeled nutrient, such as [U-13C]-glucose, and incubate for a time course.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).
-
LC-MS/MS or GC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to measure the incorporation of the isotopic label into serine and other downstream metabolites.
-
Data Analysis: Calculate the fractional labeling of metabolites to determine the relative flux through the serine synthesis pathway.
Future Directions and Conclusion
PHGDH represents a compelling therapeutic target in melanoma, with strong preclinical evidence supporting its role in tumor growth and therapy resistance. The development of potent and specific PHGDH inhibitors holds promise for a novel therapeutic strategy, particularly in combination with existing targeted therapies like BRAF and MEK inhibitors. Future research should focus on:
-
In vivo efficacy of PHGDH inhibitors in melanoma models: Establishing robust quantitative data on tumor growth inhibition and survival in relevant preclinical melanoma models is crucial.
-
Biomarker development: Identifying biomarkers to predict which patients are most likely to respond to PHGDH-targeted therapies.
-
Combination strategies: Exploring the synergistic effects of PHGDH inhibitors with other targeted therapies and immunotherapies to overcome resistance.
-
Clinical translation: Advancing the most promising PHGDH inhibitors into clinical trials for melanoma.
References
- 1. MAPK-mediated PHGDH induction is essential for melanoma formation and represents an actionable vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PHGDH Induction by MAPK Is Essential for Melanoma Formation and Creates an Actionable Metabolic Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK-mediated PHGDH induction is essential for melanoma formation and represents an actionable vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PHGDH upregulation reduces glutathione levels and re-sensitizes resistant NRAS mutant melanoma to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melanoma Cell Resistance to Vemurafenib Modifies Inter-Cellular Communication Signals - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of Serine Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The de novo serine synthesis pathway (SSP) is a critical metabolic route that channels glycolytic intermediates towards the production of L-serine, a non-essential amino acid vital for numerous cellular processes. This pathway is composed of three key enzymes: phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH).[1] In various pathological conditions, particularly in cancer, the SSP is often upregulated to meet the high metabolic demands of rapidly proliferating cells.[2] Consequently, targeting this pathway with small molecule inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the downstream consequences of inhibiting the serine synthesis pathway, with a focus on the metabolic and signaling repercussions. We will delve into the effects on one-carbon metabolism, nucleotide synthesis, redox homeostasis, and key signaling networks, supported by quantitative data and detailed experimental protocols.
Core Signaling Pathway: Serine Synthesis and One-Carbon Metabolism
The serine synthesis pathway begins with the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, a reaction catalyzed by PHGDH.[1] This is followed by the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine by PSAT1, and finally, the dephosphorylation of O-phospho-L-serine to L-serine by PSPH.[1]
Serine is a major donor of one-carbon units to the folate and methionine cycles, collectively known as one-carbon metabolism.[3] This process is crucial for the synthesis of a wide range of biomolecules, including nucleotides (purines and thymidylate), amino acids (glycine and methionine), and the universal methyl donor S-adenosylmethionine (SAM).[4] The transfer of a one-carbon unit from serine to tetrahydrofolate (THF) is catalyzed by serine hydroxymethyltransferase (SHMT), yielding glycine (B1666218) and 5,10-methylenetetrahydrofolate.[5]
Downstream Effects of Serine Pathway Inhibition
Disruption of One-Carbon Metabolism and Nucleotide Synthesis
Inhibition of the serine synthesis pathway, primarily through targeting PHGDH, leads to a significant reduction in the intracellular pool of serine.[6] This, in turn, depletes the supply of one-carbon units necessary for de novo nucleotide synthesis.[7] Both purine (B94841) and pyrimidine (B1678525) synthesis are affected. The carbons from serine are incorporated into the purine ring and are also required for the conversion of dUMP to dTMP, a critical step in pyrimidine synthesis.[8]
Pharmacological inhibition of PHGDH with compounds like NCT-503 has been shown to decrease the incorporation of glucose-derived carbons into nucleotides.[8] This disruption of nucleotide pools can lead to DNA replication stress and cell cycle arrest, ultimately inhibiting cell proliferation.[9]
Altered Redox Homeostasis
The serine synthesis pathway is intricately linked to cellular redox balance. The conversion of serine to glycine is a source of one-carbon units for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[10] GSH plays a crucial role in detoxifying reactive oxygen species (ROS) and maintaining a reducing cellular environment. Inhibition of PHGDH can lead to decreased GSH levels and a subsequent increase in ROS, inducing oxidative stress.[1] This oxidative stress can damage cellular components and trigger apoptosis.[11]
Furthermore, the PHGDH-catalyzed step itself consumes NAD+ and produces NADH, thus influencing the cellular NAD+/NADH ratio.[12] Alterations in this ratio can have widespread effects on cellular metabolism and signaling.
Impact on Amino Acid and Lipid Metabolism
Serine is a precursor for the synthesis of other amino acids, including glycine and cysteine.[5] Inhibition of serine synthesis can therefore lead to a broader disruption of amino acid homeostasis. Additionally, serine is involved in the synthesis of sphingolipids and phospholipids, essential components of cellular membranes.[13] Thus, serine pathway inhibition can also impact lipid metabolism, although this is a less explored downstream effect.
Modulation of mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[14] Recent studies have revealed a connection between serine metabolism and mTOR signaling. Serine deprivation has been shown to inhibit mTORC1 activity, a key complex in the mTOR pathway.[15] This inhibition is thought to be mediated by the cellular energy sensor AMPK.[16] The suppression of mTOR signaling upon serine pathway inhibition contributes to the observed anti-proliferative effects.[17]
Quantitative Data on the Effects of Serine Pathway Inhibitors
The following tables summarize quantitative data on the efficacy of two commonly studied PHGDH inhibitors, NCT-503 and CBR-5884.
| Inhibitor | Target | Cell Line | IC50 / EC50 (µM) | Reference |
| NCT-503 | PHGDH | MDA-MB-468 (Breast Cancer) | 8-16 | [8] |
| BT-20 (Breast Cancer) | 8-16 | [8] | ||
| HCC70 (Breast Cancer) | 8-16 | [8] | ||
| CBR-5884 | PHGDH | SKOV3 (Ovarian Cancer) | 54.4 | [18] |
| ID8 (Ovarian Cancer) | 54.7 | [18] | ||
| A2780 (Ovarian Cancer) | ~30 (significant inhibition) | [11] | ||
| OVCAR3 (Ovarian Cancer) | ~30 (significant inhibition) | [11] |
| Inhibitor | Cell Line | Treatment | Effect on Serine Synthesis | Reference |
| NCT-503 | BE(2)-C (Neuroblastoma) | 10 µM | Significantly reduced glucose-derived serine | [6] |
| CBR-5884 | Carney cells | 30 µM | 30% decrease in de novo serine synthesis | [19] |
| Inhibitor | Cell Line | Treatment | Effect on Downstream Metabolites | Reference |
| NCT-503 | HCT116 (Colon Cancer) | 60 µM | Decreased GSH and NADPH levels | [13] |
| NCT-503 | Neuroblastoma cell lines | 10 µM | Reduced glucose-derived citrate (B86180) synthesis | [6] |
| CBR-5884 | SW620 (Colon Cancer) | - | Altered cysteine, methionine, arginine, and proline metabolism | [20] |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a serine pathway inhibitor using a colorimetric assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Serine pathway inhibitor (e.g., NCT-503, CBR-5884)
-
Vehicle control (e.g., DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the medium from the wells and add the medium containing the inhibitor or vehicle control.
-
Incubate the plate for a predetermined time (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[21]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[21]
Quantification of Glutathione (GSH) and Glutathione Disulfide (GSSG)
This protocol outlines the DTNB-based enzymatic recycling method for measuring GSH and GSSG levels.
Materials:
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase (GR)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Assay buffer (e.g., 0.1 M sodium phosphate with 5 mM EDTA, pH 7.4)
-
Cell or tissue homogenates
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell or tissue extracts. For GSSG measurement, derivatize GSH with a reagent like 2-vinylpyridine.
-
Prepare a standard curve using known concentrations of GSH and GSSG.
-
In a 96-well plate, add the sample or standard.
-
Add a reaction mixture containing DTNB and GR.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the rate of 5-thio-2-nitrobenzoic acid (TNB) formation by reading the absorbance at 412 nm over time.[3]
-
The rate of TNB formation is proportional to the total glutathione concentration.[3]
-
Calculate GSH and GSSG concentrations based on the standard curve.
Assessment of Cellular Redox Status using roGFP
Redox-sensitive green fluorescent proteins (roGFPs) are genetically encoded biosensors used to measure the glutathione redox potential in living cells.
Materials:
-
Cells expressing a roGFP-based sensor (e.g., Grx1-roGFP2)
-
Fluorescence microscope or plate reader with excitation at ~405 nm and ~488 nm and emission at ~510 nm
-
Oxidizing agent (e.g., diamide (B1670390) or H2O2) for maximal oxidation control
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT) for maximal reduction control
Procedure:
-
Culture cells expressing the roGFP sensor under desired experimental conditions.
-
Acquire fluorescence images or readings at both excitation wavelengths (405 nm and 488 nm) while collecting emission at ~510 nm.
-
Calculate the ratio of the fluorescence intensities (405 nm / 488 nm). An increase in this ratio indicates a more oxidized state.
-
For calibration, treat cells with an oxidizing agent to obtain the maximum oxidized ratio and a reducing agent for the maximum reduced ratio.
-
Normalize the experimental ratios to the dynamic range determined by the calibration steps.[22]
Quantification of Intracellular Nucleotide Pools by LC-MS/MS
This protocol provides a general workflow for the analysis of nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs) using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cell pellets
-
Extraction solvent (e.g., cold 60% methanol)
-
Internal standards (e.g., stable isotope-labeled nucleotides)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 chromatography column
Procedure:
-
Harvest and wash cells rapidly to quench metabolism.
-
Extract metabolites from cell pellets using the cold extraction solvent.
-
Add internal standards to the extracts.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Analyze the extracts by LC-MS/MS. Separation is typically achieved using a C18 column with a gradient elution.
-
Quantify the nucleotides using multiple reaction monitoring (MRM) in negative ion mode.[2]
-
Generate standard curves for each nucleotide to determine their absolute concentrations in the samples.[23]
Conclusion
Inhibition of the serine synthesis pathway has profound and multifaceted downstream effects on cellular metabolism and signaling. By depleting the intracellular serine pool, these inhibitors disrupt one-carbon metabolism, leading to impaired nucleotide synthesis and altered redox homeostasis. Furthermore, they can modulate key signaling pathways such as mTOR. These interconnected consequences ultimately result in the suppression of cell proliferation and the induction of cell death, particularly in cells that are highly dependent on de novo serine synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of the serine synthesis pathway and to evaluate the therapeutic potential of its inhibitors. A thorough understanding of these downstream effects is paramount for the rational design of novel therapeutic strategies targeting metabolic vulnerabilities in various diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 3. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 6. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sfrbm.org [sfrbm.org]
- 10. benchchem.com [benchchem.com]
- 11. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Determining the mechanism of serine sensing by the mTOR pathway - Grace Liu [grantome.com]
- 16. researchgate.net [researchgate.net]
- 17. Serine Supports IL-1β Production in Macrophages Through mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical efficacy of CBR-5884 against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Measuring E(GSH) and H2O2 with roGFP2-based redox probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In-Depth Technical Guide: Cellular Localization of PHGDH Inactive Mutants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route frequently upregulated in cancer. Beyond its canonical role in producing serine and its derivatives, PHGDH exhibits non-canonical or "moonlighting" functions that are often independent of its catalytic activity and are dictated by its subcellular localization. Recent studies have revealed that PHGDH can translocate from its primary cytosolic location to the nucleus and mitochondria, where it participates in regulating gene expression, mitochondrial translation, and cellular signaling. Understanding the localization of catalytically inactive PHGDH mutants is critical, as it uncouples these non-canonical roles from its metabolic function, offering new perspectives for therapeutic intervention. This guide provides a detailed overview of the cellular localization of inactive PHGDH mutants, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.
Overview of PHGDH Localization and Function
Phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first committed step in the serine synthesis pathway (SSP).[1][2] This pathway is crucial for generating serine, which is a precursor for nucleotides, lipids, and proteins, and for maintaining cellular redox balance.[2]
While traditionally viewed as a cytosolic enzyme, PHGDH has been shown to have multiple subcellular addresses, including the nucleus and mitochondria. This compartmentalization is linked to distinct, non-canonical functions that are often independent of its enzymatic activity.
-
Cytosol: The primary site of PHGDH's canonical function in serine biosynthesis.[3]
-
Mitochondria: In liver cancer cells, PHGDH localizes to the inner mitochondrial membrane, where it promotes the translation of mitochondrial DNA (mtDNA)-encoded proteins, a function that is independent of its metabolic activity.[3][4][5]
-
Nucleus: Under conditions of nutrient stress or during macrophage polarization, PHGDH translocates to the nucleus.[1][6] In this compartment, it can regulate the activity of transcription factors like c-JUN and STAT3, thereby influencing cell proliferation and immune responses.[1][6][7]
The discovery of these non-canonical roles has significant implications. It suggests that targeting PHGDH's metabolic activity alone may not be sufficient to counteract its pro-tumorigenic effects. Therefore, understanding the behavior of catalytically inactive mutants is paramount.
Cellular Localization of Inactive PHGDH Mutants
Studies on PHGDH mutants, particularly those with impaired or abolished catalytic activity, have been instrumental in dissecting its moonlighting functions. These mutants allow researchers to investigate the protein's role in processes like mitochondrial translation and transcriptional regulation without the confounding effects of altered serine metabolism.
Several studies have utilized PHGDH mutants that are enzymatically inactive but retain their structural integrity. The key finding is that the localization of PHGDH to the mitochondria and nucleus is not dependent on its catalytic function.
Table 1: Summary of PHGDH Localization Studies
| Cell Type / Model | PHGDH Status | Condition | Subcellular Localization | Functional Consequence (Non-Canonical) | Reference |
| Liver Cancer Cells | Endogenous | Standard Culture | Cytosol, Mitochondria | - | [5] |
| Normal Liver Cells | Endogenous | Standard Culture | Predominantly Cytosol | - | [5] |
| Liver Cancer Cells | Overexpressed | Standard Culture | Inner Mitochondrial Membrane | Promotes mitochondrial translation and respiration | [4] |
| Breast Cancer TAMs | Endogenous | Macrophage Polarization | Nucleus | Represses glutamine metabolism genes (GLUD1, GLS2) via STAT3 | [6][7] |
| Various Cancer Cells | Endogenous | Nutrient Stress (Glucose Restriction) | Nucleus | Reduces NAD+ availability, inhibiting c-JUN activity | [1] |
| HEK293 Cells | Overexpressed Inactive Mutants (T57A, T78A) | Low Glucose | Cytosol/Nucleus | Constitutive p53 activation | [8] |
| HEK293 Cells | Overexpressed Inactive Mutants (R135W, V261M) | Low Glucose | Cytosol/Nucleus | Blocks glucose starvation-induced apoptosis | [8] |
TAMs: Tumor-Associated Macrophages
The research indicates that specific mutations can lock PHGDH into conformations that either promote or inhibit its non-canonical signaling roles, even when its primary enzymatic function is compromised.[8] For example, mutants unable to bind the substrate 3-PGA (T57A, T78A) lead to constitutive p53 activation, whereas mutants that remain bound to 3-PGA (R135W, V261M) block this apoptotic signal.[8] This highlights that the protein's function can be switched from metabolism to signaling based on metabolite binding, a process that is distinct from its catalytic cycle.
Signaling and Logic Pathways
The translocation of PHGDH is a regulated process that integrates cellular metabolic status with downstream signaling outputs.
Nuclear Translocation and Transcriptional Regulation
Under nutrient stress, PHGDH moves to the nucleus, impacting transcription factor activity.[1] A similar nuclear role has been identified in tumor-associated macrophages, where it partners with the transcription factor STAT3 to regulate glutamine metabolism.[6][7]
Mitochondrial Localization and Function
In certain cancer cells, PHGDH localizes to the inner mitochondrial membrane, where it engages with the mitochondrial translation machinery. This function is independent of its catalytic activity.
Experimental Protocols
Determining the subcellular localization of PHGDH, including its inactive mutants, relies on established cell biology techniques.
Method 1: Subcellular Fractionation and Western Blotting
This biochemical technique physically separates cellular compartments, allowing for the detection of a target protein in each fraction.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T, HepG2) transiently expressing wild-type or mutant PHGDH (often with a FLAG or HA tag).
-
Harvest approximately 5x10^7 cells by centrifugation.
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, protease inhibitors) and incubate on ice for 15 minutes to swell the cells.
-
Lyse the cells using a Dounce homogenizer (pestle B, ~20-30 strokes).
-
-
Fractionation:
-
Nuclear Pellet: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Pellet: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Cytosolic Fraction: The supernatant from the previous step is the cytosolic fraction.
-
-
Protein Extraction and Quantification:
-
Wash the nuclear and mitochondrial pellets with their respective buffers.
-
Lyse all fractions with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PHGDH (or the epitope tag).
-
Include primary antibodies for compartment-specific markers to validate the purity of the fractions (e.g., Lamin B1 for nucleus, Tom20 for mitochondria, Tubulin for cytosol).[5]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Method 2: Immunofluorescence Microscopy
This imaging technique provides visual confirmation of a protein's location within the intact cell architecture.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips in a 24-well plate.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash three times with PBS.
-
Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against PHGDH diluted in blocking buffer overnight at 4°C.
-
For co-localization, include a primary antibody for an organelle marker (e.g., anti-Tom20 for mitochondria, anti-Lamin B1 for the nuclear envelope).
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a confocal microscope. Capture images in separate channels for PHGDH, the organelle marker, and DAPI, then merge to assess co-localization.
-
Conclusion and Future Directions
The subcellular localization of PHGDH is a critical determinant of its function, extending its role far beyond canonical serine metabolism. Studies using catalytically inactive mutants have been pivotal in demonstrating that PHGDH's translocation to the nucleus and mitochondria enables it to participate in transcriptional regulation and mitochondrial translation, respectively. These moonlighting functions are often independent of serine synthesis and represent novel vulnerabilities in diseases like cancer.
For drug development professionals, this paradigm shift is significant. It suggests that inhibitors targeting only the catalytic site of PHGDH may not fully abrogate its pro-tumorigenic activities. Future therapeutic strategies could focus on disrupting the protein-protein interactions that mediate its non-canonical functions or on developing drugs that prevent its translocation to specific subcellular compartments. Further research is needed to fully elucidate the signals that govern PHGDH trafficking and the precise molecular mechanisms of its activity in each cellular location.
References
- 1. cusabio.com [cusabio.com]
- 2. oaepublish.com [oaepublish.com]
- 3. PHGDH and cancer: new job for an old enzyme! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non‐canonical phosphoglycerate dehydrogenase activity promotes liver cancer growth via mitochondrial translation and respiratory metabolism | The EMBO Journal [link.springer.com]
- 5. Non‐canonical phosphoglycerate dehydrogenase activity promotes liver cancer growth via mitochondrial translation and respiratory metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Nuclear PHGDH regulates macrophage polarization through transcriptional repression of GLUD1 and GLS2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low glucose metabolite 3-phosphoglycerate switches PHGDH from serine synthesis to p53 activation to control cell fate - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PHGDH Inactivation on Cellular Redox Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway (SSP). Beyond its role in providing serine for biosynthesis, PHGDH is a critical regulator of cellular redox homeostasis. Its inactivation has profound effects on the intracellular redox environment, primarily by diminishing the supply of precursors for the synthesis of NADPH and the antioxidant glutathione (B108866) (GSH). This guide provides an in-depth technical overview of the consequences of PHGDH inactivation on redox balance, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways. This information is crucial for researchers investigating metabolic vulnerabilities in cancer and other diseases, as well as for professionals in drug development targeting metabolic pathways.
Introduction: PHGDH at the Crossroads of Metabolism and Redox Control
The serine synthesis pathway (SSP) is a metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the synthesis of L-serine. PHGDH catalyzes the first and rate-limiting step of this pathway, the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate. Serine, in turn, is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, and it fuels the one-carbon metabolism (folate and methionine cycles).
Crucially, the SSP is intricately linked to the maintenance of cellular redox balance. The downstream products of serine metabolism are essential for the production of two key players in the cellular antioxidant defense system:
-
NADPH (Nicotinamide Adenine Dinucleotide Phosphate (B84403), reduced form): NADPH provides the reducing equivalents for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. It is also a cofactor for thioredoxin reductase, another critical antioxidant enzyme. While the pentose (B10789219) phosphate pathway (PPP) is a major source of NADPH, the serine synthesis pathway, particularly through the mitochondrial folate cycle, significantly contributes to the mitochondrial NADPH pool.
-
Glutathione (GSH): This tripeptide (glutamate-cysteine-glycine) is the most abundant non-protein thiol in the cell and a primary scavenger of reactive oxygen species (ROS). The availability of glycine and cysteine, both derived from serine, is essential for GSH synthesis.
Inactivation of PHGDH, either through genetic knockdown/knockout or pharmacological inhibition, disrupts this metabolic network, leading to a cascade of events that culminate in redox imbalance and increased oxidative stress. This makes PHGDH a compelling target for therapeutic intervention, particularly in cancer cells that often exhibit upregulated serine synthesis and are under high basal oxidative stress.
Quantitative Data Summary: The Redox Consequences of PHGDH Inactivation
The following tables summarize quantitative data from various studies on the impact of PHGDH inactivation on key parameters of redox balance.
Table 1: Impact of PHGDH Inactivation on Reactive Oxygen Species (ROS) Levels
| Cell Line | Method of PHGDH Inactivation | Condition | Measured Parameter | Result | Citation(s) |
| MDA-MB-231 (Breast Cancer) | shRNA knockdown | 1% O₂ (Hypoxia) | % of MitoSOX Red positive cells | Significant increase compared to control | |
| MCF-7 (Breast Cancer) | shRNA knockdown | 1% O₂ (Hypoxia) | % of MitoSOX Red positive cells | Significant increase compared to control | |
| MIO-M1 (Müller cells) | CBR-5884 (inhibitor) + H₂O₂ | Oxidative stress | Relative ROS levels | Synergistic increase | |
| huPMCs (human primary Müller cells) | CBR-5884 (inhibitor) + H₂O₂ | Oxidative stress | Relative ROS levels | Synergistic increase |
Table 2: Impact of PHGDH Inactivation on Glutathione (GSH) Levels and Ratio
| Cell Line | Method of PHGDH Inactivation | Condition | Measured Parameter | Result | Citation(s) |
| MDA-MB-231 (Breast Cancer) | shRNA knockdown | 1% O₂ (Hypoxia) | GSH/GSSG Ratio | Decreased to ~50% of control | |
| MCF-7 (Breast Cancer) | shRNA knockdown | 1% O₂ (Hypoxia) | GSH/GSSG Ratio | Decreased to ~60% of control | |
| MEKiR Melanoma Cells | siRNA knockdown + PD901 (MEKi) | Drug Treatment | GSH/GSSG Ratio | Significant decrease | |
| MIO-M1 (Müller cells) | CBR-5884 (inhibitor) + H₂O₂ | Oxidative stress | Relative GSH levels | Synergistic decrease | |
| huPMCs (human primary Müller cells) | CBR-5884 (inhibitor) + H₂O₂ | Oxidative stress | Relative GSH levels | Synergistic decrease |
Table 3: Impact of PHGDH Inactivation on NADPH Levels and Ratio
| Cell Line | Method of PHGDH Inactivation | Condition | Measured Parameter | Result | Citation(s) |
| MDA-MB-231 (Breast Cancer) | shRNA knockdown | 1% O₂ (Hypoxia) | Relative NADPH levels | Decreased to ~60% of control | |
| MCF-7 (Breast Cancer) | shRNA knockdown | 1% O₂ (Hypoxia) | Relative NADPH levels | Decreased to ~70% of control | |
| MIO-M1 (Müller cells) | CBR-5884 (inhibitor) + H₂O₂ | Oxidative stress | NADPH/NADP⁺ Ratio | Synergistic decrease | |
| huPMCs (human primary Müller cells) | CBR-5884 (inhibitor) + H₂O₂ | Oxidative stress | NADPH/NADP⁺ Ratio | Synergistic decrease |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the impact of PHGDH inactivation on redox balance.
Caption: Signaling pathway from glycolysis to redox homeostasis via PHGDH.
Caption: Logical flow from PHGDH inactivation to apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of PHGDH inactivation on redox balance.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) by Flow Cytometry using MitoSOX Red
Principle: MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is oxidized by superoxide, a primary mitochondrial ROS, to produce a red fluorescent signal. The intensity of this fluorescence is proportional to the level of mitochondrial superoxide.
Materials:
-
MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS/Ca/Mg) or other suitable buffer
-
Cultured cells (adherent or suspension)
-
Flow cytometry tubes
-
Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation, PE channel for emission)
Protocol:
-
Cell Preparation:
-
For adherent cells, trypsinize and resuspend in culture medium.
-
Count the cells and adjust the concentration to approximately 0.5 x 10⁶ cells/mL in pre-warmed buffer.
-
-
MitoSOX™ Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.
-
Dilute the stock solution in pre-warmed HBSS/Ca/Mg to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Add the MitoSOX™ Red working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light, with gentle agitation.
-
-
Washing:
-
Wash the cells three times by centrifugation (e.g., 400 x g for 3-5 minutes) and resuspension in pre-warmed buffer to remove excess dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
Analyze the samples immediately on a flow cytometer.
-
Detect the MitoSOX™ Red signal in the appropriate channel (e.g., PE channel).
-
Collect data from at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity.
-
The Dichotomous Role of PHGDH in Metastasis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway, has emerged as a critical, yet complex, regulator of cancer metastasis. While historically associated with promoting proliferation in primary tumors, recent evidence reveals a nuanced and context-dependent role for PHGDH in metastatic progression. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms linking PHGDH activity to metastasis. We explore the paradoxical findings where both high and low PHGDH expression can drive metastatic dissemination through distinct signaling pathways. This document provides detailed experimental protocols for key assays, presents quantitative data from seminal studies in structured tables, and visualizes complex signaling networks using Graphviz diagrams to facilitate comprehension and guide future research and therapeutic development.
The Canonical Role of PHGDH: Fueling Proliferation and Metastatic Outgrowth
Elevated PHGDH expression is a feature of numerous cancers, including breast cancer, melanoma, and non-small cell lung cancer, where it is often correlated with poor prognosis and increased metastatic potential.[1][2][3][4] In these contexts, the catalytic activity of PHGDH is paramount, shunting the glycolytic intermediate 3-phosphoglycerate (B1209933) into the serine biosynthesis pathway. This pathway is crucial for producing a variety of biomolecules essential for the rapid growth and survival of cancer cells, including those that have colonized distant sites.[5][6]
Key Pro-Metastatic Functions of High PHGDH Activity:
-
Biomass Production: Serine is a precursor for the synthesis of proteins, lipids (such as phosphoserine), and nucleotides, all of which are required for the generation of new cancer cells.[5][6]
-
Redox Homeostasis: Serine metabolism contributes to the production of glycine (B1666218) and cysteine, which are precursors for the antioxidant glutathione (B108866) (GSH).[6] Elevated GSH levels help cancer cells counteract the high levels of reactive oxygen species (ROS) associated with metabolic stress and chemotherapeutic agents, thereby promoting survival during the metastatic cascade.[1][6]
-
One-Carbon Metabolism and Epigenetic Regulation: The serine synthesis pathway feeds into the one-carbon folate cycle, which is essential for nucleotide synthesis and the generation of S-adenosylmethionine (SAM), the universal methyl donor.[5][7] In colorectal cancer, increased PHGDH activity leads to higher SAM levels, which in turn activates the methyltransferase SETD1A. This results in H3K4 trimethylation at the promoters of pro-metastatic genes like LAMC2 and CYR61, thereby promoting their expression and facilitating liver metastasis.[5]
-
Brain Metastasis: The brain microenvironment has limited availability of serine and glycine.[8] Consequently, metastatic cells in the brain become highly dependent on de novo serine synthesis for survival and growth, making PHGDH a critical enzyme in this setting.[8][9] Suppression of PHGDH has been shown to decrease brain metastatic burden and improve survival in preclinical models.[8]
Upstream Regulation and Post-Translational Modifications
The activity and expression of PHGDH are tightly regulated. Transcription factors such as ATF4 can upregulate PHGDH expression, particularly in response to MEK/ERK signaling in melanoma.[1][6] Furthermore, post-translational modifications can modulate PHGDH's pro-metastatic function. For instance, Cul4A-DDB1 mediated mono-ubiquitination of PHGDH at lysine (B10760008) 146 promotes its tetramerization and enzymatic activity, enhancing its interaction with the molecular chaperone DNAJA1 and subsequently increasing SAM production and colorectal cancer metastasis.[5]
Signaling Pathway for High PHGDH-Driven Metastasis
A Paradigm Shift: Low PHGDH Expression as a Driver of Metastatic Dissemination
Contrasting with its role in fueling proliferation, a growing body of evidence, particularly from studies on breast cancer, indicates that low or heterogeneous PHGDH expression within a primary tumor can potentiate cancer cell dissemination and metastasis.[10][11][12][13] Patients with heterogeneous or low PHGDH-expressing primary breast tumors have been found to have a significantly shorter metastasis-free survival time.[11] This pro-metastatic effect appears to be independent of PHGDH's catalytic activity and instead relies on a non-canonical, protein-protein interaction.
The Non-Catalytic Role of PHGDH in Suppressing Metastasis
Research has shown that PHGDH protein can directly interact with the glycolytic enzyme phosphofructokinase (PFK).[11] This interaction is thought to restrain PFK activity. When PHGDH expression is low, this interaction is lost, leading to an activation of the hexosamine-sialic acid pathway, which branches off from glycolysis.[5][11]
The Hexosamine-Sialic Acid Pathway and Aberrant Glycosylation
The activation of the hexosamine-sialic acid pathway provides the necessary precursors for protein glycosylation.[11] In the absence of PHGDH, cancer cells exhibit abnormal protein glycosylation, most notably an increased sialylation of integrin αvβ3.[5][11][12] Sialylation is known to influence the activity of cell adhesion molecules.[12] The elevated sialylation of integrin αvβ3 potentiates cell migration and invasion, thereby promoting the initial steps of metastasis.[5][12] This effect can be neutralized by inhibiting sialylation, confirming the mechanistic link.[5]
Dynamic Expression During Metastasis
Intriguingly, PHGDH expression appears to be dynamically regulated throughout the metastatic process. Circulating tumor cells (CTCs) and early metastatic lesions often exhibit low PHGDH protein expression, which is consistent with its role in promoting dissemination.[10][11] However, as these lesions grow into established metastases, PHGDH expression can increase, likely to support the high proliferative demands of the growing tumor.[10] This suggests that cancer cells can modulate PHGDH levels to switch between migratory and proliferative phenotypes.[13]
Signaling Pathway for Low PHGDH-Driven Metastasis
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the link between PHGDH and metastasis.
Table 1: PHGDH Expression and Patient Survival in Breast Cancer
| Patient Cohort | PHGDH Expression Status | Median Metastasis-Free Survival | Median Disease-Free Survival | Reference |
|---|---|---|---|---|
| 129 Invasive Ductal Carcinomas | Homogeneous High (n=87) | ~3.2x longer | ~2.9x longer | [11] |
| | Heterogeneous/Low (n=42) | Shorter | Shorter |[11] |
Table 2: PHGDH Protein Expression Changes During Metastatic Progression (PDX Mouse Models)
| PDX Model | Comparison | Fold Change in Median PHGDH Expression | Reference |
|---|---|---|---|
| BCM-3107-R2TG18 | Primary Tumor vs. Circulating Tumor Cells (CTCs) | 2.5 to 10.7-fold decrease in CTCs | [10] |
| BCM-3611-R3TG4 | Primary Tumor vs. Circulating Tumor Cells (CTCs) | 2.5 to 10.7-fold decrease in CTCs | [10] |
| BCM-4272-R3TG6 | Primary Tumor vs. Circulating Tumor Cells (CTCs) | 2.5 to 10.7-fold decrease in CTCs | [10] |
| BCM-3107-R2TG18 | Advanced vs. Early Metastatic Lesions | Higher in advanced lesions | [10] |
| BCM-4272-R3TG6 | Advanced vs. Early Metastatic Lesions | Higher in advanced lesions |[10] |
Table 3: PHGDH Expression in Non-Small Cell Lung Cancer (NSCLC)
| Analysis Type | Comparison | Finding | P-value | Reference |
|---|---|---|---|---|
| qRT-PCR (n=20 pairs) | Tumor vs. Adjacent Normal Tissue | Significantly increased mRNA in tumor | < 0.0001 | [4] |
| TCGA Data (n=108 pairs) | Tumor vs. Matched Normal Tissue | Significantly upregulated mRNA in tumor | < 0.0001 | [4] |
| Immunohistochemistry | Association with Clinicopathology | High PHGDH associated with lymph node metastasis | 0.021 | [4] |
| Immunohistochemistry | Association with Clinicopathology | High PHGDH associated with advanced TNM stage | 0.016 |[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.
PHGDH Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is used to measure the enzymatic activity of PHGDH in cell or tissue lysates.
-
Principle: PHGDH converts 3-phosphoglycerate and NAD+ to 3-phosphohydroxypyruvate and NADH. The resulting NADH reduces a probe, generating a colorimetric signal measured at 450 nm.
-
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (3-phosphoglycerate and NAD+)
-
PHGDH Developer (Probe)
-
PHGDH Positive Control
-
96-well clear, flat-bottom plate
-
Microplate reader
-
Ice-cold PBS, dH2O
-
-
Sample Preparation:
-
Homogenize tissue (20 mg) or cells (4 x 10^6) in 400 µL of ice-cold PHGDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (lysate).
-
Determine protein concentration of the lysate using a BCA assay.
-
-
Assay Procedure:
-
Prepare NADH standards in the 96-well plate.
-
Add 2-50 µL of sample lysate to desired wells. Adjust the volume to 50 µL/well with PHGDH Assay Buffer.
-
For each sample, prepare a parallel background control well.
-
Prepare a Reaction Mix (Assay Buffer, Developer, Substrate) and a Background Control Mix (Assay Buffer, Developer).
-
Add 50 µL of Reaction Mix to standard and sample wells.
-
Add 50 µL of Background Control Mix to sample background control wells.
-
Immediately measure absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
-
Data Analysis:
-
Subtract the 0 NADH standard reading from all standard readings and plot the standard curve.
-
For each sample, subtract the background control reading from the sample reading.
-
Choose two time points (t1 and t2) in the linear phase of the reaction and calculate the change in absorbance (ΔOD = A2 - A1).
-
Apply the ΔOD to the NADH standard curve to get the amount of NADH generated.
-
Calculate PHGDH activity using the formula: Activity = (B / (ΔT x V)) x D, where B is the NADH amount, ΔT is the reaction time, V is the sample volume, and D is the dilution factor.
-
Western Blotting for PHGDH Protein Expression
This protocol provides a general workflow for quantifying PHGDH protein levels.[10][11][14]
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific to PHGDH.
-
Procedure:
-
Protein Lysis & Quantification: Lyse cells/tissues in RIPA buffer with protease inhibitors. Quantify total protein using a BCA assay.
-
Gel Electrophoresis: Load 10-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the membrane using a digital imager or film.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize PHGDH band intensity to a loading control (e.g., β-actin or GAPDH).
-
Transwell Cell Migration/Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane, optionally coated with an extracellular matrix (ECM) to assess invasion.[15][16][17]
-
Principle: Cells are seeded in the upper chamber of a transwell insert. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is coated with a layer of Matrigel.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells)
-
24-well plates
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs, crystal violet stain, microscope
-
-
Procedure:
-
Rehydration/Coating: Rehydrate the transwell insert membrane with serum-free medium. For invasion assays, first coat the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells (e.g., 5 x 10^4) in serum-free medium and add them to the upper chamber of the insert.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 12-48 hours) at 37°C.
-
Cell Removal: After incubation, carefully remove the non-migratory cells from the upper surface of the membrane with a cotton swab.
-
Fixation & Staining: Fix the migrated cells on the lower surface with methanol, then stain with 0.5% crystal violet.
-
Quantification: Wash the insert to remove excess stain. Count the stained cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and absorbance measured.
-
Experimental Workflow Visualization
Conclusion and Future Directions
The relationship between PHGDH and metastasis is not monolithic. High PHGDH activity is clearly implicated in fueling the growth of established metastases by providing essential building blocks and maintaining redox balance. Conversely, a loss of PHGDH protein in primary tumor cells can promote dissemination through a non-catalytic mechanism that enhances cell motility. This dual role highlights the remarkable metabolic plasticity of cancer cells and presents both challenges and opportunities for therapeutic intervention.
For drug development professionals, this complexity suggests that targeting PHGDH may require a stratified approach. PHGDH inhibitors may be most effective in treating established metastases, particularly in the brain, where tumors are highly dependent on its catalytic activity.[8] However, for preventing dissemination from primary tumors characterized by PHGDH heterogeneity, targeting downstream effectors of the low-PHGDH state, such as sialyltransferases, may prove more fruitful. Future research should focus on further elucidating the signals that trigger the dynamic modulation of PHGDH expression during metastatic progression and on identifying biomarkers that can predict which tumors will be susceptible to PHGDH-targeted therapies.
References
- 1. oaepublish.com [oaepublish.com]
- 2. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Expression of PHGDH Predicts Poor Prognosis in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. PHGDH heterogeneity potentiates cancer cell dissemination and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Loss of PHGDH potentiates metastatic dissemination | BioWorld [bioworld.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Cell Migration & Invasion Assays [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of PHGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine synthesis pathway. This pathway diverts glycolytic intermediates into the biosynthesis of serine and other crucial molecules essential for cell growth and proliferation, such as nucleotides and proteins.[1] Upregulation of PHGDH has been identified in various cancers, including breast cancer and melanoma, making it an attractive therapeutic target for cancer treatment.[1][2] High-throughput screening (HTS) is a key strategy in drug discovery to identify novel small molecule inhibitors of PHGDH that can modulate its activity and potentially serve as leads for cancer therapeutics.[3][4]
This document provides detailed protocols and application notes for the high-throughput screening of PHGDH inhibitors, covering biochemical and cell-based assays, and a typical screening workflow.
Signaling Pathway of PHGDH
PHGDH is a pivotal enzyme that links glycolysis to anabolic processes. It converts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate (3-PHP), utilizing NAD+ as a cofactor and producing NADH.[5] This is the initial step in a three-enzyme pathway that ultimately produces serine. Serine is not only a component of proteins but also a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, and it contributes one-carbon units to the folate cycle, which is essential for nucleotide synthesis and maintaining redox balance.[1][6] The activity of this pathway, and thereby PHGDH, is crucial for supporting the high proliferative demands of cancer cells.[2][7] Furthermore, PHGDH activity has been shown to be critical for mTORC1 signaling.[7][8]
Caption: PHGDH in the serine biosynthesis pathway.
High-Throughput Screening Workflow
A typical HTS campaign for PHGDH inhibitors follows a multi-step process designed to efficiently identify and validate potent and selective compounds from large chemical libraries.[9][10][11] The process begins with a primary screen of a large compound library, followed by dose-response confirmation, counter-screens to eliminate false positives, and secondary assays to confirm on-target activity in a cellular context.[10][11]
Caption: High-throughput screening workflow for PHGDH inhibitors.
Quantitative Data from Screening Campaigns
The following tables summarize quantitative data from published high-throughput screening campaigns for PHGDH inhibitors, providing an overview of library size, hit rates, and potencies of identified lead compounds.
Table 1: Summary of HTS Campaigns
| Parameter | Mullarky et al. (CBR-5884)[10] | Pacold et al. (NCT-503)[9] |
| Library Size | 800,000 compounds | 400,000 compounds |
| Primary Screen Format | 1,536-well | Not specified |
| Primary Hit Rate | 0.5% (3,906 hits) | Not specified |
| Confirmed Hits | 408 (after counter-screen) | Not specified |
| Lead Compound | CBR-5884 | NCT-503 |
Table 2: Potency of Lead PHGDH Inhibitors
| Compound | Biochemical IC50 (μM) | Cell-based EC50 (μM) | Reference |
| CBR-5884 | 33 ± 12 | ~30 (serine synthesis inhibition) | [3][12] |
| NCT-503 | 2.5 ± 0.6 | 8 - 16 (cell proliferation) | [9][12] |
| PHGDH-Hit (1) | 15.3 | Not reported | [9] |
| NCT-502 | Not reported directly | Not reported | [9] |
Experimental Protocols
Biochemical High-Throughput Screening Assay (Coupled Enzyme Activity)
This protocol is adapted from established HTS campaigns and measures PHGDH activity by coupling the production of NADH to a fluorescent readout.[3][9][10]
Principle: PHGDH catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, reducing NAD+ to NADH. The resulting NADH is then used by a coupling enzyme, diaphorase, to reduce a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin). The fluorescence intensity is directly proportional to PHGDH activity.[5][10]
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Diaphorase
-
Assay Buffer (e.g., 30 mM Tris pH 8.0, 1 mM EDTA)[5]
-
Test compounds dissolved in DMSO
-
384- or 1,536-well black assay plates
-
Plate reader capable of measuring fluorescence (Ex/Em ~544/590 nm)
Protocol:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the assay plate. Typically, a final concentration of 10-20 µM is used for primary screens.
-
Enzyme Preparation: Prepare a solution of PHGDH enzyme in assay buffer.
-
Enzyme Addition: Add the PHGDH enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plate with the enzyme and compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Mix Preparation: Prepare a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin in assay buffer.
-
Reaction Initiation: Add the substrate mix to each well to start the reaction.
-
Kinetic Reading: Immediately transfer the plate to a plate reader and measure the fluorescence signal kinetically over a period of 30-60 minutes at 37°C.[13]
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Normalize the data to controls and determine the percent inhibition for each compound.
Cell-Based Serine Synthesis Assay
This assay validates the on-target effect of hit compounds by measuring the inhibition of de novo serine synthesis in cells.[4]
Principle: Cells are cultured in the presence of a stable isotope-labeled glucose (e.g., U-13C-glucose). The labeled carbons are incorporated into serine through the action of PHGDH and subsequent enzymes. The amount of labeled serine is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS), and a reduction in labeled serine in the presence of an inhibitor indicates target engagement.[9]
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium (e.g., RPMI) lacking serine and glycine
-
U-13C-glucose (uniformly labeled)
-
Test compounds
-
6-well or 12-well cell culture plates
-
LC-MS system
Protocol:
-
Cell Seeding: Seed PHGDH-dependent cells in culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 6-24 hours).
-
Isotope Labeling: Replace the medium with serine/glycine-free medium containing U-13C-glucose and the test compound. Incubate for a defined period (e.g., 8 hours).
-
Metabolite Extraction: Aspirate the medium and wash the cells with cold saline. Quench metabolism and extract intracellular metabolites by adding a cold 80:20 methanol:water solution.[9]
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet cell debris. Collect the supernatant for LC-MS analysis.
-
LC-MS Analysis: Analyze the extracts using an LC-MS method optimized for the separation and detection of amino acids.
-
Data Analysis: Determine the fraction of serine that is labeled with 13C (m+1, m+2, m+3 isotopologues). Calculate the percent inhibition of serine synthesis for each compound concentration relative to the vehicle control.
Cell Proliferation Assay for Selectivity
This assay determines the selectivity of the inhibitors for cancer cells that are dependent on the PHGDH pathway for proliferation.
Principle: The proliferation of PHGDH-dependent cancer cells is compared to that of PHGDH-independent cells in the presence of the inhibitor. A selective inhibitor will show significantly greater anti-proliferative effects on the dependent cell lines.[3][10]
Materials:
-
PHGDH-dependent cell line (e.g., MDA-MB-468)
-
PHGDH-independent cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compounds
-
96-well clear cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader (luminescence or fluorescence)
Protocol:
-
Cell Seeding: Seed both PHGDH-dependent and -independent cell lines into separate 96-well plates at an appropriate density.
-
Compound Addition: After 24 hours, add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Reading: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the cell viability against the compound concentration and determine the EC50 value for each cell line. Compare the EC50 values to assess selectivity.
References
- 1. oaepublish.com [oaepublish.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PHGDH upregulation reduces glutathione levels and re-sensitizes resistant NRAS mutant melanoma to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
Application Notes and Protocols for Colorimetric Assay of PHGDH Enzyme Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in cellular metabolism, catalyzing the first and rate-limiting step in the de novo serine biosynthesis pathway.[1][2] This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the synthesis of serine and subsequently other biomolecules like glycine, cysteine, and one-carbon units essential for nucleotide and protein synthesis.[3][4] Increased PHGDH activity has been observed in various cancers, including breast cancer and melanoma, making it an attractive target for therapeutic intervention.[5] Monitoring PHGDH activity is crucial for understanding its role in metabolic reprogramming in cancer and for the discovery of potential inhibitors.
This document provides a detailed protocol for a colorimetric assay to measure PHGDH enzyme activity in various biological samples. The assay is simple, sensitive, and adaptable for high-throughput screening.[6][7]
Principle of the Assay
The colorimetric assay for PHGDH activity is based on a coupled enzymatic reaction. PHGDH oxidizes 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) using NAD+ as a cofactor, which is reduced to NADH.[1][2][7] The produced NADH then reduces a colorless probe to a colored product, which can be quantified by measuring its absorbance at 450 nm. The rate of color development is directly proportional to the PHGDH activity in the sample.[7]
Signaling Pathway and Experimental Workflow
References
- 1. oaepublish.com [oaepublish.com]
- 2. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
Guide to PHGDH Knockdown Using siRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed protocols and application notes for the effective knockdown of Phosphoglycerate Dehydrogenase (PHGDH) using small interfering RNA (siRNA). PHGDH is a critical enzyme in the de novo serine biosynthesis pathway, and its upregulation is implicated in various cancers, making it a significant target for therapeutic research.[1][2][3] These protocols are intended for researchers in cell biology, cancer metabolism, and drug development.
Introduction to PHGDH and siRNA Technology
3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[3][4] This pathway is crucial for producing serine and other downstream metabolites essential for cell proliferation, including nucleotides and glutathione.[1][5] In many cancer cells, PHGDH is overexpressed, contributing to rapid growth and resistance to therapy.[1][6]
Small interfering RNA (siRNA) is a powerful tool for reverse genetics, enabling the transient silencing of specific genes. When introduced into cells, siRNAs guide the degradation of complementary messenger RNA (mRNA) molecules, thereby preventing the translation of the target protein. This guide will detail the methodology for using siRNA to specifically knockdown PHGDH expression to study its functional role in cellular processes.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from successful PHGDH knockdown experiments based on published literature. These values can serve as a benchmark for your own experiments.
Table 1: PHGDH Knockdown Efficiency
| Cell Line | Transfection Reagent | siRNA Concentration | Duration | mRNA Knockdown (%) | Protein Knockdown (%) | Reference |
| MDA-MB-468 | Lipofectamine RNAiMAX | 20 pmol | 72-120 h | ~70-80% | ~70-90% | [7][8] |
| Ewing Sarcoma (TC32, TC71) | Not Specified (Lentiviral shRNA) | Not Applicable | Not Specified | Not Specified | >90% | [9] |
| Ovarian Cancer (SKOV3/DDP, A2780/DDP) | Not Specified | Not Specified | Not Specified | >60% | >70% | [10] |
Table 2: Phenotypic Effects of PHGDH Knockdown
| Cell Line | Assay | Effect of Knockdown | Magnitude of Effect | Reference |
| MDA-MB-468 | Colony Formation | Reduced cell proliferation | ~50-60% reduction | [8] |
| Ewing Sarcoma (TC32, TC71) | Cellular Proliferation | Inhibited cell proliferation | Significant inhibition | [9] |
| Bladder Cancer (T24, RT4) | CCK-8 Assay | Decreased cell proliferation | Significant decrease | [11] |
| Ovarian Cancer (SKOV3/DDP) | Cell Viability (Cisplatin) | Decreased cell viability | Significant decrease | [10] |
Table 3: Metabolic Consequences of PHGDH Knockdown
| Cell Line | Metabolite | Change upon Knockdown | Fold Change (approx.) | Reference |
| MDA-MB-468 | 3-phosphoserine | Decrease | Significant decrease | [12] |
| MDA-MB-468 | D-2-hydroxyglutarate (2HG) | Decrease | ~50% decrease | [12] |
| BT-20 | D-2-hydroxyglutarate (2HG) | Decrease | ~50% decrease | [12] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of PHGDH
This protocol outlines the transient knockdown of PHGDH in a human cancer cell line (e.g., MDA-MB-468) using lipid-based transfection.
Materials:
-
PHGDH-specific siRNA and non-targeting (scrambled) control siRNA (e.g., from MyBioSource or Thermo Fisher Scientific)[13][14]
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
Target cells (e.g., MDA-MB-468)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 2 x 10^5 cells/well).[7][15]
-
siRNA Preparation:
-
In a microcentrifuge tube, dilute 20 pmol of PHGDH siRNA or control siRNA in 100 µL of Opti-MEM™ medium.[7]
-
-
Transfection Reagent Preparation:
-
In a separate microcentrifuge tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ medium.[7]
-
-
Formation of siRNA-Lipid Complexes:
-
Transfection:
-
Add the 200 µL siRNA-lipid complex mixture to each well containing cells and 1.8 mL of complete medium.[7]
-
-
Incubation:
-
Validation of Knockdown:
-
After incubation, harvest the cells to assess PHGDH mRNA and protein levels using qPCR and Western blot, respectively.
-
Protocol 2: Validation of PHGDH Knockdown by quantitative RT-PCR (qPCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
PHGDH-specific primers and primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
A typical reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of PHGDH mRNA, normalized to the housekeeping gene and the scrambled siRNA control.[8]
-
Protocol 3: Validation of PHGDH Knockdown by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PHGDH
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the transfected cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection:
-
Wash the membrane three times with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.[7]
-
-
Analysis: Quantify the band intensities and normalize the PHGDH signal to the loading control to determine the relative protein levels.[17]
Protocol 4: Cell Proliferation Assay (CCK-8)
Materials:
-
96-well tissue culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[7]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
Visualizations
PHGDH Signaling Pathway
References
- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PHGDH Is Upregulated at Translational Level and Implicated in Platin-Resistant in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. thermofisher.com [thermofisher.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9-Mediated Inactivation of PHGDH in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route crucial for the proliferation of various cancer cells. This pathway diverts glycolytic intermediates to produce serine, which is essential for the synthesis of proteins, nucleotides, and lipids.[1][2][3] The upregulation of PHGDH has been observed in multiple cancer types, making it a compelling target for therapeutic intervention.[2][3] The CRISPR/Cas9 system offers a precise and efficient method for inactivating the PHGDH gene in cell lines, providing a powerful tool to study its function and evaluate the effects of its inhibition.[4][5][6] These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of PHGDH in cell lines, including guide RNA design, verification of knockout, and functional analysis of the resulting cellular phenotypes.
Introduction
The serine biosynthesis pathway plays a critical role in cellular proliferation and biomass generation.[1][7] PHGDH catalyzes the first committed step in this pathway, the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[3] Cancer cells with high PHGDH expression are often dependent on this pathway for survival and growth, highlighting PHGDH as a potential therapeutic target.[8][9] By inactivating the PHGDH gene using CRISPR/Cas9 technology, researchers can investigate the downstream effects on cellular metabolism, signaling pathways, and sensitivity to therapeutic agents.[5][6][10] This document outlines the necessary steps to successfully generate and validate PHGDH knockout cell lines for research and drug development purposes.
Signaling Pathways and Experimental Workflow
The serine biosynthesis pathway, initiated by PHGDH, is interconnected with several key cellular processes, including glycolysis, the mTORC1 signaling pathway, and nucleotide and lipid metabolism.[1][11] The experimental workflow for PHGDH inactivation using CRISPR/Cas9 involves a series of steps from guide RNA design to functional validation of the knockout cells.
Experimental Protocols
sgRNA Design and Vector Cloning
Successful gene knockout using CRISPR/Cas9 relies on the design of effective single guide RNAs (sgRNAs) that direct the Cas9 nuclease to the target gene.[12][13]
Protocol:
-
Target Selection: Identify the target gene, PHGDH. Design sgRNAs targeting an early exon to maximize the likelihood of generating a loss-of-function mutation.[13] Online design tools such as Synthego's CRISPR Design Tool or CRISPRdirect can be used to design and select highly specific sgRNAs with minimal off-target effects.[13][14] It is recommended to design and test 2-3 different sgRNAs.[14]
-
Vector Selection: Choose a suitable CRISPR/Cas9 vector system. All-in-one vectors expressing both Cas9 and the sgRNA are convenient. Vectors containing a selection marker (e.g., puromycin (B1679871) resistance) facilitate the selection of transfected cells.
-
Cloning: Synthesize oligonucleotides corresponding to the designed sgRNA sequences. Anneal the complementary oligos and clone them into the chosen CRISPR/Cas9 vector according to the manufacturer's protocol.
-
Verification: Verify the correct insertion of the sgRNA sequence into the vector by Sanger sequencing.
Cell Line Culture and Transfection
This protocol is adaptable to various adherent cell lines. The example provided uses HCT-116 cells.
Protocol:
-
Cell Culture: Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Seed cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the sgRNA-containing CRISPR/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.
-
A control transfection with a non-targeting sgRNA should be performed in parallel.[15]
-
Selection and Single-Cell Cloning
Protocol:
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.
-
Single-Cell Cloning: After selection, the surviving cells are a mixed population. To obtain a clonal cell line with a homozygous knockout, perform single-cell cloning by limiting dilution or by using fluorescence-activated cell sorting (FACS) to plate single cells into individual wells of a 96-well plate.
-
Expansion: Allow single cells to grow into colonies. Expand the resulting clones for further analysis.
Verification of PHGDH Knockout
It is crucial to verify the successful knockout of PHGDH at both the genomic and protein levels.[15][16]
Protocol:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Amplify the region of the PHGDH gene targeted by the sgRNA using PCR.
-
Sanger Sequencing: Sequence the PCR products to identify the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis:
-
Prepare protein lysates from the parental and potential knockout clones.[17]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11][17]
-
Probe the membrane with a primary antibody specific for PHGDH. An antibody for a loading control (e.g., β-actin or GAPDH) should also be used.[17]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.[17]
-
The absence of the PHGDH protein band in the knockout clones confirms successful inactivation.[16]
-
Quantitative Data Presentation
The inactivation of PHGDH has been shown to have significant effects on cell proliferation and metabolism. The following tables summarize quantitative data from studies using PHGDH inhibitors or knockout approaches.
Table 1: Effect of PHGDH Inhibition on Cell Proliferation
| Cell Line | Method | Effect on Proliferation | Reference |
| HIF2α-KO-SU-R-786-o | siRNA | Inhibition | [4] |
| HIF2α-KO-SU-R-786-o | CBR-5884 (inhibitor) | Potent inhibitory effects | [4] |
| C2C12 myoblasts | NCT-503 (inhibitor) | Decreased proliferation | [1] |
| HCT-116 | CRISPR/Cas9 KO | Notable inhibition | [16] |
| MDA-MB-468 (PHGDH-amplified) | PKUMDL-WQ-2101 (inhibitor) | Dose-dependent suppression | [15] |
| SKOV3 | PKUMDL-WQ-2101 (inhibitor) | Significantly suppressed growth | [9] |
Table 2: Metabolic Effects of PHGDH Inactivation
| Cell Line/Model | Method | Key Metabolic Changes | Reference |
| C2C12 myotubes | NCT-503 (inhibitor) | Decreased glucose incorporation into proteins, RNA, and lipids.[11] | [11] |
| Hepatocellular Carcinoma (HCC) | shRNA knockdown / CRISPR KO | Reduced production of αKG, serine, and NADPH.[5][6] | [5][6] |
| HCT-116 | CRISPR/Cas9 KO | Increased ROS levels; Decreased GSH/GSSG and NADPH/NADP+ ratios.[16] | [16] |
| Endothelial Cells | shRNA knockdown | Decreased glutathione (B108866) and NADPH synthesis; mitochondrial dysfunction.[18] | [18] |
| PHGDH Knockdown Mice | Doxycycline-inducible shRNA | Reduced liver serine and ceramide levels.[19] | [19] |
Functional Assays
Cell Proliferation Assay
Protocol:
-
Seed parental and PHGDH knockout cells in 96-well plates at a low density.
-
Monitor cell proliferation over several days using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.[15][16]
-
Compare the growth rates of the knockout cells to the parental cells.
Metabolic Profiling
Protocol:
-
Culture parental and PHGDH knockout cells in appropriate media.
-
For stable isotope tracing, supplement the media with labeled nutrients (e.g., U-13C-glucose).[15]
-
After incubation, extract intracellular metabolites.
-
Analyze the metabolite levels using mass spectrometry (LC-MS or GC-MS) to determine the impact of PHGDH knockout on cellular metabolism.[20][21]
Conclusion
The CRISPR/Cas9 system provides a robust platform for the targeted inactivation of PHGDH in cell lines. The protocols and data presented in these application notes offer a comprehensive guide for researchers to generate and validate PHGDH knockout models. These models are invaluable for elucidating the role of the serine biosynthesis pathway in various cellular processes and for the preclinical evaluation of novel therapeutic strategies targeting PHGDH in cancer and other diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 3. oaepublish.com [oaepublish.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Genome-wide CRISPR/Cas9 library screening identified PHGDH as a critical driver for Sorafenib resistance in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. cusabio.com [cusabio.com]
- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide CRISPR/Cas9 library screening identified PHGDH as a critical driver for Sorafenib resistance in HCC [ideas.repec.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synthego.com [synthego.com]
- 14. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Serine Synthesis via PHGDH Is Essential for Heme Production in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PHGDH supports liver ceramide synthesis and sustains lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurekalert.org [eurekalert.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolomic Analysis Following PHGDH Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, catalyzing the first, rate-limiting step of converting the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate.[1] This pathway is essential for the proliferation of certain cancer cells by providing the necessary building blocks for nucleotides, proteins, and lipids.[2] Inhibition of PHGDH has emerged as a promising therapeutic strategy for cancers that exhibit high expression or amplification of this enzyme.[3] Understanding the metabolic consequences of PHGDH inhibition is crucial for elucidating its mechanism of action and identifying biomarkers of response.
These application notes provide detailed protocols for performing metabolomic analysis on cancer cells following treatment with a PHGDH inhibitor. The methodologies cover cell culture, inhibitor treatment, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
Inhibition of PHGDH leads to significant alterations in cellular metabolism. The following tables summarize the bioactivity of a common PHGDH inhibitor, PKUMDL-WQ-2101, and the metabolic pathways affected by its action.[4]
Table 1: In Vitro Bioactivity of PHGDH Inhibitor PKUMDL-WQ-2101 [4]
| Parameter | Cell Line/Enzyme | Value |
| IC₅₀ | PHGDH Enzyme Inhibition | 34.8 ± 3.6 μM |
| EC₅₀ | MDA-MB-468 | 7.70 μM |
| EC₅₀ | HCC70 | 10.8 μM |
| K_d | PHGDH Binding | 0.56 ± 0.10 μM |
Table 2: Antitumor Activity of PKUMDL-WQ-2101 in PHGDH Non-Dependent Cell Lines [4]
| Cell Line | Fold-Change in Activity vs. PHGDH-Amplified Lines |
| MDA-MB-231 | 3- to 4-fold less active |
| ZR-75-1 | 8- to 12-fold less active |
| MCF-7 | 14- to 20-fold less active |
Table 3: Metabolic Pathways Significantly Altered by PHGDH Inhibition [5][6]
| Metabolic Pathway | Observation |
| Serine-Glycine-One-Carbon (SGOC) Metabolism | Significant disruption as this is the direct pathway inhibited. |
| Central Carbon Metabolism (Glycolysis and TCA Cycle) | Broad changes observed, indicating a metabolic rewiring.[5] |
| Nucleotide Metabolism | Affected due to the role of serine in nucleotide synthesis.[5] |
| Cysteine and Methionine Metabolism | Significantly impacted pathway.[6] |
| Arginine and Proline Metabolism | Alterations noted in response to PHGDH inhibition.[6] |
| Glycerophospholipid and Sphingolipid Metabolism | Notable changes indicating an effect on lipid metabolism.[6] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the de novo serine synthesis pathway and a typical experimental workflow for metabolomic analysis after PHGDH inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for conducting metabolomic analysis after PHGDH inhibition.
Protocol 1: Cell Culture and Inhibitor Treatment
This protocol outlines the steps for culturing cells and treating them with a PHGDH inhibitor.
-
Cell Culture:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.[4]
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the PHGDH inhibitor (e.g., PKUMDL-WQ-2101, NCT-503, CBR-5884) in a suitable solvent such as DMSO.[3][4][8]
-
Treat the cells with the desired concentration of the inhibitor (e.g., 10-25 µM) or with a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).[4][5] The optimal concentration and treatment time should be determined empirically for each cell line and inhibitor.
-
Protocol 2: Metabolite Extraction
This protocol details the steps for extracting intracellular metabolites for subsequent analysis.
-
Quenching Metabolism:
-
To halt metabolic activity, rapidly aspirate the growth medium.
-
Immediately wash the cells with ice-cold saline or phosphate-buffered saline (PBS).
-
Add an ice-cold quenching solution, such as 80% methanol, to the cells.[9]
-
-
Cell Lysis and Collection:
-
Incubate the plates on dry ice or at -80°C for at least 15 minutes to ensure complete inactivation of enzymes.
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction:
-
For a biphasic extraction, add a non-polar solvent like chloroform. A common ratio is methanol:chloroform:water (1:1:1, v/v/v).[9]
-
Vortex the tubes vigorously to ensure thorough mixing.
-
-
Phase Separation:
-
Supernatant Collection:
-
Reconstitution:
-
Resuspend the dried metabolite extract in a suitable solvent for LC-MS analysis, such as 95% acetonitrile (B52724)/5% water.[10]
-
Protocol 3: LC-MS Based Metabolomic Analysis
This protocol provides a general outline for the analysis of extracted metabolites using LC-MS.
-
Liquid Chromatography:
-
Separate the metabolites using a high-performance liquid chromatography (HPLC) system.
-
For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often used.[4] A reversed-phase (RP) column can also be employed depending on the metabolites of interest.[10]
-
Use a gradient of solvents, for example, water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B).[10]
-
-
Mass Spectrometry:
-
Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10]
-
Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify and quantify metabolites.
-
Perform statistical analysis (e.g., t-tests, volcano plots) to identify metabolites that are significantly altered by PHGDH inhibition.[5]
-
Utilize pathway analysis tools (e.g., MetaboAnalyst) to determine the metabolic pathways that are most affected.[11]
-
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the metabolic effects of PHGDH inhibition. By carefully following these methodologies, scientists can gain valuable insights into the metabolic reprogramming induced by targeting the de novo serine synthesis pathway, which can aid in the development of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Untargeted Metabolomic Workflow to Improve Structural Characterization of Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular metabolite profiling results of PHGDH knockdown. [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
Measuring Serine Synthesis Flux In Vitro: A Detailed Guide for Researchers
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to measuring serine synthesis flux in vitro, a critical aspect of cellular metabolism with significant implications for cancer research, neuroscience, and drug development. We present detailed protocols for the most common and robust methods, including stable isotope tracing with mass spectrometry, enzymatic assays for key pathway enzymes, and the use of extracellular flux analysis to infer pathway activity.
Introduction to the Serine Synthesis Pathway (SSP)
Serine is a non-essential amino acid that plays a central role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the generation of one-carbon units for methylation reactions.[1] The de novo synthesis of serine occurs through the serine synthesis pathway (SSP), which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) through a series of three enzymatic reactions catalyzed by phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH).[2]
Given its crucial role in supporting cell proliferation, the SSP is often upregulated in cancer cells to meet the high demand for serine.[1] This metabolic reprogramming makes the SSP a compelling target for therapeutic intervention. Accurate measurement of serine synthesis flux is therefore essential for understanding disease pathology and for the preclinical evaluation of novel drug candidates targeting this pathway.
Signaling Pathway and Regulation
The activity of the serine synthesis pathway is tightly regulated in response to cellular stress and nutrient availability. A key regulator is the transcription factor ATF4 (Activating Transcription Factor 4), which is activated under conditions of amino acid starvation.[3][4] ATF4 directly upregulates the expression of the genes encoding the SSP enzymes PHGDH, PSAT1, and PSPH, thereby increasing the cell's capacity for de novo serine synthesis.[3][4]
Methods for Measuring Serine Synthesis Flux
Several complementary methods can be employed to measure serine synthesis flux in vitro. The choice of method will depend on the specific research question, available equipment, and desired level of detail.
1. Stable Isotope Tracing using [U-¹³C]-Glucose and LC-MS
This is the gold standard for measuring metabolic flux. By providing cells with glucose uniformly labeled with the stable isotope ¹³C, the incorporation of these heavy carbons into serine can be tracked and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The degree of ¹³C enrichment in serine is a direct measure of the flux through the SSP.
2. Enzymatic Activity Assays
Measuring the in vitro activity of the three key enzymes of the SSP (PHGDH, PSAT1, and PSPH) can provide valuable insights into the pathway's capacity. These assays are typically performed on cell lysates and measure the rate of substrate conversion to product under saturating substrate conditions.
3. Seahorse XF Extracellular Flux Analysis
While not a direct measure of serine synthesis, the Agilent Seahorse XF Analyzer can be used to infer changes in SSP flux by measuring the two major energy-producing pathways: glycolysis and mitochondrial respiration.[5] Since the SSP branches directly from glycolysis, a shift in the glycolytic rate (measured as the extracellular acidification rate, ECAR) can be indicative of altered flux into serine synthesis, especially when combined with genetic or pharmacological manipulation of the SSP.
Experimental Protocols
Protocol 1: Stable Isotope Tracing with [U-¹³C]-Glucose
Objective: To quantify the flux of glucose-derived carbons into serine.
Materials:
-
Cell culture medium (glucose-free)
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C]-Glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with 10 mM [U-¹³C]-Glucose and 10% dFBS.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the approach to isotopic steady state.
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolism, place the culture plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 1 mL of ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Metabolite Collection:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for the separation and detection of amino acids.
-
Monitor the mass isotopologues of serine (m+0, m+1, m+2, m+3).
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional contribution of glucose to the serine pool at each time point.
-
Flux can be determined by modeling the labeling kinetics.
-
Protocol 2: PHGDH Enzyme Activity Assay (Colorimetric)
Objective: To measure the enzymatic activity of PHGDH in cell lysates. This protocol is adapted from commercially available kits.[1][6]
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (3-Phosphoglycerate)
-
PHGDH Developer
-
NADH Standard
-
Cell lysate
-
96-well clear plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize cells (e.g., 4 x 10⁶) in 400 µL of ice-cold PHGDH Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards in PHGDH Assay Buffer according to the kit manufacturer's instructions.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for each sample and standard well containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.
-
Prepare a Background Control Mix containing PHGDH Assay Buffer and PHGDH Developer (without the substrate).
-
-
Assay Procedure:
-
Add 50 µL of cell lysate or NADH standard to the appropriate wells of the 96-well plate.
-
For sample background controls, add 50 µL of cell lysate to separate wells.
-
Add 50 µL of the Reaction Mix to the sample and standard wells.
-
Add 50 µL of the Background Control Mix to the sample background control wells.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.
-
-
Calculation:
-
Subtract the background reading from the sample reading.
-
Calculate the PHGDH activity based on the rate of NADH production, using the NADH standard curve to convert the change in absorbance to the amount of NADH produced per unit time.
-
Protocol 3: PSAT1 Enzyme Activity Assay (Coupled Assay)
Objective: To measure the enzymatic activity of PSAT1 in cell lysates through a coupled reaction with PHGDH.[7]
Materials:
-
HEPES buffer (pH 7.0)
-
KCl
-
DTT
-
NADH
-
Pyridoxal 5'-phosphate (PLP)
-
3-Phosphohydroxypyruvate (3-PHP)
-
L-Glutamate
-
Cell lysate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the PHGDH assay protocol.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.0), 100 mM KCl, 1 mM DTT, 0.1 mM NADH, 0.17 mM PLP, and varying concentrations of L-Glutamate.
-
Assay Procedure:
-
Pre-incubate the reaction mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding the cell lysate and 0.11 mM 3-PHP.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Calculation: The activity of PSAT1 is determined by the rate of NADH consumption. The rate of the reaction can be calculated using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 4: PSPH Enzyme Activity Assay (Malachite Green Assay)
Objective: To measure the enzymatic activity of PSPH by quantifying the release of inorganic phosphate (B84403).[8]
Materials:
-
Assay Buffer (e.g., HEPES buffer, pH 7.0)
-
L-O-phosphoserine (L-OPS)
-
Malachite Green Reagent
-
Cell lysate
-
96-well clear plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the PHGDH assay protocol.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and L-OPS at a desired concentration (e.g., 22 to 600 µM).
-
Pre-incubate the mixture at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the cell lysate to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent.
-
Incubate at room temperature for 30 minutes in the dark to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Determine the amount of phosphate released in the enzymatic reaction by comparing the sample absorbance to the standard curve.
-
Calculate the PSPH activity as the amount of phosphate produced per unit time.
-
Protocol 5: Inferring Serine Synthesis Flux using Seahorse XF Analyzer
Objective: To assess changes in glycolytic activity as an indirect measure of flux into the serine synthesis pathway.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)
-
Inhibitors of SSP (e.g., PHGDH inhibitor) or genetic knockdown models (siRNA)
-
Agilent Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Assay Preparation:
-
One day prior to the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Seahorse XF Glycolytic Rate Assay:
-
Load the hydrated sensor cartridge with inhibitors of mitochondrial respiration (Rotenone/Antimycin A) and glycolysis (2-Deoxyglucose, 2-DG).
-
Place the cell plate in the Seahorse XF Analyzer and perform the Glycolytic Rate Assay.
-
-
Data Acquisition: The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Data Analysis:
-
Calculate the basal glycolysis and compensatory glycolysis after inhibiting mitochondrial respiration.
-
Compare the glycolytic rates between control cells and cells with inhibited or silenced SSP enzymes. A decrease in the glycolytic rate upon SSP inhibition can suggest a significant contribution of the SSP to the overall glycolytic flux.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between different cell lines, treatments, or conditions.
Table 1: Stable Isotope Tracing of [U-¹³C]-Glucose into Serine
| Cell Line | Condition | % Serine Labeled from Glucose (m+3) |
| Cell Line A | Control | 45 ± 5% |
| Cell Line A | Treatment X | 20 ± 3% |
| Cell Line B | Control | 80 ± 7% |
| Cell Line B | Treatment X | 75 ± 6% |
Table 2: Enzymatic Activity of Serine Synthesis Pathway Enzymes
| Cell Line | PHGDH Activity (nmol/min/mg) | PSAT1 Activity (nmol/min/mg) | PSPH Activity (nmol/min/mg) |
| Cell Line A | 10.2 ± 1.5 | 5.8 ± 0.9 | 25.1 ± 3.2 |
| Cell Line B | 25.6 ± 3.1 | 12.3 ± 2.0 | 48.9 ± 5.4 |
Table 3: Seahorse XF Glycolytic Rate Assay
| Cell Line | Condition | Basal Glycolysis (mpH/min) | Compensatory Glycolysis (mpH/min) |
| Cell Line A | Control | 50 ± 6 | 85 ± 9 |
| Cell Line A | PHGDH Inhibitor | 40 ± 5 | 70 ± 8 |
Conclusion
The methods described in this application note provide a robust toolkit for researchers to accurately measure and understand the dynamics of serine synthesis flux in vitro. The combination of stable isotope tracing for direct flux measurement, enzymatic assays for pathway capacity, and extracellular flux analysis for inferring metabolic shifts offers a multi-faceted approach to investigating the role of the serine synthesis pathway in health and disease. These techniques are invaluable for basic research and for the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. agilent.com [agilent.com]
- 2. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoserine aminotransferase 1 promotes serine synthesis pathway and cardiac repair after myocardial infarction [thno.org]
- 4. lurm.univr.it [lurm.univr.it]
- 5. agilent.com [agilent.com]
- 6. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization [mdpi.com]
- 7. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of PHGDH-Inactive Compound as a Negative Control in Preclinical Research
Introduction
3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route crucial for the proliferation of certain cancers.[1][2][3] Small molecule inhibitors of PHGDH, such as NCT-503 and CBR-5884, have emerged as valuable tools for studying cancer metabolism and as potential therapeutic agents.[1][4][5] To ensure that the observed biological effects of these inhibitors are due to specific on-target inhibition of PHGDH and not off-target effects, a structurally similar but biologically inactive negative control is essential. This document provides detailed application notes and protocols for the use of a PHGDH-inactive compound, a crucial reagent for rigorous preclinical investigation of PHGDH inhibitors.
The this compound compound, an analog of the active inhibitors NCT-502 and NCT-503, is designed to be inert against PHGDH.[6][7] Unlike its active counterparts, it does not inhibit PHGDH enzymatic activity, block serine synthesis in cells, or affect the viability of PHGDH-dependent cancer cell lines.[6][8] Its use allows researchers to distinguish between specific, on-target effects of PHGDH inhibition and any nonspecific effects of the chemical scaffold.
Key Applications
-
Validating On-Target Activity: Serving as a direct comparison to active PHGDH inhibitors to confirm that observed cellular phenotypes are a consequence of PHGDH inhibition.
-
Controlling for Off-Target Effects: Identifying any biological responses caused by the chemical structure of the inhibitor independent of its interaction with PHGDH.
-
Baseline Measurements: Establishing a baseline in cellular and biochemical assays for comparison with the effects of active inhibitors.
Data Presentation
Table 1: Comparative Inhibitory Activity of PHGDH Inhibitors and Inactive Control
| Compound | Target | In Vitro IC50 (µM) | Cell-Based EC50 (µM) in PHGDH-dependent cells | Reference(s) |
| NCT-503 | PHGDH | 2.5 | 8 - 16 | [5][6][9] |
| CBR-5884 | PHGDH | 0.73 ± 0.02 | 21.99 ± 0.58 | [5] |
| Oridonin | PHGDH | 0.48 ± 0.02 | 2.49 ± 0.56 | [5] |
| This compound | PHGDH | >57 | No effect | [6][10] |
Signaling and Experimental Workflow Diagrams
Caption: Serine Synthesis Pathway and Point of Inhibition.
Caption: General Experimental Workflow Using this compound Control.
Experimental Protocols
Protocol 1: In Vitro PHGDH Enzyme Activity Assay
This protocol is adapted from methodologies used to characterize PHGDH inhibitors.[5][11]
Objective: To confirm the lack of inhibitory effect of the this compound compound on purified PHGDH enzyme activity.
Materials:
-
Recombinant human PHGDH enzyme
-
This compound compound
-
Active PHGDH inhibitor (e.g., NCT-503) as a positive control
-
Assay Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
Substrate solution: 3-phosphoglycerate (3-PG)
-
Cofactor solution: NAD+
-
Coupling enzyme: Diaphorase
-
Indicator: Resazurin
-
96-well microplate
-
Plate reader capable of fluorescence measurement (Ex/Em = 544/590 nm)
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing Assay Buffer, diaphorase, and resazurin.
-
Add the this compound compound, active inhibitor, or vehicle control (e.g., DMSO) to the respective wells. A concentration range is recommended to assess dose-response.
-
Add the recombinant PHGDH enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.
-
Initiate the reaction by adding a mixture of 3-PG and NAD+.
-
Immediately measure the fluorescence at 590 nm (excitation at 544 nm) in a kinetic mode for 30-60 minutes at room temperature.
-
Calculate the rate of reaction (slope of the fluorescence curve).
-
Compare the reaction rates in the presence of the this compound compound to the vehicle control and the active inhibitor. The inactive compound should not significantly reduce the reaction rate.
Protocol 2: Cell Proliferation Assay
This protocol is based on common methods to assess the anti-proliferative effects of targeted therapies.[4][12]
Objective: To demonstrate that the this compound compound does not affect the proliferation of PHGDH-dependent cancer cells.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
PHGDH-independent cancer cell line (e.g., MDA-MB-231) for comparison
-
Complete cell culture medium
-
This compound compound
-
Active PHGDH inhibitor (e.g., NCT-503)
-
Vehicle control (e.g., DMSO)
-
Cell proliferation reagent (e.g., XTT, MTT, or a reagent for confluence measurement)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader or cell imager
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound compound, the active inhibitor, or the vehicle control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
At the end of the incubation period, add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, or quantify cell confluence, using a microplate reader or imager.
-
Normalize the data to the vehicle-treated control cells to determine the percent viability.
-
The this compound compound should not significantly reduce the viability of either cell line, whereas the active inhibitor should selectively inhibit the proliferation of the PHGDH-dependent cell line.
Protocol 3: Metabolic Flux Analysis Using Stable Isotope Tracing
This protocol is a simplified representation of methods used to trace the metabolic fate of glucose-derived carbons into the serine synthesis pathway.[7][13]
Objective: To verify that the this compound compound does not block the synthesis of serine from glucose.
Materials:
-
PHGDH-dependent cancer cells
-
Culture medium containing [U-13C]-glucose
-
This compound compound
-
Active PHGDH inhibitor (e.g., NCT-503)
-
Vehicle control (e.g., DMSO)
-
Methanol, water, and chloroform (B151607) for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture PHGDH-dependent cells to a desired confluency.
-
Treat the cells with the this compound compound, active inhibitor, or vehicle control for a predetermined time (e.g., 24 hours).
-
Replace the medium with medium containing [U-13C]-glucose and the respective treatments.
-
Incubate for a time sufficient for the label to incorporate into downstream metabolites (e.g., 4-8 hours).
-
Aspirate the medium and quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a liquid-liquid extraction to separate polar metabolites.
-
Analyze the polar metabolite fraction by LC-MS to determine the fractional labeling of serine and other related metabolites.
-
In cells treated with the vehicle or the this compound compound, a significant fraction of serine should be labeled with 13C (M+3). In contrast, cells treated with the active PHGDH inhibitor should show a marked reduction in M+3 serine.[7]
The this compound compound is an indispensable tool for researchers studying the serine synthesis pathway and its role in disease. By providing a robust negative control, it enables the confident attribution of experimental findings to the specific inhibition of PHGDH, thereby enhancing the rigor and reproducibility of preclinical research in this area.
References
- 1. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHGDH drives 5-FU chemoresistance in colorectal cancer through the Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) for Phosphoglycerate Dehydrogenase (PHGDH) Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid cell growth and proliferation.[1] Targeting PHGDH with small-molecule inhibitors has emerged as a promising therapeutic strategy.[2] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to validate and quantify the engagement of a drug candidate with its target protein within the complex environment of a living cell.[3][4]
The principle of CETSA is based on the ligand-induced change in the thermal stability of the target protein.[2] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a small molecule inhibitor, can either increase or decrease the protein's stability, resulting in a shift in its denaturation temperature.[5][6] This thermal shift can be quantified to confirm direct target engagement in intact cells, cell lysates, or tissue samples.[3]
These application notes provide a detailed protocol for utilizing CETSA to investigate the target engagement of inhibitors with PHGDH. The protocols cover both the determination of the melting curve (Tagg curve) to assess thermal shifts and the isothermal dose-response (ITDR) format to determine the cellular potency (EC50) of a compound.
Key Concepts of CETSA
-
Target Engagement: The direct physical interaction between a drug molecule and its intended protein target in a cellular context.[7]
-
Thermal Stability: The resistance of a protein to denaturation upon heating.[3]
-
Melt Curve (Tagg Curve): A plot of the amount of soluble protein remaining as a function of temperature. The temperature at which 50% of the protein has aggregated is the aggregation temperature (Tagg).[3]
-
Isothermal Dose-Response (ITDR): An experiment performed at a single, fixed temperature to determine the concentration of a compound required to achieve a certain level of target stabilization or destabilization.[3][8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Caption: General experimental workflow for a CETSA melt curve experiment.[7]
Experimental Protocols
This section details the step-by-step methodology for conducting CETSA experiments to evaluate the cellular target engagement of PHGDH inhibitors.
Materials and Reagents
-
Cell Line: A human cancer cell line with high endogenous PHGDH expression (e.g., MDA-MB-468, HCT-116).[5][9][10]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
PHGDH Inhibitor: Stock solution in DMSO (e.g., NCT-503, Oridonin).[5][6]
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with freshly added protease inhibitors.[9][11]
-
BCA Protein Assay Kit.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[11]
-
Primary Antibody: Rabbit or mouse anti-PHGDH antibody (check supplier for recommended dilutions, e.g., 1:1000).[12]
-
Loading Control Antibody: Antibody against a thermally stable protein. Note that common loading controls like GAPDH and β-actin are temperature-sensitive.[3] Consider using temperature-stable proteins where possible.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[11]
-
Chemiluminescent Substrate (ECL).
Protocol 1: CETSA Melt Curve
This protocol aims to determine the aggregation temperature (Tagg) of PHGDH and to identify any thermal shift induced by a PHGDH inhibitor.
-
Cell Culture and Treatment:
-
Cell Harvesting and Resuspension:
-
Wash cells twice with ice-cold PBS.
-
Scrape or trypsinize cells and collect them in PBS containing protease and phosphatase inhibitors.
-
Centrifuge to pellet the cells and resuspend the cell pellet in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.[13]
-
-
Heat Challenge:
-
Cell Lysis:
-
Separation of Soluble and Aggregated Proteins:
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.[13]
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a membrane and perform Western blotting using a primary antibody specific for PHGDH.[12]
-
Detect the signal using a chemiluminescence-based system.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity (relative to the 37°C sample) against the corresponding temperature to generate the melt curves for both vehicle and inhibitor-treated samples.
-
Determine the Tagg for each condition.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the cellular potency (EC50) of the PHGDH inhibitor in stabilizing or destabilizing its target at a fixed temperature.
-
Determine Optimal Temperature:
-
From the melt curve generated in Protocol 1, select a temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample. This temperature should be in the steep part of the melt curve.[7]
-
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat aliquots of the cell suspension with a serial dilution of the PHGDH inhibitor (e.g., 0.1 nM to 30 µM) and a vehicle control for 1-2 hours at 37°C.[14]
-
-
Heat Challenge:
-
Heat all samples at the predetermined optimal temperature for 3 minutes, followed by immediate cooling on ice.[13]
-
-
Lysis, Protein Separation, and Analysis:
-
Follow the same steps for cell lysis, separation of soluble proteins, protein quantification, and Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for soluble PHGDH at each inhibitor concentration.
-
Plot the normalized band intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal effect (stabilization or destabilization).[7]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Illustrative CETSA Melt Curve Data for PHGDH Inhibitors
| Inhibitor | Target | Cell Line | Tagg (Vehicle, °C) | Tagg (10 µM Inhibitor, °C) | ΔTagg (°C) | Effect |
| Inhibitor A | PHGDH | MDA-MB-468 | 52.5 ± 0.5 | 56.0 ± 0.4 | +3.5 | Stabilization |
| NCT-503 | PHGDH | MDA-MB-468 | 52.5 ± 0.5 | 48.0 ± 0.6 | -4.5 | Destabilization[6] |
| Oridonin | PHGDH | MDA-MB-468 | 52.5 ± 0.5 | 49.5 ± 0.7 | -3.0 | Destabilization[5][14] |
Note: Data are presented as mean ± standard deviation from three independent experiments. Tagg values are hypothetical and for illustrative purposes. The destabilizing effect of NCT-503 and Oridonin is based on published observations.
Table 2: Illustrative Isothermal Dose-Response (ITDR) CETSA Data for PHGDH Inhibitors
| Inhibitor | Target | Cell Line | Optimal Temperature (°C) | Cellular EC50 (µM) |
| Inhibitor A | PHGDH | MDA-MB-468 | 54 | 1.2 ± 0.2 |
| NCT-503 | PHGDH | MDA-MB-468 | 51 | 2.5 ± 0.3 |
Note: The optimal temperature is selected from the melt curve data. EC50 values are hypothetical and for illustrative purposes.
Troubleshooting
-
No or weak PHGDH signal:
-
High variability between replicates:
-
Ensure accurate and consistent cell numbers and protein concentrations for each sample.
-
Use a reliable, temperature-stable loading control for Western blot normalization.[3]
-
-
No observed thermal shift:
-
The compound may not bind to PHGDH in the cellular context or may not induce a significant change in thermal stability.
-
Ensure the compound has sufficient cell permeability and that the incubation time is adequate.[16]
-
-
Unexpected cytotoxicity:
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for confirming the intracellular binding of inhibitors to PHGDH. The detailed protocols provided in this application note offer a comprehensive guide for researchers to generate robust and reliable data on target engagement and cellular potency. By establishing a clear link between compound binding and cellular effects, CETSA can significantly accelerate the development of novel and effective PHGDH-targeting cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A superior loading control for the cellular thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the Allosteric Targeting of PHGDH at the ACT-Binding Domain with a Photoactivatable Diazirine Probe and Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular glue triggers degradation of PHGDH by enhancing the interaction between DDB1 and PHGDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Stable PHGDH Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and validation of stable phosphoglycerate dehydrogenase (PHGDH) knockout cell lines using CRISPR/Cas9 technology. The protocols detailed below are intended for researchers in cell biology, metabolism, and drug discovery who are investigating the roles of PHGDH and the serine biosynthesis pathway in various physiological and pathological contexts.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1] This pathway is crucial for the synthesis of serine and other downstream metabolites, including glycine (B1666218), cysteine, and one-carbon units essential for nucleotide synthesis, redox homeostasis, and methylation reactions.[2][3] Upregulation of PHGDH has been observed in various cancers and is associated with increased tumor growth and proliferation, making it a compelling target for therapeutic intervention.[1][4][5] The generation of stable PHGDH knockout cell lines provides a powerful in vitro model system to elucidate the functional roles of PHGDH, validate potential drug candidates, and explore the metabolic vulnerabilities of cells dependent on de novo serine synthesis.[4][6][7]
Principle of the Method
The generation of stable PHGDH knockout cell lines is achieved using the CRISPR/Cas9 gene-editing system. This technology utilizes a single guide RNA (sgRNA) to direct the Cas9 nuclease to a specific target sequence within the PHGDH gene.[8][9] The Cas9 nuclease introduces a double-strand break (DSB) in the DNA, which is then repaired by the cell's error-prone non-homologous end joining (NHEJ) pathway.[8] This often results in the insertion or deletion of nucleotides (indels), leading to a frameshift mutation and the subsequent production of a non-functional protein, effectively knocking out the gene.[9] Stable knockout cell lines are then established through the selection and expansion of single-cell clones that have the desired mutation.
Applications
-
Functional Genomics: Elucidating the role of PHGDH in cellular metabolism, proliferation, and survival.[10][11]
-
Drug Discovery and Development: Validating the on-target effects of small molecule inhibitors of PHGDH and identifying synthetic lethal interactions.[3][6]
-
Disease Modeling: Investigating the contribution of altered serine metabolism to diseases such as cancer and neurological disorders.
-
Metabolic Research: Studying the interplay between glycolysis, the serine synthesis pathway, and other metabolic pathways.[11]
Expected Results
A successful PHGDH knockout will result in the absence of detectable PHGDH protein.[6] Functionally, these cells are expected to have an abrogated de novo serine synthesis pathway, leading to a dependency on exogenous serine for survival and proliferation.[4] A common phenotype observed is a significant reduction in cell proliferation, particularly in serine-depleted culture conditions.[4][12]
Data Presentation
Table 1: Summary of Expected Quantitative Effects of PHGDH Knockout
| Parameter | Expected Outcome in PHGDH KO Cells | Reference |
| PHGDH Protein Expression | Absent or significantly reduced | [6] |
| De novo Serine Synthesis | Abrogated (no incorporation of 13C from glucose into serine) | [4] |
| Intracellular Serine Levels | Decreased (dependent on exogenous supply) | [12] |
| Intracellular Glycine Levels | Decreased | [4] |
| Cell Proliferation Rate | Reduced | [4][12] |
Table 2: Example of sgRNA for Human PHGDH Knockout
| Target Gene | sgRNA Sequence (5' to 3') | Reference |
| Human PHGDH | GCTTCTGCCAGACCAATCCA | [4] |
Experimental Protocols
Protocol 1: Generation of Stable PHGDH Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of PHGDH knockout cell lines using lentiviral delivery of the CRISPR/Cas9 system.
Materials:
-
Target cell line (e.g., HEK293T, Huh7, PLC/PRF/5)
-
LentiCRISPRv2-puro plasmid
-
sgRNA targeting PHGDH (e.g., 5′-GCTTCTGCCAGACCAATCCA-3′)[4]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lipofectamine 3000 or other transfection reagent
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
sgRNA Cloning:
-
Design and synthesize complementary oligonucleotides for the PHGDH sgRNA with appropriate overhangs for cloning into the LentiCRISPRv2-puro vector.
-
Anneal the oligonucleotides and ligate them into the BsmBI-digested LentiCRISPRv2-puro plasmid.
-
Transform the ligated plasmid into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the LentiCRISPRv2-puro-PHGDH-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
After 48-72 hours, harvest the lentiviral supernatant and filter it through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
On the following day, infect the cells with the lentiviral supernatant in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Puromycin Selection:
-
Replace the virus-containing medium with fresh complete medium containing the appropriate concentration of puromycin (determined by a kill curve for the specific cell line).
-
Continue selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are completely killed.
-
-
Single-Cell Cloning:
-
Harvest the puromycin-resistant polyclonal population.
-
Perform serial dilutions to seed cells into 96-well plates at a density of approximately 0.5 cells per well.[13]
-
Allow single colonies to grow for 2-3 weeks.
-
Expand the individual clones for validation.
-
Protocol 2: Validation of PHGDH Knockout
1. Western Blot Analysis:
-
Lyse the parental and potential knockout clones and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PHGDH and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands. A complete absence of the PHGDH band in the knockout clones confirms the knockout at the protein level.[6][14]
2. Genomic DNA Sequencing:
-
Isolate genomic DNA from the parental and knockout clones.
-
Amplify the genomic region targeted by the sgRNA using PCR.
-
Purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions, deletions, or frameshift mutations at the target site.
3. Metabolic Analysis using Stable Isotope Tracing:
-
Culture parental and knockout cells in a medium containing U-13C-glucose.
-
After a defined period (e.g., 24 hours), extract intracellular metabolites.
-
Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) to determine the fractional labeling of serine and glycine from 13C-glucose.
-
A lack of 13C incorporation into serine and glycine in the knockout cells confirms the functional loss of the de novo serine synthesis pathway.[4][6]
Protocol 3: Cell Proliferation Assay
-
Seed an equal number of parental and PHGDH knockout cells in multiple wells of a 96-well plate.
-
Culture the cells in both complete medium and serine-depleted medium.
-
At different time points (e.g., 0, 24, 48, 72 hours), measure cell viability using a suitable assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.[6][14]
-
Plot the cell growth curves to compare the proliferation rates between the parental and knockout cells under different conditions.
Visualizations
Caption: Experimental workflow for generating stable PHGDH knockout cell lines.
Caption: PHGDH in the serine synthesis pathway and its link to mTORC1 signaling.
References
- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 2. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. oaepublish.com [oaepublish.com]
- 4. PHGDH arginine methylation by PRMT1 promotes serine synthesis and represents a therapeutic vulnerability in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. PHGDH-mediated endothelial metabolism drives glioblastoma resistance to chimeric antigen receptor T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kits
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This pathway is not only essential for the synthesis of serine and other downstream metabolites like glycine (B1666218) and cysteine, but it also plays a crucial role in nucleotide synthesis, redox homeostasis, and cellular proliferation. Elevated PHGDH activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic development. This document provides a detailed comparison of commercially available PHGDH activity assay kits, along with experimental protocols and pathway diagrams to aid researchers in selecting and utilizing the most suitable assay for their needs.
Principle of PHGDH Activity Assays
The most common method for measuring PHGDH activity in vitro is through a coupled enzymatic reaction that results in a detectable colorimetric or fluorometric signal. The general principle involves the following steps:
-
PHGDH Reaction: PHGDH utilizes its substrate, 3-phosphoglycerate, and the cofactor NAD+ to produce 3-phosphohydroxypyruvate and NADH.
-
Signal Generation: The NADH produced is then used by a developer enzyme (such as diaphorase) to reduce a probe, which generates a colored (chromophore) or fluorescent (fluorophore) product.
-
Detection: The resulting signal is measured using a microplate reader at a specific wavelength. The rate of signal increase is directly proportional to the PHGDH activity in the sample.
Comparison of Commercially Available PHGDH Activity Assay Kits
Several manufacturers offer kits for measuring PHGDH activity. Below is a summary of the key quantitative parameters for some of the available colorimetric kits.
| Feature | Abcam (ab273328) | Sigma-Aldrich (MAK412) | AffiGEN (AFG-BV-0552) |
| Catalog Number | ab273328 | MAK412 | AFG-BV-0552 |
| Detection Method | Colorimetric (450 nm) | Colorimetric (450 nm) | Colorimetric (450 nm) |
| Assay Principle | PHGDH-catalyzed NADH production is coupled to the reduction of a colorimetric probe. | PHGDH-catalyzed NADH production is coupled to the reduction of a colorimetric probe. | PHGDH-catalyzed NADH production is coupled to the reduction of a colorimetric probe. |
| Sample Types | Tissue, Adherent and Suspension Cells | Tissues (liver, kidney, etc.), Adherent and Suspension Cells[1] | Purified enzyme, tissue and cell lysates[2] |
| Sensitivity (LOD) | < 0.1 mU per sample | < 0.1 mU per sample[1] | Information not available |
| Assay Range (Linearity) | 0 - 12.5 nmol/well of NADH | 0 - 10 nmol/well of NADH | Information not available |
| Kit Size | 100 assays | 100 assays[1] | 100 Assays[2] |
| Positive Control | Included | Included[1] | Included[2] |
| Precision (CV%) | Information not available | Information not available | Information not available |
Experimental Protocols
The following are generalized protocols for a colorimetric PHGDH activity assay based on the information available for the Abcam and Sigma-Aldrich kits. It is crucial to refer to the specific kit manual for detailed instructions.
Reagent Preparation
-
PHGDH Assay Buffer: Warm to room temperature before use.
-
PHGDH Substrate: Reconstitute the lyophilized substrate with the recommended volume of dH₂O or assay buffer as per the kit manual. Mix well until dissolved. Store on ice.
-
PHGDH Developer: Reconstitute the lyophilized developer with the recommended volume of dH₂O or assay buffer. Mix thoroughly.
-
NADH Standard: Reconstitute the lyophilized NADH with dH₂O or assay buffer to prepare a stock solution (e.g., 1.25 mM).[1] This stock will be used to prepare the standard curve.
Sample Preparation
For Tissues:
-
Rinse tissue (10-20 mg) with ice-cold PBS.
-
Homogenize the tissue in 200-400 µL of ice-cold PHGDH Assay Buffer.[1]
-
Incubate on ice for 10 minutes.[1]
-
Centrifuge at 10,000 x g for 5-10 minutes at 4°C.[1]
-
Collect the supernatant for the assay.
For Cultured Cells (Adherent or Suspension):
-
Harvest approximately 1-4 x 10⁶ cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 100-400 µL of ice-cold PHGDH Assay Buffer.[1]
-
Homogenize by pipetting up and down or by sonication.
-
Incubate on ice for 10 minutes.[1]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[1]
-
Collect the supernatant for the assay.
Assay Procedure
-
NADH Standard Curve Preparation: Prepare a series of NADH standards by diluting the NADH stock solution in PHGDH Assay Buffer. A typical range would be 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well. Add 50 µL of each standard to a 96-well plate.
-
Sample and Control Preparation: Add 2-50 µL of your sample supernatant to the wells of a 96-well plate. Adjust the volume to 50 µL with PHGDH Assay Buffer. For each sample, prepare a parallel sample background control well. A positive control should also be included.[1]
-
Reaction Mix Preparation: Prepare a Reaction Mix for each sample and standard well according to the kit's instructions. A typical mix contains PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate. For the sample background control wells, prepare a Background Control Mix that omits the PHGDH Substrate.[1]
-
Initiate the Reaction: Add 50 µL of the Reaction Mix to each standard and sample well. Add 50 µL of the Background Control Mix to the sample background control wells.
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes. Record the absorbance at multiple time points.
Data Analysis
-
Subtract the absorbance of the 0 nmol NADH standard from all other standard readings.
-
Plot the NADH standard curve (absorbance vs. nmol of NADH).
-
For each sample, subtract the absorbance of the sample background control from the sample reading at each time point.
-
Calculate the change in absorbance (ΔA450) over a specific time interval (Δt) that falls within the linear range of the reaction.
-
Determine the amount of NADH (B) produced by the sample during the time interval using the NADH standard curve.
-
Calculate the PHGDH activity using the following formula:
PHGDH Activity (nmol/min/µL or mU/µL) = (B / (Δt * V)) * D
Where:
-
B = Amount of NADH from the standard curve (nmol)
-
Δt = Reaction time (min)
-
V = Sample volume added to the well (µL)
-
D = Sample dilution factor
-
Visualizations
De Novo Serine Biosynthesis Pathway
The following diagram illustrates the de novo serine biosynthesis pathway, which begins with the glycolytic intermediate 3-phosphoglycerate.
Caption: De Novo Serine Biosynthesis Pathway.
General Workflow of a PHGDH Activity Assay
This diagram outlines the major steps involved in performing a typical colorimetric PHGDH activity assay.
Caption: PHGDH Activity Assay Workflow.
Conclusion
The selection of a PHGDH activity assay kit should be based on the specific requirements of the research, including sample type, required sensitivity, and available equipment. The colorimetric assays offered by companies like Abcam and Sigma-Aldrich provide a robust and straightforward method for quantifying PHGDH activity in a variety of biological samples. By following the detailed protocols and understanding the underlying principles, researchers can obtain reliable and reproducible data to advance their studies on the role of PHGDH in health and disease.
References
Application Notes and Protocols: Isotope Tracing with ¹³C-Glucose in PHGDH Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first, rate-limiting step in the de novo serine synthesis pathway (SSP). This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the production of serine and its downstream metabolites, which are essential for cell proliferation, redox balance, and one-carbon metabolism. In certain cancers, PHGDH is overexpressed, and its activity is crucial for tumor growth and survival. Consequently, PHGDH has emerged as a promising target for cancer therapy.
Isotope tracing with stable isotopes, such as Carbon-13 (¹³C), is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes. By providing cells with ¹³C-labeled glucose, researchers can track the incorporation of the heavy carbon isotope into various metabolites. This approach allows for a detailed investigation of how genetic modifications, such as the knockout of PHGDH, impact cellular metabolism.
These application notes provide a comprehensive guide for conducting ¹³C-glucose tracing experiments in PHGDH knockout (KO) cells. The protocols detailed below cover cell culture, isotope labeling, metabolite extraction, and mass spectrometry analysis, enabling researchers to investigate the metabolic consequences of PHGDH loss.
Metabolic Consequences of PHGDH Knockout
The knockout of PHGDH blocks the de novo synthesis of serine from glucose. This genetic alteration leads to several predictable metabolic shifts:
-
Increased Serine Dependency: PHGDH KO cells become auxotrophic for serine and must acquire it from the extracellular environment.
-
Reduced Glycine (B1666218) and One-Carbon Units: As serine is a primary source of glycine and one-carbon units for the folate cycle, PHGDH KO can lead to decreased synthesis of these crucial building blocks for nucleotide and glutathione (B108866) synthesis.
-
Altered Glycolytic Flux: The blockage of the SSP can lead to an accumulation of upstream glycolytic intermediates and potentially redirect carbon flux towards other pathways, such as the tricarboxylic acid (TCA) cycle or lactate (B86563) production.
-
Impact on Downstream Pathways: The reduced availability of serine-derived metabolites can affect nucleotide synthesis, redox homeostasis (through glutathione synthesis), and methylation reactions.
Data Presentation: Quantitative ¹³C-Glucose Tracing in PHGDH KO Cells
The following table summarizes illustrative quantitative data from a ¹³C-glucose tracing experiment comparing wild-type (WT) and PHGDH KO cells. The data represents the percentage of each metabolite pool that is labeled with ¹³C from glucose after a 24-hour incubation period.
| Metabolite | Wild-Type (% ¹³C Labeled) | PHGDH KO (% ¹³C Labeled) | Expected Change in PHGDH KO |
| Glycolysis | |||
| 3-Phosphoglycerate (3-PG) | 95% | 95% | No significant change |
| Pyruvate | 85% | 80% | Slight decrease |
| Lactate | 90% | 92% | Slight increase |
| Serine Synthesis Pathway | |||
| Serine | 60% | <5% | Drastic decrease |
| Glycine | 55% | <10% | Drastic decrease |
| TCA Cycle | |||
| Citrate | 70% | 75% | Slight increase |
| α-Ketoglutarate | 65% | 70% | Slight increase |
| Malate | 68% | 73% | Slight increase |
| Nucleotide Precursors | |||
| Ribose-5-phosphate | 80% | 80% | No significant change |
| dTMP (from serine) | 40% | <5% | Drastic decrease |
Experimental Protocols
Cell Culture and PHGDH Knockout
Materials:
-
Wild-type and PHGDH knockout cancer cell lines (e.g., generated using CRISPR/Cas9)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Cell culture plates/flasks
Protocol:
-
Culture wild-type and PHGDH KO cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells as needed to maintain them in the exponential growth phase.
-
For experiments, seed the cells at a density that will result in 70-80% confluency at the time of metabolite extraction.
¹³C-Glucose Labeling
Materials:
-
Glucose-free DMEM or RPMI-1640 medium
-
[U-¹³C₆]-Glucose (uniformly labeled ¹³C-glucose)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
Protocol:
-
Prepare the labeling medium: Supplement glucose-free medium with 10% dFBS, 1% penicillin-streptomycin, and the desired concentration of [U-¹³C₆]-Glucose (typically the same concentration as glucose in the standard medium, e.g., 25 mM).
-
When cells reach the desired confluency, aspirate the standard growth medium.
-
Wash the cells once with pre-warmed PBS to remove any residual unlabeled glucose.
-
Add the pre-warmed ¹³C-glucose labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 24 hours) at 37°C and 5% CO₂.
Metabolite Extraction
Materials:
-
Ice-cold 0.9% NaCl solution
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Protocol:
-
To quench metabolism, place the cell culture plate on a bed of dry ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution.
-
Aspirate the final wash completely.
-
Add 1 mL of -80°C methanol to each well (for a 6-well plate).
-
Using a cell scraper, scrape the cells into the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
LC-MS Analysis
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-Exactive Orbitrap)
-
Appropriate LC column for polar metabolite separation (e.g., HILIC column)
-
Mobile phases (e.g., acetonitrile (B52724) and water with appropriate additives)
-
Metabolite standards
Protocol:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile/50% water).
-
Inject the samples onto the LC-MS system.
-
Separate the metabolites using a suitable LC gradient.
-
Detect the metabolites using the mass spectrometer in full scan mode to acquire mass-to-charge ratios (m/z) and intensities.
-
Analyze the data to identify metabolites and determine the mass isotopologue distributions (MIDs) for each metabolite. The MIDs represent the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Calculate the percentage of the metabolite pool that is labeled with ¹³C from glucose.
Visualizations
Caption: Experimental workflow for ¹³C-glucose tracing in PHGDH knockout cells.
Caption: Impact of PHGDH knockout on ¹³C-glucose metabolism.
Application Notes and Protocols for Quantitative PCR Analysis of Human PHGDH Expression
These application notes provide detailed protocols and necessary information for researchers, scientists, and drug development professionals to accurately quantify the mRNA expression of human Phosphoglycerate Dehydrogenase (PHGDH) using quantitative Polymerase Chain Reaction (qPCR).
Introduction
Phosphoglycerate Dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis pathway. It catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first and rate-limiting step in de novo serine synthesis.[1][2] Upregulation of PHGDH has been observed in various cancers, where it diverts glycolytic intermediates into anabolic pathways to support cell proliferation and biomass generation.[3][4][5] Furthermore, PHGDH activity is linked to mTORC1 signaling, a central regulator of cell growth and metabolism.[6][7] Accurate quantification of PHGDH mRNA expression is therefore crucial for understanding its role in both normal physiology and disease, as well as for evaluating the efficacy of therapeutic interventions targeting this pathway.
Signaling Pathway Involving PHGDH
PHGDH is the initial enzyme in the phosphorylated pathway of serine biosynthesis. This pathway is crucial for the production of serine and its derivatives, which are essential for the synthesis of proteins, nucleotides, and lipids. The activity of PHGDH has been shown to be critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling.[6][7]
Quantitative PCR Primers for Human PHGDH
The following table summarizes validated qPCR primers for the analysis of human PHGDH expression. It is recommended to use a housekeeping gene, such as GAPDH, for normalization of the expression data.
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| PHGDH | CTTACCAGTGCCTTCTCTCCAC | GCTTAGGCAGTTCCCAGCATTC | OriGene[8][9] |
| PHGDH | CACGACAGGCTTGCTGAATGA | CTTCCGTAAACACGTCCAGTG | Publication[4] |
| GAPDH | GGTCTCCTCTGACTTCAACA | AGCCAAATTCGTTCATAC | Publication[10] |
| GAPDH | CGACCACTTTGTCAAGCTCA | GGGTCTTACTCCTTGGAGGC | Publication[4] |
Note: Commercially available pre-designed and validated primer sets are also available from vendors such as Sino Biological and Bio-Rad.[1][11]
Experimental Workflow
The overall workflow for quantifying PHGDH mRNA expression involves sample collection, RNA extraction, cDNA synthesis, and finally, qPCR analysis.
Detailed Experimental Protocols
The following protocols provide a general guideline for the quantification of human PHGDH mRNA expression. It is important to optimize these protocols for your specific experimental conditions and reagents.
Total RNA Extraction
High-quality total RNA is essential for accurate qPCR results. Commercial kits for RNA extraction are recommended for their consistency and ability to minimize RNase contamination.
-
Materials:
-
Cultured cells or tissue samples
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
Optional: DNase I treatment to remove genomic DNA contamination
-
-
Protocol:
-
Homogenize cells or tissues according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Follow the kit's instructions for RNA purification, including washing steps.
-
Elute the purified RNA in RNase-free water.
-
(Optional but recommended) Perform a DNase I treatment to eliminate any contaminating genomic DNA.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis (Reverse Transcription)
The extracted RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction.
-
Materials:
-
Total RNA (0.5 - 2 µg)
-
Reverse transcriptase (e.g., M-MLV Reverse Transcriptase, SuperScript IV)
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
Reverse transcription buffer
-
RNase-free water
-
-
Protocol:
-
In an RNase-free tube, combine the total RNA, primers (random hexamers or oligo(dT)), and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
Prepare a master mix containing the reverse transcriptase, RNase inhibitor, and reaction buffer.
-
Add the master mix to the RNA/primer mixture.
-
Incubate at the recommended temperature for the reverse transcriptase (e.g., 42°C or 50°C) for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 10-15 minutes.
-
The resulting cDNA can be stored at -20°C until use.
-
Quantitative PCR (qPCR)
The qPCR step amplifies and quantifies the amount of PHGDH and a reference gene cDNA. This protocol is based on a SYBR Green-based detection method.
-
Materials:
-
cDNA template
-
Forward and reverse primers for human PHGDH and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Nuclease-free water
-
qPCR-compatible plates or tubes
-
Real-time PCR instrument (e.g., Applied Biosystems 7900HT, Roche LightCycler 480)[1][8]
-
-
qPCR Reaction Setup (per 20 µL reaction):
| Component | Volume | Final Concentration |
| SYBR Green Master Mix (2x) | 10 µL | 1x |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| cDNA Template | 2 µL | 1-100 ng |
| Nuclease-free Water | 7 µL | - |
| Total Volume | 20 µL |
-
qPCR Cycling Conditions:
| Stage | Step | Temperature (°C) | Time | Cycles |
| 1 | Initial Denaturation | 95 | 10 min | 1 |
| 2 | Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 1 min | ||
| 3 | Melt Curve Analysis | 60-95 | Incremental | 1 |
Note: These cycling conditions are a general guideline. Optimal annealing temperatures and times may vary depending on the primers and qPCR instrument used. Refer to the manufacturer's instructions for your specific qPCR master mix and instrument.[9]
Data Analysis
The relative expression of PHGDH mRNA is typically calculated using the comparative Ct (ΔΔCt) method. This involves normalizing the Ct value of PHGDH to the Ct value of a housekeeping gene.
-
Calculate ΔCt: For each sample, subtract the Ct value of the housekeeping gene from the Ct value of PHGDH.
-
ΔCt = Ct(PHGDH) - Ct(Housekeeping Gene)
-
-
Calculate ΔΔCt: For each experimental sample, subtract the ΔCt of the control sample from the ΔCt of the experimental sample.
-
ΔΔCt = ΔCt(Experimental) - ΔCt(Control)
-
-
Calculate Relative Expression: The fold change in expression is calculated as 2-ΔΔCt.
Quality Control and Best Practices
-
Always include a no-template control (NTC) for each primer set to check for contamination.
-
Include a no-reverse transcriptase control (-RT) to ensure there is no amplification from contaminating genomic DNA.
-
Run all samples and controls in triplicate to ensure reproducibility.
-
Perform a melt curve analysis at the end of the qPCR run to verify the specificity of the amplification product. A single, sharp peak indicates a specific product.
-
The amplification efficiency of the primers for the target and reference genes should be similar (ideally between 90-110%). This can be determined by generating a standard curve with a serial dilution of cDNA.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHGDH phosphoglycerate dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. e-crt.org [e-crt.org]
- 11. PHGDH - PCR Primer Pair - Probe | PrimePCR | Bio-Rad [commerce.bio-rad.com]
Application Notes and Protocols for Immunofluorescence Staining of PHGDH
These application notes provide detailed protocols for the immunofluorescence staining of Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. The protocols are intended for researchers, scientists, and drug development professionals interested in studying the subcellular localization and expression of PHGDH.
Introduction
Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first committed step in the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate.[1] Upregulation of PHGDH has been observed in various cancers and is associated with increased cell proliferation and biomass production.[2] Immunofluorescence is a powerful technique to visualize the subcellular localization of PHGDH, providing insights into its function in both normal physiology and disease. Studies have shown that PHGDH is predominantly localized in the cytoplasm, with some evidence of nuclear localization under specific conditions.[2][3]
Data Presentation
The following tables summarize the key quantitative parameters for the immunofluorescence protocol for PHGDH.
Table 1: Antibody Dilutions and Incubation Times
| Antibody Type | Host Species | Dilution Factor | Incubation Time | Incubation Temperature (°C) |
| Primary Anti-PHGDH | Rabbit | 1:500 | Overnight | 4 |
| Secondary (e.g., Goat anti-Rabbit Alexa Fluor 488) | Goat | 1:200 - 1:1000 | 1 hour | Room Temperature |
Table 2: Reagent Concentrations and Incubation Times
| Reagent | Concentration | Incubation Time |
| Paraformaldehyde (PFA) | 4% in PBS | 15 - 20 minutes |
| Triton X-100 | 0.1% in PBS | 20 minutes |
| Bovine Serum Albumin (BSA) | 5% in TBST | 1 hour |
Experimental Protocols
This section provides a detailed step-by-step protocol for the immunofluorescence staining of PHGDH in cultured cells.
Materials
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-PHGDH antibody
-
Fluorescently-labeled Secondary Antibody (e.g., Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Protocol
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove any remaining culture medium.
-
Fixation: Fix the cells by incubating them with 4% PFA in PBS for 15-20 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.[3] This step is crucial for allowing the antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with 5% BSA in TBST for 1 hour at room temperature in a humidified chamber.[3]
-
Primary Antibody Incubation: Dilute the primary rabbit anti-PHGDH antibody to a 1:500 concentration in the blocking buffer.[3] Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[3]
-
Washing: The following day, wash the cells three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer according to the manufacturer's recommendations (typically 1:200 to 1:1000). Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[3]
-
Washing: Wash the cells three times with TBST for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain such as DAPI for 5-10 minutes.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. PHGDH is expected to show primarily cytoplasmic staining.[2]
Visualizations
Experimental Workflow
Immunofluorescence workflow for PHGDH staining.
PHGDH Signaling Pathway
Regulation of PHGDH expression and its role in serine synthesis.
References
- 1. oaepublish.com [oaepublish.com]
- 2. An epitope tag alters phosphoglycerate dehydrogenase structure and impairs ability to support cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear PHGDH regulates macrophage polarization through transcriptional repression of GLUD1 and GLS2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Tumors with PHGDH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis pathway, playing a pivotal role in cancer cell proliferation, survival, and biomass generation.[1][2] Its overexpression is a hallmark of various aggressive cancers, including breast cancer, melanoma, and glioma, making it a compelling therapeutic target.[2][3] Small-molecule inhibitors of PHGDH, such as NCT-503 and CBR-5884, have shown promise in preclinical studies by limiting serine availability and inducing apoptosis in cancer cells with high serine biosynthetic activity.[2][4][5]
In vivo imaging provides a non-invasive and dynamic window into the biological processes occurring within a living organism, making it an indispensable tool in cancer research and drug development.[6][7] By employing various imaging modalities, researchers can monitor tumor growth, assess therapeutic efficacy, and elucidate the mechanisms of drug action in real-time. These application notes provide an overview and detailed protocols for utilizing in vivo imaging techniques to study the effects of PHGDH inhibition on tumor biology.
Key PHGDH Inhibitors for In Vivo Studies
Several small-molecule inhibitors of PHGDH have been developed and characterized, with NCT-503 and CBR-5884 being two of the most extensively studied in preclinical models. While both are effective in vitro, NCT-503 has been more frequently used in in vivo experiments due to its improved stability in mouse plasma.[8]
| Inhibitor | Mechanism of Action | In Vitro EC50 (PHGDH-dependent cells) | In Vivo Application | Reference |
| NCT-503 | Non-competitive inhibitor | 8–16 µM | Attenuates tumor growth in orthotopic xenograft models.[5] | [5] |
| CBR-5884 | Non-competitive inhibitor, disrupts oligomerization | Selectively toxic to cancer cells with high serine biosynthesis. | Used in cell-based assays and some preclinical evaluations.[4] | [4][9] |
Signaling Pathway and Experimental Workflow
The serine biosynthesis pathway is a critical metabolic route that diverts glycolytic intermediates to produce serine and other essential biomolecules. PHGDH catalyzes the first, rate-limiting step in this pathway. Inhibition of PHGDH is expected to reduce the production of serine and its downstream metabolites, thereby impacting tumor growth.
The general workflow for in vivo imaging of tumors with PHGDH inhibition involves establishing a tumor model, administering the PHGDH inhibitor, and acquiring images over time to assess the treatment response.
Protocols for In Vivo Imaging
The choice of imaging modality will depend on the specific research question, the available instrumentation, and the nature of the tumor model. Bioluminescence and fluorescence imaging are commonly used for preclinical cancer research due to their high sensitivity and throughput.[6][7]
Protocol 1: Bioluminescence Imaging (BLI) of Tumor Growth
This protocol is suitable for tracking tumor burden over time in response to PHGDH inhibition. It requires the use of cancer cell lines that have been engineered to stably express a luciferase enzyme.
Materials:
-
Tumor-bearing mice (xenograft or patient-derived xenograft models with luciferase-expressing cancer cells)
-
PHGDH inhibitor (e.g., NCT-503) and vehicle control
-
D-luciferin substrate
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane (B1672236) (2-3% in oxygen).
-
Substrate Administration: Administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg).
-
Image Acquisition:
-
Wait for 10-15 minutes for the luciferin (B1168401) to distribute throughout the body.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on the signal intensity.
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Monitor tumor growth over time by comparing the signal intensity between the vehicle- and inhibitor-treated groups.
-
Protocol 2: Near-Infrared (NIR) Fluorescence Imaging of Tumor Localization
NIR fluorescence imaging can be used to visualize tumors with high signal-to-noise ratio due to minimal autofluorescence from normal tissues in this spectrum.[10] This can be particularly useful for image-guided surgery or assessing tumor margins.
Materials:
-
Tumor-bearing mice
-
NIR fluorescent probe (e.g., ICG-p28, a pan-tumor targeting peptide conjugated to indocyanine green)[10]
-
PHGDH inhibitor and vehicle control
-
Anesthesia (e.g., ketamine-xylazine cocktail)
-
NIR fluorescence imager
Procedure:
-
Probe Administration: Inject the NIR imaging agent at the optimized dose into the mouse via the tail vein.
-
Animal Preparation:
-
Anesthetize the mouse by intraperitoneal injection of a ketamine-xylazine cocktail.
-
Apply veterinary ointment to the eyes to prevent dryness.
-
Place the mouse on a heat-pad to maintain body temperature.
-
-
Image Acquisition:
-
Position the mouse in the NIR fluorescence imager.
-
Acquire fluorescence images at the appropriate excitation and emission wavelengths.
-
-
Tumor Resection (Optional, for image-guided surgery):
-
Under real-time NIR imaging guidance, resect the tumor.[10]
-
-
Data Analysis:
-
Quantify the fluorescence intensity within the tumor region.
-
Compare the tumor signal between treatment groups to assess changes in tumor size or probe accumulation.
-
Expected Outcomes and Data Interpretation
Inhibition of PHGDH in sensitive cancer models is expected to lead to a reduction in tumor growth. This can be visualized and quantified using in vivo imaging as a decrease in bioluminescent or fluorescent signal over time compared to the vehicle-treated control group.
| Imaging Modality | Parameter Measured | Expected Outcome with PHGDH Inhibition |
| Bioluminescence Imaging (BLI) | Total flux (photons/second) from luciferase-expressing tumor cells | Decreased signal intensity, indicating reduced tumor cell viability and proliferation. |
| Fluorescence Imaging | Fluorescence intensity from a tumor-targeted probe | Decreased tumor size and potentially altered probe uptake or retention. |
| Magnetic Resonance Imaging (MRI) | Tumor volume, changes in T1/T2 relaxation times with contrast agents | Reduced tumor volume and potential changes in tumor vascularity or cellularity.[6][11] |
| Positron Emission Tomography (PET) | Uptake of radiotracers (e.g., 18F-FDG for glucose metabolism) | Potential alterations in tumor metabolism, though the direct effect of PHGDH inhibition on FDG uptake may vary. |
Conclusion
In vivo imaging is a powerful tool for the preclinical evaluation of PHGDH inhibitors. By providing non-invasive, longitudinal data on tumor growth and therapeutic response, these techniques can accelerate the development of novel cancer therapies targeting serine metabolism. The protocols outlined in these application notes provide a foundation for researchers to design and execute robust in vivo imaging studies to investigate the efficacy of PHGDH inhibition in various cancer models.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo optical imaging of cancer cell function and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo tumor imaging | Biophotonics Imaging Laboratory | Illinois [biophotonics.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficiency PHGDH CRISPR Knockout
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low-efficiency CRISPR/Cas9 knockout of the Phosphoglycerate Dehydrogenase (PHGDH) gene.
Frequently Asked Questions (FAQs)
Q1: What is PHGDH and why is it a target for CRISPR knockout?
A1: PHGDH (Phosphoglycerate Dehydrogenase) is the enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway.[1] It converts the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[2][3] Serine is a crucial amino acid required for the synthesis of proteins, nucleotides, and lipids, which are essential for cell proliferation.[1][4] In certain cancers, such as breast cancer and hepatocellular carcinoma, PHGDH is overexpressed and plays a critical role in tumor growth and survival, making it a compelling target for therapeutic intervention using CRISPR/Cas9-mediated knockout.[4][5][6]
Q2: Is PHGDH an essential gene? Could this be the reason for low knockout efficiency?
A2: The essentiality of PHGDH can be context-dependent. In cell lines with high PHGDH expression and dependency on the serine biosynthesis pathway, complete knockout of PHGDH can lead to a significant reduction in cell proliferation and may even be lethal.[4][7] This can result in the selection against successfully edited cells, making it appear as if the knockout efficiency is low.[7] It is crucial to consider the metabolic state of your chosen cell line.
Q3: What are the most common initial steps to troubleshoot a failed PHGDH CRISPR knockout experiment?
A3: The most common reasons for low CRISPR knockout efficiency are suboptimal single-guide RNA (sgRNA) design, inefficient delivery of CRISPR components into the target cells, and issues specific to the cell line being used.[8] Therefore, the initial troubleshooting steps should focus on validating your sgRNA, optimizing the transfection or transduction method, and carefully assessing the health and characteristics of your cells.
Troubleshooting Guide
Issue 1: Low or no detectable indels at the PHGDH target locus.
Possible Cause 1.1: Suboptimal sgRNA Design
-
Question: How can I ensure my sgRNA for PHGDH is effective?
-
Answer: The design of the sgRNA is critical for successful CRISPR editing.[8] Several factors can influence its efficiency, including the GC content, potential for secondary structures, and proximity to the transcription start site.[8] It is highly recommended to design and test multiple sgRNAs targeting a critical exon of PHGDH. Utilize reputable online design tools that predict on-target efficiency and potential off-target effects.
-
Experimental Protocol: Validation of sgRNA Efficiency
-
Design and Synthesize: Design 3-4 sgRNAs targeting a conserved and functionally important exon of the PHGDH gene.
-
Cloning: Clone the sgRNAs into a suitable expression vector containing Cas9.
-
Transfection: Transfect a readily transfectable cell line (e.g., HEK293T) with the individual sgRNA/Cas9 plasmids.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the target site.
-
Mismatch Cleavage Assay (e.g., T7E1): Use a mismatch cleavage assay to detect the presence of insertions or deletions (indels). This method provides a semi-quantitative estimate of editing efficiency.[7]
-
Sanger Sequencing and TIDE Analysis: For more quantitative results, perform Sanger sequencing of the PCR products and analyze the data using a tool like Tracking of Indels by DEcomposition (TIDE) to determine the percentage of indels.[9]
-
Possible Cause 1.2: Inefficient Delivery of CRISPR Components
-
Question: My sgRNA seems to be well-designed, but I'm still not seeing indels. What could be wrong with my delivery method?
-
Answer: The efficiency of delivering the Cas9 nuclease and the sgRNA into the target cells is a major bottleneck in CRISPR experiments.[8] The optimal delivery method can vary significantly between cell types.[10]
-
Troubleshooting Delivery Methods:
-
Lipofection: Optimize the ratio of lipid reagent to plasmid DNA, cell density at the time of transfection, and incubation time. Refer to the manufacturer's protocol for your specific reagent and cell line.
-
Electroporation: This method can be very efficient but may also be harsh on cells.[11] Optimize the voltage, pulse duration, and cell number. Using ribonucleoprotein (RNP) complexes of Cas9 protein and sgRNA with electroporation can often yield higher editing efficiency than plasmid-based systems.[11]
-
Viral Transduction (Lentivirus/AAV): While highly efficient, especially for hard-to-transfect cells, viral methods require additional safety precautions and production steps.[12] Ensure high-quality, high-titer virus preparations.
-
| Delivery Method | Advantages | Disadvantages | Key Optimization Parameters |
| Lipofection | Simple, cost-effective | Low efficiency in some cell types, potential for cytotoxicity | Reagent-to-DNA ratio, cell density, incubation time |
| Electroporation | High efficiency, suitable for various cell types | Can cause significant cell death | Voltage, pulse duration, cell number, buffer composition |
| Viral (Lentivirus) | High efficiency, suitable for hard-to-transfect and non-dividing cells | Requires BSL-2 practices, potential for insertional mutagenesis | Viral titer (MOI), transduction enhancers (e.g., polybrene) |
Issue 2: Indels are detected, but there is no reduction in PHGDH protein levels.
Possible Cause 2.1: In-frame Mutations
-
Question: I have confirmed the presence of indels, but Western blotting still shows a strong PHGDH band. Why?
-
Answer: The Non-Homologous End Joining (NHEJ) repair pathway, which is predominantly used after a Cas9-induced double-strand break, can result in a variety of indels.[13] Some of these indels may be multiples of three base pairs, leading to in-frame mutations (insertion or deletion of one or more amino acids) rather than a frameshift. These in-frame mutations may not result in a non-functional protein.
-
Solution:
-
Screen multiple sgRNAs: Testing several sgRNAs targeting different locations within the gene increases the probability of generating a frameshift mutation.
-
Single-cell cloning: Isolate and expand single cells to establish clonal populations. This will allow you to screen for clones with the desired frameshift mutation and complete loss of protein expression.
-
Target a critical functional domain: Design sgRNAs to target regions of the PHGDH gene that encode for essential catalytic or binding domains.
-
Possible Cause 2.2: Heterozygous or Mixed Population of Edited Cells
-
Question: I see a reduction, but not a complete absence, of PHGDH protein. What does this mean?
-
Answer: This often indicates a mixed population of cells, consisting of unedited (wild-type), heterozygous (one allele edited), and homozygous (both alleles edited) cells.[14] Even with high indel percentages, achieving a pure knockout population without single-cell cloning is unlikely.
-
Experimental Protocol: Western Blotting for PHGDH Knockout Validation
-
Cell Lysis: Lyse the edited and control cell populations to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for PHGDH.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the intensity of the PHGDH band in the edited samples to the wild-type control. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]
-
Issue 3: High knockout efficiency is achieved, but the desired phenotype is not observed.
Possible Cause 3.1: Metabolic Compensation
-
Question: I have confirmed a complete PHGDH knockout, but my cells are still proliferating. Why?
-
Answer: Cells can sometimes adapt to the loss of a specific metabolic enzyme by upregulating compensatory pathways. For example, cells may increase the uptake of exogenous serine from the culture medium to compensate for the inability to synthesize it de novo.
-
Solution:
-
Culture in serine-depleted medium: To unmask the phenotype of PHGDH knockout, perform proliferation assays in a medium that lacks serine.[4] Cells with a functional PHGDH pathway will be able to proliferate, while knockout cells should exhibit a growth defect.[4]
-
Metabolomic analysis: Perform metabolomic profiling to understand how the metabolic landscape of the cells has changed in response to PHGDH knockout. This can reveal upregulated compensatory pathways.
-
Visualizing Workflows and Pathways
Below are diagrams to illustrate key processes and pathways related to PHGDH CRISPR knockout.
Caption: A generalized workflow for a CRISPR/Cas9 knockout experiment.
Caption: The serine biosynthesis pathway initiated by PHGDH.
Caption: A decision tree for troubleshooting PHGDH CRISPR knockout experiments.
References
- 1. cusabio.com [cusabio.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. PHGDH gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR/Cas9 library screening identified PHGDH as a critical driver for Sorafenib resistance in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR/Cas9 library screening identified PHGDH as a critical driver for Sorafenib resistance in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 8. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 9. How to Validate a CRISPR Knockout [biognosys.com]
- 10. synthego.com [synthego.com]
- 11. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PHGDH Inhibitor Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Phosphoglycerate Dehydrogenase (PHGDH) inhibitors for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is PHGDH and why is it a target in cancer research?
A1: Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is crucial for the proliferation of certain cancer cells as it provides the necessary building blocks for proteins, nucleotides, and lipids.[3][4] In various cancers, such as specific subtypes of breast cancer, PHGDH is overexpressed, making it a promising therapeutic target.[4][5]
Q2: How do I select the right PHGDH inhibitor for my experiments?
A2: The choice of inhibitor depends on the specific requirements of your experiment, such as desired potency and mode of action. Several PHGDH inhibitors are available, each with distinct chemical structures and potencies.[6] For example, NCT-503 and CBR-5884 are non-competitive inhibitors, while BI-4924 is an NADH/NAD+-competitive inhibitor.[6] It is essential to review the literature for inhibitors that have been validated in your cell line or a similar context.
Q3: What are typical starting concentrations for PHGDH inhibitors in cell-based assays?
A3: The effective concentration of a PHGDH inhibitor can vary significantly depending on the cell line and the experimental endpoint.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[1][7] However, as a starting point, you can refer to the known EC50 values for PHGDH-dependent cell lines, which are often in the range of 8–16 µM for inhibitors like NCT-503.[8][9] For initial dose-response experiments, a broad range of concentrations, for instance from 0.1 µM to 50 µM, can be used.[1]
Q4: How should I prepare and store PHGDH inhibitor stock solutions?
A4: Most PHGDH inhibitors, such as NCT-503 and Phgdh-IN-3, are soluble in DMSO.[1][7] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM in DMSO). To maintain the stability of the compound, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to two years), protected from light.[1][7]
Q5: What are the expected downstream effects of PHGDH inhibition?
A5: Inhibition of PHGDH is expected to decrease the intracellular levels of serine.[1] This can lead to several downstream consequences, including impaired protein synthesis, disruption of nucleotide synthesis leading to cell cycle arrest, and reduced production of glutathione, which can increase cellular sensitivity to oxidative stress.[1]
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Recommended Solution |
| Suboptimal inhibitor concentration | The concentration of the inhibitor may be too low. Perform a dose-response experiment with a wider range of concentrations to determine the optimal concentration for your specific cell line.[1] |
| Cell line is not dependent on de novo serine synthesis | Confirm the expression level of PHGDH in your cell line using Western blot or qPCR.[7][10] Use a positive control cell line known to be sensitive to PHGDH inhibition (e.g., MDA-MB-468).[1][8] Consider culturing your cells in a serine-depleted medium to increase their reliance on the de novo synthesis pathway.[1][11] |
| Compound degradation | Improper storage or multiple freeze-thaw cycles can lead to the degradation of the inhibitor. Prepare a fresh stock solution and store it in aliquots at -80°C.[1] |
| Inaccurate pipetting | Errors in preparing dilutions can result in inconsistent final concentrations. Use calibrated pipettes and perform serial dilutions carefully.[1] |
Issue 2: High cell toxicity or off-target effects observed.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high | The concentration of the inhibitor may be in a toxic range for your cells. Lower the concentration.[1] |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.[1] |
| Off-target effects of the inhibitor | At high concentrations, small molecule inhibitors can have off-target effects.[1] Use the lowest effective concentration determined from your dose-response experiments. If available, use a structurally similar but inactive compound as a negative control.[8] For some inhibitors like NCT-503, off-target effects on the TCA cycle have been reported.[12][13] This can be investigated using stable isotope tracing experiments.[10] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in cell culture conditions | Differences in cell density, passage number, or media composition can affect the cellular response. Standardize your cell culture protocols, including using cells within a consistent range of passage numbers and ensuring consistent seeding densities.[1] |
| Inaccurate pipetting | Ensure accurate and consistent preparation of inhibitor dilutions by using calibrated pipettes.[1] |
Data Presentation: In Vitro Efficacy of PHGDH Inhibitors
The following tables summarize the in vitro and cellular efficacy of commonly used PHGDH inhibitors. Note that IC50 and EC50 values are highly dependent on the assay conditions and cell lines used, and direct comparison should be made with caution.[6]
Table 1: Properties of Selected PHGDH Inhibitors
| Inhibitor | Target | In Vitro IC50 | Mode of Inhibition | Solvent |
| NCT-503 | PHGDH | ~2.5 µM[8] | Non-competitive with respect to 3-PG and NAD+[6][8] | DMSO[7] |
| CBR-5884 | PHGDH | 33 ± 12 µM[6] | Non-competitive[6] | DMSO |
| BI-4924 | PHGDH | 0.003 µM[6] | NADH/NAD+-competitive[6] | N/A |
| Phgdh-IN-3 | PHGDH | 2.8 µM[1] | N/A | DMSO[1] |
| PKUMDL-WQ-2101 | PHGDH | 34.8 ± 3.6 µM[4] | Allosteric[4] | DMSO |
Table 2: Example Concentration Ranges for Initial In Vitro Experiments
| Experiment Type | Suggested Concentration Range (µM) | Notes |
| Dose-Response (Cell Viability) | 0.1 - 50[1] | To determine the EC50 in your cell line of interest. |
| Target Engagement (Serine Synthesis) | 1 - 20[1] | To confirm the inhibition of the de novo serine synthesis pathway. |
| Long-term Proliferation Assays | 0.5 - 10[1] | Lower concentrations may be required for longer incubation times. |
Mandatory Visualizations
Caption: The de novo serine biosynthesis pathway.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a PHGDH Inhibitor using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the effective concentration (EC50) of a PHGDH inhibitor on cell viability.[1]
Materials:
-
PHGDH inhibitor stock solution (in DMSO)
-
Cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: Prepare a series of dilutions of the PHGDH inhibitor in complete culture medium. A typical starting range would be from 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).[1]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or the vehicle control.[1]
-
Incubation: Incubate the plate for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the EC50 value.[1]
Protocol 2: Western Blot for PHGDH Expression
This protocol is for determining the relative expression levels of PHGDH in different cell lines.[4]
Materials:
-
Cell lines of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PHGDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells with lysis buffer and determine the protein concentration.
-
Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.[4]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody (typically at a 1:1000 dilution) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.[4]
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[4]
Protocol 3: Stable Isotope Tracing to Confirm Target Engagement
This protocol uses stable isotope tracing to confirm that the PHGDH inhibitor is inhibiting the de novo serine synthesis pathway.[1]
Materials:
-
Cell line of interest
-
PHGDH inhibitor
-
Glucose-free DMEM
-
[U-13C6]-glucose
-
Dialyzed fetal bovine serum (dFBS)
-
LC-MS instrumentation
Procedure:
-
Cell Culture: Culture cells to approximately 80% confluency.[1]
-
Treatment: Treat the cells with the PHGDH inhibitor at the desired concentration (e.g., 1x, 2x, and 5x the EC50) or a vehicle control for a predetermined time (e.g., 24 hours).[1]
-
Isotope Labeling: Replace the culture medium with glucose-free DMEM supplemented with 10% dFBS and [U-13C6]-glucose. Incubate for a defined period (e.g., 8 hours).[1]
-
Metabolite Extraction: Harvest the cells and extract the intracellular metabolites.
-
LC-MS Analysis: Analyze the extracted metabolites by LC-MS to determine the incorporation of 13C from glucose into serine and other related metabolites. A decrease in M+3 serine in inhibitor-treated cells compared to the control indicates on-target activity.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of PHGDH Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common off-target effects of Phosphoglycerate Dehydrogenase (PHGDH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with PHGDH inhibitors?
The most well-documented off-target effect is associated with the inhibitor NCT-503 , which has been shown to reroute glucose-derived carbons into the Tricarboxylic Acid (TCA) cycle, independent of its PHGDH inhibitory activity.[1] Specifically, NCT-503 can reduce the synthesis of glucose-derived citrate (B86180).[1][2][3] Other potential off-target effects for PHGDH inhibitors in general may include activity against other dehydrogenases, although some inhibitors like NCT-503 have shown high selectivity against a panel of other dehydrogenases.[3][4]
Q2: How can I differentiate between on-target and off-target cytotoxicity of a PHGDH inhibitor in my cell line?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. Here are key strategies:
-
Serine Rescue Experiment: On-target cytotoxicity is due to the depletion of the cellular serine pool. Supplementing the culture medium with exogenous serine should rescue the cells from the inhibitor's cytotoxic effects if the activity is on-target.[3]
-
Use of PHGDH Knockout/Knockdown Cells: The most definitive method is to test the inhibitor on a cell line where PHGDH has been genetically ablated (e.g., using CRISPR-Cas9). If the inhibitor still exhibits cytotoxicity in these cells, the effect is unequivocally off-target.[3][5]
-
Compare with a Structurally Different Inhibitor: Use a PHGDH inhibitor with a distinct chemical scaffold to see if it phenocopies the effects of your initial inhibitor. Consistent results with different inhibitors strengthen the evidence for an on-target effect.[6]
Q3: Are all PHGDH inhibitors known to have off-target effects on the TCA cycle?
Currently, the rerouting of glucose-derived carbons to the TCA cycle is a well-documented off-target effect primarily for NCT-503 .[1][7] Studies on other inhibitors like PKUMDL-WQ-2101 suggest that its effects on metabolic flux are largely on-target, as confirmed using PHGDH knockout cell lines.[6][8][9] The off-target profiles of other inhibitors such as CBR-5884 are less characterized in this regard, though it has been shown to be selective against some other dehydrogenases.[10][11]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Inhibitor Concentrations
Possible Cause: The observed cytotoxicity might be an off-target effect, especially if your cell line is not known to be highly dependent on de novo serine synthesis.
Troubleshooting Steps:
-
Verify On-Target Dependency:
-
Confirm high PHGDH expression in your cell line via Western Blot or qPCR.
-
Culture cells in serine-depleted media to confirm their dependency on the de novo serine synthesis pathway.
-
-
Perform a Serine Rescue Experiment:
-
Culture your cells in the presence of the inhibitor with and without serine supplementation (e.g., 400 µM L-serine).
-
Expected Outcome (On-Target): Serine supplementation should rescue cell viability.
-
Expected Outcome (Off-Target): Cell viability will not be restored by serine supplementation.
-
-
Validate with PHGDH Knockout Cells:
-
Treat both wild-type and PHGDH knockout cells with the inhibitor.
-
Expected Outcome (On-Target): The inhibitor will be significantly less potent in knockout cells.
-
Expected Outcome (Off-Target): The inhibitor will show similar potency in both wild-type and knockout cells.
-
Issue 2: Metabolic profiling reveals altered TCA cycle intermediates after inhibitor treatment.
Possible Cause: This could be the known off-target effect of NCT-503 or a previously uncharacterized off-target effect of another inhibitor.
Troubleshooting Steps:
-
Confirm the Specific Off-Target Effect:
-
Perform stable isotope tracing with ¹³C-labeled glucose.
-
Analyze the incorporation of the label into serine and TCA cycle intermediates like citrate.
-
On-Target Effect: A decrease in ¹³C-labeled serine with minimal changes to ¹³C-labeled citrate (relative to the effect on serine synthesis).
-
Off-Target Effect (NCT-503): A significant decrease in ¹³C-labeled citrate, even in PHGDH knockout cells.[1][3]
-
-
Control for Downstream Enzyme Inhibition:
-
To rule out direct inhibition of enzymes in the TCA cycle (e.g., citrate synthase), perform a Cellular Thermal Shift Assay (CETSA).
-
Expected Outcome: The inhibitor will not cause a thermal shift in the suspected off-target protein. Studies have shown NCT-503 does not directly alter the stability of citrate synthase.[1]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for common PHGDH inhibitors to aid in experimental design and interpretation.
Table 1: In Vitro and Cellular Potency of Common PHGDH Inhibitors
| Inhibitor | Chemical Class | In Vitro IC50 (µM) | Cellular EC50 (µM) (PHGDH-dependent cells) | Mode of Inhibition |
| NCT-503 | Piperazine-1-carbothioamide | 2.5 | 8 - 16 | Allosteric, non-competitive with 3-PG and NAD+ |
| PKUMDL-WQ-2101 | Not specified | 34.8 | 7.7 - 10.8 | Allosteric, non-NAD+ competing |
| CBR-5884 | Thiophene derivative | 33 | ~30 (for serine synthesis inhibition) | Non-competitive, disrupts oligomerization |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.[9][12]
Table 2: Differentiating On-Target vs. Off-Target Effects of NCT-503
| Effect | On-Target (PHGDH Inhibition) | Off-Target (TCA Cycle) |
| Concentration Range | 5 - 20 µM | 10 - 25 µM |
| Key Metabolic Change | Decreased de novo serine synthesis | Decreased glucose-derived citrate synthesis |
| PHGDH Knockout Cells | Effect is abrogated | Effect persists |
| Serine Rescue | Rescues cytotoxicity | Does not rescue cytotoxicity |
Experimental Protocols
Serine Rescue Assay
Objective: To determine if the cytotoxicity of a PHGDH inhibitor is due to the inhibition of serine synthesis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
L-serine solution (sterile, stock solution e.g., 100 mM)
-
PHGDH inhibitor
-
96-well plates for cell culture
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the duration of the experiment.
-
Media Preparation: Prepare two types of media:
-
Control Medium: Standard complete cell culture medium.
-
Rescue Medium: Standard complete cell culture medium supplemented with L-serine to a final concentration of 400-800 µM.
-
-
Inhibitor Treatment: Add the PHGDH inhibitor at a range of concentrations to wells containing either Control Medium or Rescue Medium. Include vehicle-only wells for both media types as a negative control.
-
Incubation: Incubate the plates for a period appropriate to observe effects on cell proliferation (e.g., 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using your chosen assay.
-
Data Analysis: Normalize the viability of inhibitor-treated cells to the vehicle-treated control for each medium condition. Plot dose-response curves for both conditions. A rightward shift in the dose-response curve in the Rescue Medium indicates an on-target effect.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of an inhibitor to its target protein (PHGDH) or a potential off-target protein in a cellular context.
Materials:
-
Cells of interest
-
PHGDH inhibitor
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the target protein (e.g., anti-PHGDH)
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration or with a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest and wash the cells, then resuspend them in PBS with inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blot.
-
Data Analysis: Quantify the band intensities. A ligand-induced stabilization will result in more soluble protein at higher temperatures, causing a shift in the melting curve. Conversely, some inhibitors like NCT-503 can destabilize PHGDH, leading to aggregation at a lower temperature.[3]
Visualizations
Caption: On-target and off-target effects of PHGDH inhibitors.
Caption: Troubleshooting workflow for PHGDH inhibitor effects.
References
- 1. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Acquired Resistance to NCT-503
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating acquired resistance to NCT-503, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NCT-503?
NCT-503 is a selective, non-competitive small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By binding to an allosteric site on PHGDH, NCT-503 prevents the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[2] This blockage of serine synthesis from glucose leads to the depletion of intracellular serine pools. Consequently, this disrupts the synthesis of essential biomolecules like nucleotides, causing cell cycle arrest and inhibiting the proliferation of cancer cells that are dependent on this pathway.[1][3]
Q2: What are the hypothesized mechanisms of acquired resistance to NCT-503?
While clinically validated mechanisms of acquired resistance to NCT-503 are still under investigation, several potential mechanisms are hypothesized based on preclinical studies and established principles of drug resistance:
-
Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to circumvent the effects of PHGDH inhibition. This can include:
-
Upregulation of Serine Uptake: Cells may increase their reliance on external serine from the microenvironment by upregulating serine transporters.[1]
-
Activation of Compensatory Pathways: The one-carbon metabolism pathway, which is interconnected with serine metabolism, might be rewired. For instance, an upregulation of serine hydroxymethyltransferase (SHMT1) could play a role in metabolic adaptation.[1]
-
Increased Glutaminolysis: Cancer cells might boost glutaminolysis to fuel the TCA cycle and generate precursors for biosynthesis, compensating for the metabolic block induced by NCT-503.[1]
-
-
Genetic Alterations:
-
Mutations in PHGDH: Although not yet reported for NCT-503, a common mechanism of acquired resistance to targeted therapies involves mutations in the drug's target protein that decrease binding affinity.[1]
-
Q3: Are there any known off-target effects of NCT-503 that could influence experimental results?
Yes, some studies have reported off-target effects of NCT-503. Notably, it has been shown to reduce the synthesis of glucose-derived citrate (B86180) in neuroblastoma cell lines, an effect that is independent of PHGDH expression levels.[4] It is suggested that NCT-503 may enhance the activity of the pyruvate (B1213749) carboxylase pathway, providing an alternative route for glucose-derived carbons to enter the TCA cycle.[2][4] Researchers should consider these potential off-target effects when interpreting their experimental outcomes.
Q4: Can combination therapies be used to overcome potential resistance to NCT-503?
Combining NCT-503 with other targeted therapies is a promising strategy to mitigate or overcome resistance. Since increased PHGDH expression has been associated with resistance to other cancer therapeutics, co-treatment with NCT-503 may re-sensitize cells to these agents.[5][6] For example, combining NCT-503 with a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor has been shown to result in synergistic cell death, as PHGDH activity is dependent on the NAD+ salvage pathway.[5][6] Another approach involves the combination with mTORC1 inhibitors, which may counteract the pro-survival mechanisms activated in response to PHGDH inhibition.[7]
Troubleshooting Guides
Issue: Decreased sensitivity or suspected acquired resistance to NCT-503 in long-term cultures.
This guide provides a systematic approach to investigate and characterize potential acquired resistance to NCT-503 in your experimental model.
Step 1: Confirm On-Target Activity
-
Hypothesis: The compound may have degraded, or the experimental setup may be flawed.
-
Action:
-
Verify the integrity and concentration of your NCT-503 stock.
-
Perform a short-term dose-response experiment with the parental (sensitive) cell line to re-determine the IC50 value and ensure it aligns with previously established values.
-
Measure the on-target effect by assessing the flux of glucose-derived carbons into serine, which should be inhibited in the presence of NCT-503.[4]
-
Step 2: Characterize the Resistant Phenotype
-
Hypothesis: A subpopulation of cells has developed resistance.
-
Action:
-
Compare the IC50 value of the suspected resistant cell line to the parental cell line. A significant shift in the IC50 is indicative of resistance.
-
If resistance is confirmed, establish a protocol for generating a stable NCT-503-resistant cell line (see experimental protocol below).
-
Step 3: Investigate Potential Resistance Mechanisms
-
Hypothesis: Resistance is driven by metabolic reprogramming or genetic alterations.
-
Action:
-
Metabolic Profiling:
-
Serine Uptake: Compare the rate of exogenous serine uptake between sensitive and resistant cells.
-
Metabolomics: Perform metabolomic analysis to identify global changes in cellular metabolism, focusing on pathways such as one-carbon metabolism and the TCA cycle.
-
-
Genetic and Expression Analysis:
-
PHGDH Sequencing: Sequence the PHGDH gene in resistant cells to identify potential mutations.
-
Gene Expression Analysis: Use qPCR or RNA-seq to assess the expression levels of key genes in the serine-glycine one-carbon network (e.g., PHGDH, PSAT1, PSPH, SHMT1/2) and serine transporters.
-
-
Quantitative Data
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | 2.5 µM | PHGDH | In vitro enzyme activity assay.[2][3] |
| EC50 | 2.3 µM | Serine Flux Inhibition | Measured as a decrease in serine flux in human MDA-MB-468 cells.[2][3] |
| EC50 | 8 µM | Cytotoxicity | Against human MDA-MB-468 cells (PHGDH-dependent).[2][3] |
| EC50 | 8–16 μM | Cytotoxicity | In various PHGDH-dependent cell lines.[2] |
Experimental Protocols
Protocol: Generation of an NCT-503 Acquired Resistance Cell Line
This protocol outlines a general method for developing a cancer cell line with acquired resistance to NCT-503 through continuous exposure to escalating drug concentrations.
-
Determine Initial IC50: Conduct a dose-response experiment to establish the IC50 of NCT-503 for the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in a medium containing NCT-503 at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant reduction in cell proliferation or an increase in cell death is expected.
-
Dose Escalation: Once the cell population has recovered and is growing steadily, gradually increase the concentration of NCT-503. This is typically done in a stepwise manner, for example, by doubling the concentration at each step.
-
Establish a Resistant Population: Continue this process of dose escalation until the cells are able to proliferate in a concentration of NCT-503 that is significantly higher than the initial IC50.
-
Characterization and Maintenance: Once a resistant population is established, characterize the degree of resistance by determining the new IC50. Maintain a parallel culture of the resistant cells in the presence of the final selection concentration of NCT-503 to ensure the stability of the resistant phenotype.[1]
Visualizations
Caption: On-target mechanism of NCT-503 action.
Caption: Hypothesized mechanisms of acquired resistance to NCT-503.
Caption: Experimental workflow for generating NCT-503 resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
PHGDH antibody validation for western blot specificity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PHGDH antibodies for Western Blot analysis. Our goal is to help you achieve specific and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of PHGDH?
A1: The predicted molecular weight of human PHGDH is approximately 57 kDa.[1][2] An observed band of this size is a primary indicator of successful detection in your Western Blot.
Q2: Which cell lines are recommended as positive and negative controls for PHGDH expression?
A2: PHGDH expression can vary significantly across different cell lines. For positive controls, breast cancer and melanoma cell lines often show high expression.[3] Specifically, MDA-MB-468, BT-20, HCC70, Hs578T, and MT3 have been shown to have elevated PHGDH levels.[4] Cell lines like MCF7 and MDA-MB-231 have been reported to have lower or no PHGDH expression and can be used as negative controls.[4] It is always recommended to test a panel of cell lines to determine the best controls for your specific experimental context.[3]
Q3: My PHGDH antibody is not detecting any band. What are the possible causes?
A3: Several factors could lead to a lack of signal. These include issues with the primary or secondary antibody, insufficient protein load, problems with the transfer process, or very low expression of PHGDH in your sample. For a comprehensive guide, please refer to our troubleshooting section below.
Q4: I am observing multiple bands in my Western Blot. How can I determine which is the specific PHGDH band?
A4: The presence of multiple bands can be due to non-specific antibody binding, protein degradation, or post-translational modifications. To validate the specific band, it is crucial to use appropriate controls. Running lysates from cell lines with known high and low PHGDH expression can help identify the correct band. Additionally, performing siRNA-mediated knockdown of PHGDH will show a specific reduction in the intensity of the correct band.
Western Blot Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal | Inactive Antibody | - Ensure the antibody has been stored correctly and is within its expiration date.[5] - Avoid repeated freeze-thaw cycles. - Use a new aliquot of the antibody. |
| Low Protein Expression | - Increase the amount of protein loaded onto the gel (up to 40 µg).[6] - Use a positive control cell lysate known to express PHGDH at high levels (e.g., MDA-MB-468). | |
| Inefficient Protein Transfer | - Verify transfer efficiency using Ponceau S staining. - For low molecular weight proteins, consider using a 0.22 µm membrane to prevent over-transfer.[6] - Optimize transfer time and voltage. | |
| Suboptimal Antibody Concentration | - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5] | |
| High Background | Insufficient Blocking | - Increase blocking time to at least 1 hour at room temperature.[6] - Test different blocking buffers (e.g., 5% non-fat milk or BSA in TBST). Some antibodies perform better with a specific blocking agent.[7] |
| Antibody Concentration Too High | - Decrease the concentration of the primary and/or secondary antibody.[5] | |
| Inadequate Washing | - Increase the number and duration of washes with TBST. Ensure the buffer contains a sufficient concentration of Tween 20 (0.1-0.2%).[5] | |
| Non-Specific Bands | Primary Antibody Specificity | - Validate the antibody using a PHGDH knockdown (siRNA) or knockout cell line. A specific antibody will show a significantly reduced signal in the knockdown/knockout sample. |
| Protein Degradation | - Prepare fresh lysates using protease inhibitors. Keep samples on ice throughout the preparation process. | |
| Secondary Antibody Cross-Reactivity | - Run a control lane with only the secondary antibody to check for non-specific binding. |
PHGDH Antibody and Experimental Parameters
| Antibody | Host/Clonality | Recommended Dilution (WB) | Immunogen |
| Cell Signaling Technology #13428 | Rabbit Polyclonal | Not specified, but validated for WB. | Synthetic peptide corresponding to residues surrounding Gln29 of human PHGDH protein.[8] |
| Cell Signaling Technology #66350 | Rabbit Monoclonal (D8F3O) | Not specified, but validated for WB. | Synthetic peptide corresponding to residues surrounding Val304 of human PHGDH protein.[9] |
| Thermo Fisher Scientific PA5-80896 | Rabbit Polyclonal | 1:500 - 1:2,000 | Not specified. |
| Sigma-Aldrich HPA021241 | Rabbit Polyclonal | 0.04 - 0.4 µg/mL | Recombinant human PHGDH protein fragment.[10] |
Experimental Protocols
Protocol 1: Western Blotting for PHGDH Detection
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary PHGDH antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Protocol 2: Validation of PHGDH Antibody Specificity using siRNA Knockdown
-
siRNA Transfection:
-
Seed cells in a 6-well plate to reach 50-60% confluency on the day of transfection.
-
Transfect cells with a PHGDH-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent, following the manufacturer's protocol.
-
Incubate the cells for 48-72 hours post-transfection.
-
-
Protein Extraction and Western Blot:
-
Harvest cells and prepare protein lysates from both the PHGDH siRNA-treated and control siRNA-treated cells as described in Protocol 1.
-
Perform Western Blot analysis for PHGDH as detailed in Protocol 1.
-
A successful validation will show a significant decrease in the intensity of the ~57 kDa band in the lane with lysate from PHGDH siRNA-treated cells compared to the control.
-
Visualizing Experimental Workflows and Pathways
References
- 1. PHGDH Polyclonal Antibody (PA5-80896) [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. PHGDH Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PHGDH (D8F3O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. PHGDH antibody Immunohistochemistry, Western HPA021241 [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Solubility of PHGDH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Phosphoglycerate Dehydrogenase (PHGDH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My PHGDH inhibitor is precipitating out of solution during my cell-based assay. What can I do?
A1: Precipitation of your PHGDH inhibitor can lead to inconsistent and unreliable results. Here are several strategies to address this issue:
-
Optimize Solvent and Concentration: Ensure you are using a suitable solvent for your inhibitor. Many small molecule inhibitors, such as NCT-503, are soluble in DMSO.[1] Prepare a high-concentration stock solution in an appropriate solvent (e.g., 10 mM in DMSO) and then dilute it to the final working concentration in your cell culture medium.[1] It is crucial to prepare fresh dilutions for each experiment to avoid instability in the media.[1]
-
Utilize Solubilizing Excipients: Consider the use of pharmaceutically acceptable co-solvents, surfactants, or cyclodextrins in your formulation to enhance solubility.[2] These agents can help keep the inhibitor in solution at the desired concentration.
-
Formulation Strategies: For in vivo studies, advanced formulation strategies may be necessary. These include lipid-based formulations, amorphous solid dispersions, and nanoparticle encapsulation, which can significantly improve the solubility and bioavailability of poorly soluble compounds.[2][3][4]
Q2: I am observing high variability in my in vivo efficacy studies with a PHGDH inhibitor. Could this be related to poor solubility?
A2: Yes, high variability in in vivo studies is a common consequence of poor drug solubility. Low and inconsistent absorption from the gastrointestinal tract can lead to variable plasma concentrations and, consequently, variable therapeutic effects. Strategies to consider include:
-
Particle Size Reduction: Decreasing the particle size of the inhibitor through techniques like micronization or nanocrystal technology increases the surface area for dissolution, which can improve absorption.[2][3]
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubilization in the gastrointestinal fluids and improve absorption.[3][5]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD by dispersing the inhibitor in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[4][6] Hot-melt extrusion is a common method for preparing ASDs.[7][8][9]
Q3: What are some common formulation techniques to improve the aqueous solubility of hydrophobic PHGDH inhibitors?
A3: Several formulation strategies can be employed to overcome the poor aqueous solubility of hydrophobic PHGDH inhibitors:
-
Co-crystallization: This technique involves forming a crystalline solid composed of the active pharmaceutical ingredient (API) and a co-former.[10][11] Co-crystals can exhibit significantly improved solubility and dissolution rates compared to the API alone.[12][13][14]
-
Nanoparticle Formulation: Encapsulating the inhibitor within nanoparticles can enhance its solubility, stability, and bioavailability.[15][16][17] Common methods include nanoprecipitation and emulsification-solvent evaporation.[15]
-
Hot-Melt Extrusion (HME): HME is a process where the drug is mixed with a polymeric carrier at an elevated temperature to form a solid dispersion.[7][18][19] This can enhance solubility by converting the crystalline drug to an amorphous form.[9]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids, surfactants, and co-solvents to improve the solubility and absorption of lipophilic drugs.[2][3][20]
-
Salt Formation: For inhibitors with ionizable groups, forming a salt can be a straightforward and effective way to increase aqueous solubility.[21][22]
Troubleshooting Guides
Problem: Inconsistent IC50 values for a PHGDH inhibitor in biochemical assays.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | 1. Visually inspect the assay plate for any signs of precipitation. 2. Decrease the final concentration of the inhibitor in the assay. 3. Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring it does not affect enzyme activity. 4. Evaluate the kinetic solubility of the compound in the assay buffer.[23] |
| Inhibitor Aggregation | 1. Perform Dynamic Light Scattering (DLS) to check for the presence of aggregates in the inhibitor stock solution and at working concentrations. 2. Include a non-ionic surfactant (e.g., Tween-80) at a low concentration (e.g., 0.01%) in the assay buffer to prevent aggregation. |
| Instability of the Inhibitor | 1. Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment.[1] 2. Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. |
Problem: Low and variable oral bioavailability of a PHGDH inhibitor in animal studies.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Characterize the solid-state properties of the inhibitor (e.g., crystallinity, polymorphism). 2. Employ solubility enhancement techniques such as co-crystallization, nanoparticle formulation, or amorphous solid dispersions.[9][14][16] |
| Low Dissolution Rate | 1. Reduce the particle size of the drug substance through micronization or nanomilling.[3] 2. Formulate the inhibitor as a solid dispersion in a hydrophilic carrier to enhance the dissolution rate.[18] |
| First-Pass Metabolism | 1. Investigate the metabolic stability of the inhibitor in liver microsomes.[23] 2. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the inhibitor to block metabolic sites. |
| Efflux by Transporters | 1. Evaluate if the inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. If it is a substrate, consider co-administration with a P-gp inhibitor or using a formulation that can bypass efflux mechanisms. |
Data Summary
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Solubility Enhancement | Key Advantages | Key Disadvantages |
| Co-crystallization | Alters the crystal lattice to create a more soluble form.[10][14] | Can significantly improve solubility, dissolution rate, and stability.[14] | Requires screening for suitable co-formers; potential for conversion to a less soluble form. |
| Nanoparticle Formulation | Increases surface area-to-volume ratio; can protect the drug from degradation.[15][24] | Enhanced bioavailability; potential for targeted delivery.[17][24] | Can be complex to manufacture and scale up; potential for instability (aggregation).[25] |
| Amorphous Solid Dispersion (ASD) via HME | Converts the crystalline drug to a higher-energy, more soluble amorphous form.[4][9] | Significant solubility enhancement; continuous manufacturing process.[7][8] | The amorphous form is thermodynamically unstable and can recrystallize over time.[20] |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, which forms a microemulsion in the GI tract.[3][20] | Improves solubility and absorption of lipophilic drugs.[5] | Can have a high excipient load; potential for drug precipitation upon dilution. |
Experimental Protocols
Protocol 1: Preparation of PHGDH Inhibitor-Loaded Nanoparticles by Nanoprecipitation
This protocol provides a general method for encapsulating a hydrophobic PHGDH inhibitor into polymeric nanoparticles.
Materials:
-
Hydrophobic PHGDH inhibitor
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, THF)
-
Aqueous solution (deionized water)
-
Stabilizer/surfactant (e.g., Poloxamer 188, PVA)
-
Syringe pump
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the PHGDH inhibitor and the polymer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous solution.
-
Nanoprecipitation:
-
Place the aqueous phase on a magnetic stirrer.
-
Using a syringe pump, add the organic phase dropwise into the stirring aqueous phase at a constant rate. Nanoparticles will form spontaneously.
-
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent. A rotary evaporator can also be used to expedite this step.[15]
-
Purification (Optional): The nanoparticle suspension can be centrifuged and washed to remove any unencapsulated drug and excess surfactant.
Protocol 2: Characterization of Inhibitor Aggregation using Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[26][27]
Materials:
-
PHGDH inhibitor solution (in relevant buffer/solvent)
-
DLS instrument
-
Low-volume cuvette
-
Syringe filters (0.2 µm)
Procedure:
-
Sample Preparation:
-
Filter the buffer or solvent to be used for dilution through a 0.2 µm filter to remove any dust or particulate matter.[28]
-
Prepare the inhibitor solution at the desired concentration.
-
Filter the inhibitor solution through a 0.2 µm syringe filter directly into a clean DLS cuvette to remove any large aggregates or dust.[28]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the measurement parameters, including temperature and solvent viscosity.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in the solution.[28]
-
Analyze the particle size distribution. A monodisperse sample will show a single, narrow peak, while the presence of aggregates will result in a broad peak or multiple peaks at larger sizes. A polydispersity index (PDI) below 0.2 is generally considered monodisperse.[29]
-
Visualizations
PHGDH Signaling Pathway in Cancer
Caption: The de novo serine synthesis pathway initiated by PHGDH.
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for preparing PHGDH inhibitor nanoparticles.
Troubleshooting Logic for Poor In Vivo Bioavailability
Caption: Decision tree for troubleshooting poor bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lonza.com [lonza.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Hot Melt Extrusion: Improving Solubility of Poorly Soluble Compounds - Patheon pharma services [patheon.com]
- 9. Melt extrusion with poorly soluble drugs – An integrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cocrystallization: Cutting Edge Tool for Physicochemical Modulation of Active Pharmaceutical Ingredients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. stanford.edu [stanford.edu]
- 17. researchgate.net [researchgate.net]
- 18. Hot melt extrusion as an approach to improve solubility, permeability and oral absorption of a psychoactive natural product, piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 26. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 28. research.cbc.osu.edu [research.cbc.osu.edu]
- 29. diva-portal.org [diva-portal.org]
Technical Support Center: Minimizing Compensatory Metabolic Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and minimize compensatory metabolic pathways in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter when studying metabolic inhibitors and cellular resistance mechanisms.
Question: My targeted metabolic inhibitor shows initial efficacy, but the cells recover after 24-48 hours. How can I determine if a compensatory pathway is responsible?
Answer:
This phenomenon often points to metabolic reprogramming, where cells adapt to the inhibitor by upregulating an alternative pathway to meet their bioenergetic and biosynthetic demands. A multi-step approach is recommended to identify the compensatory mechanism.
Experimental Workflow:
-
Confirm Resistance: First, confirm the acquired resistance by comparing the dose-response curves of the inhibitor in naive vs. pre-treated cells.
-
Global Metabolic & Expression Profiling: Perform untargeted metabolomics and transcriptomics (RNA-seq) on cells treated with the inhibitor at a time point just before or during the recovery phase.[1][2] This provides a global snapshot of the metabolic and genetic changes. Look for upregulated metabolites and enzymes in specific pathways.
-
Functional Validation: Based on the profiling data, form a hypothesis about the compensatory pathway (e.g., a switch from glycolysis to oxidative phosphorylation). Validate this using functional assays.
Table 1: Comparison of Techniques for Identifying Compensatory Pathways
| Technique | Information Provided | Pros | Cons |
| Metabolomics (LC-MS/GC-MS) | Measures changes in hundreds to thousands of metabolites. | Unbiased, global view of metabolic state. | Doesn't directly measure flux; can be complex to analyze. |
| Transcriptomics (RNA-seq) | Measures changes in gene expression for all metabolic enzymes. | Comprehensive; identifies regulatory hubs. | mRNA levels don't always correlate with protein activity. |
| Seahorse XF Analysis | Real-time measurement of mitochondrial respiration (OCR) and glycolysis (ECAR).[3][4] | Direct, functional measure of the two major energy pathways. | Limited to glycolysis and OXPHOS; requires specialized equipment. |
| Isotope Tracing (Fluxomics) | Tracks the flow of labeled nutrients (e.g., ¹³C-glucose) through pathways. | Gold standard for measuring pathway activity (flux). | Technically demanding; requires complex modeling and analysis. |
Question: I suspect a switch between glycolysis and oxidative phosphorylation (OXPHOS). What is the most direct method to confirm this metabolic shift?
Answer:
The most direct and widely used method to confirm a switch between glycolysis and OXPHOS is the Seahorse XF Mito Stress Test . This assay measures the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, in real-time in live cells.
Simplified Experimental Protocol: Seahorse XF Mito Stress Test
-
Cell Seeding: Seed your control and inhibitor-resistant cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[5]
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.[5][6]
-
Compound Loading: Load the sensor cartridge with sequential inhibitors of mitochondrial function:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples respiration)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Run Assay: Calibrate the sensor cartridge and then place the cell plate into the Seahorse XF Analyzer to begin the measurement protocol.[3] The instrument will measure basal OCR and ECAR, then inject the compounds sequentially to reveal key parameters of mitochondrial function.
Table 2: Interpreting Seahorse XF Data for Metabolic Phenotypes
| Metabolic Phenotype | Expected OCR Change (vs. Control) | Expected ECAR Change (vs. Control) | Interpretation |
| Switch to OXPHOS | ↑ Basal & Maximal Respiration | ↓ Basal Glycolysis | Cells have become more reliant on mitochondria for energy after the primary pathway (e.g., glycolysis) was inhibited. |
| Switch to Glycolysis | ↓ Basal & Maximal Respiration | ↑ Basal & Compensatory Glycolysis | Cells have upregulated glycolysis to compensate for mitochondrial inhibition. This is a classic Warburg-like effect.[4][7] |
| Metabolically Quiescent | ↓ Basal & Maximal Respiration | ↓ Basal Glycolysis | The inhibitor is highly effective, and no significant compensatory pathway has been activated, leading to an energy crisis. |
Frequently Asked Questions (FAQs)
This section covers broader concepts related to minimizing metabolic compensation.
Question: What are the most common compensatory metabolic pathways observed in cancer cells following targeted therapy?
Answer:
Cancer cells exhibit remarkable metabolic plasticity, allowing them to adapt to therapeutic pressure.[8][9] Two of the most frequently observed compensatory mechanisms are:
-
Glycolysis-OXPHOS Interplay: This is the most common metabolic switch.
-
Inhibition of Glycolysis: When glycolytic inhibitors are used, many cancer cells compensate by upregulating mitochondrial oxidative phosphorylation (OXPHOS) to generate ATP.[10]
-
Inhibition of OXPHOS: Conversely, blocking mitochondrial function (e.g., with metformin) can lead to a compensatory increase in aerobic glycolysis to maintain energy production.[11][12] This is often regulated by master energy sensors like AMPK and signaling pathways like PI3K/AKT/mTOR.
-
-
Fatty Acid Metabolism Switch:
-
Inhibition of De Novo Synthesis: When fatty acid synthase (FASN) is inhibited, cancer cells can compensate by increasing the uptake of exogenous lipids from their environment through transporters like CD36 and fatty acid binding proteins (FABPs).[13]
-
Inhibition of Fatty Acid Oxidation (FAO): Blocking FAO, which breaks down fatty acids for energy, can lead to increased reliance on other fuel sources like glucose or glutamine.
-
Question: What are the primary strategies for rationally designing combination therapies to block metabolic compensation?
Answer:
The most effective strategy to overcome metabolic compensation is through combination therapy, which involves simultaneously or sequentially inhibiting both the primary and the compensatory pathway.[8][14] This approach aims to create a synthetic lethal state, where the cell cannot survive the dual metabolic blockade.
Key Strategies:
-
Vertical Inhibition: Target different nodes within the same metabolic pathway. This can be effective but may still allow for escape through alternative pathways.
-
Horizontal (or Parallel) Inhibition: This is the more common and often more effective strategy for overcoming compensation. It involves simultaneously targeting two distinct metabolic pathways that cells can switch between.[9]
Table 3: Examples of Combination Therapies Targeting Metabolic Compensation
| Primary Target (Inhibitor) | Compensatory Pathway | Combination Target (Inhibitor) | Rationale |
| Glycolysis (e.g., 2-Deoxyglucose, GLUT inhibitors) | Oxidative Phosphorylation (OXPHOS) | Mitochondrial Complex I (e.g., Metformin, IACS-010759) | Simultaneously blocks the two major ATP production pathways, leading to a severe energy crisis.[11] |
| mTORC1 (e.g., Rapamycin) | Glutaminolysis | Glutaminase (GLS) (e.g., CB-839) | mTORC1 inhibition can increase reliance on glutamine for anaplerosis; dual inhibition starves the cell of key TCA cycle intermediates.[15] |
| Fatty Acid Synthase (FASN) (e.g., Orlistat, TVB-2640) | Fatty Acid Uptake & Oxidation | Carnitine Palmitoyltransferase 1 (CPT1) (e.g., Etomoxir) | Prevents the cell from compensating for the loss of de novo fatty acid synthesis by switching to the breakdown of exogenous fatty acids. |
| BRAF/MEK (e.g., Vemurafenib/Trametinib) | Oxidative Phosphorylation (OXPHOS) | Mitochondrial Complex I (e.g., Metformin) | In melanoma, resistance to MAPK pathway inhibitors often involves a metabolic shift to increased mitochondrial respiration. |
References
- 1. Integration of Metabolomics and Transcriptomics To Reveal Metabolic Characteristics and Key Targets Associated with Cisplatin Resistance in Nonsmall Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. hpst.cz [hpst.cz]
- 5. tabaslab.com [tabaslab.com]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. Metabolic Reprogramming, Questioning, and Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination strategies to target metabolic flexibility in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Therapies Targeting Metabolic Pathways in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Metabolic Vulnerabilities to Combat Drug Resistance in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Understanding the metabolic basis of drug resistance: Therapeutic induction of the Warburg effect kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting cancer metabolic pathways for improving chemotherapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting cancer metabolic pathways for improving chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
dealing with PHGDH protein instability in vitro
Welcome to the technical support center for Phosphoglycerate Dehydrogenase (PHGDH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to PHGDH protein instability in vitro.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with PHGDH.
Frequently Asked Questions
Q1: My purified PHGDH protein precipitates upon thawing or storage. What can I do?
A1: Protein precipitation suggests issues with buffer composition, protein concentration, or freeze-thaw cycles.
-
Optimize Storage Buffer: Ensure your buffer has an appropriate pH (typically around 8.0) and contains stabilizing agents.[1] Consider adding glycerol (B35011) (10-25%) to prevent aggregation during freezing.
-
Reduce Concentration: High protein concentrations (>5 mg/mL) can increase the likelihood of aggregation.[1][2] Try storing your protein at a lower concentration.
-
Aliquot: Aliquot the purified protein into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can denature the protein.
-
Additives: Including additives like non-denaturing detergents (e.g., 0.1% CHAPS, 0.05% Tween-20) or stabilizing osmolytes (e.g., sucrose, proline) can sometimes prevent aggregation.[3]
Q2: The enzymatic activity of my PHGDH is lower than expected. What are the possible causes?
A2: Low activity can stem from protein instability, incorrect assay conditions, or product inhibition.
-
Protein Integrity: Verify the integrity of your protein using SDS-PAGE and Western Blot to check for degradation.
-
Assay Buffer: The standard assay buffer for PHGDH activity is typically around pH 8.0 (e.g., 50 mM TEA or 30 mM Tris).[1][4] Ensure your buffer composition and pH are optimal.
-
Cofactor Concentration: PHGDH requires NAD+ as a cofactor for the forward reaction.[5] Ensure you are using the correct concentration (e.g., 20 μM NAD+).[1]
-
Product Inhibition: The reaction product, 3-phosphohydroxypyruvate (PHP), can cause feedback inhibition. Adding hydrazine (B178648) sulfate (B86663) (1 mM) to the reaction buffer can help eliminate this issue.[1]
-
Protein Stability: If the protein is partially unfolded or aggregated, its activity will be compromised. Re-evaluate your purification and storage conditions.
Q3: I'm observing multiple bands for PHGDH on my Western blot after purification. Why?
A3: This could indicate protein degradation or the presence of post-translational modifications.
-
Protease Inhibitors: Ensure a protease inhibitor cocktail was included during cell lysis and purification to prevent degradation by endogenous proteases.
-
Degradation: Lower molecular weight bands are likely degradation products. Optimize purification speed and keep samples on ice to minimize proteolysis.
-
Modifications: Higher molecular weight bands could be due to modifications like ubiquitination.[6][7] This is more common in cellular extracts but can sometimes be observed with recombinant protein.
Q4: My PHGDH protein runs into aggregation issues during purification, especially in size-exclusion chromatography. How can I mitigate this?
A4: Aggregation during purification is a common problem.
-
Buffer Composition: The ionic strength and pH of your buffers are critical. Screen different salt concentrations (e.g., 150-500 mM NaCl) and pH values to find the optimal condition for solubility.
-
Additives: As with storage, adding glycerol or low concentrations of non-ionic detergents to your purification buffers can help maintain protein solubility.[3]
-
Reduce Protein Concentration: Before the final polishing step (like size exclusion), try diluting the protein sample to reduce the chance of concentration-dependent aggregation.[8]
Data Presentation: Buffer Conditions
Optimizing buffer conditions is crucial for maintaining PHGDH stability. The following table summarizes common buffer components used in PHGDH-related experiments.
| Parameter | Recommended Range/Value | Purpose | Reference(s) |
| pH | 7.5 - 8.4 | Maintain native protein structure and optimal enzyme activity. | [1][9][10] |
| Buffer System | Tris-HCl, TEA, Phosphate | Provide stable pH environment. | [1][4][9] |
| Glycerol | 10 - 25% | Cryoprotectant, prevents aggregation upon freezing. | [3][11] |
| NaCl | 150 - 500 mM | Mimics physiological ionic strength, aids solubility. | [12] |
| Reducing Agents (DTT, β-ME) | 1 - 20 mM | Prevent oxidation of cysteine residues. | [13] |
| EDTA | 1 mM | Chelates divalent metal ions that can catalyze oxidation. | [1] |
Visualizations: Workflows & Pathways
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues with in vitro PHGDH experiments.
Caption: Troubleshooting workflow for PHGDH instability.
Serine Biosynthesis Pathway
This diagram illustrates the metabolic pathway where PHGDH is the rate-limiting enzyme.
Caption: The de novo serine biosynthesis pathway.
Key Experimental Protocols
Protocol 1: Western Blot for PHGDH Degradation
This protocol is used to assess the integrity of the purified PHGDH protein.
Materials:
-
SDS-PAGE gels
-
Transfer buffer, Running buffer, TBST
-
PVDF membrane
-
Primary antibody (anti-PHGDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix 10-20 µg of your purified PHGDH sample with Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-PHGDH primary antibody (at manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply chemiluminescent substrate and visualize the bands using an imaging system. Look for bands at the expected molecular weight and any lower molecular weight species that could indicate degradation.[14][15][16]
Protocol 2: Thermal Shift Assay (TSA / DSF)
This assay helps determine the melting temperature (Tm) of PHGDH and assess how different buffers or ligands affect its stability.[17][18][19] An increase in Tm indicates stabilization.[20]
Materials:
-
Real-time PCR instrument
-
96-well PCR plates
-
Purified PHGDH protein (0.1-0.2 mg/mL final concentration)
-
SYPRO Orange dye (e.g., 5X final concentration)
-
Buffers/ligands to be tested
Procedure:
-
Reaction Setup: In each well of a 96-well plate, prepare a 20-25 µL reaction mix containing:
-
The buffer condition to be tested.
-
Purified PHGDH protein.
-
SYPRO Orange dye.
-
Ligand/compound of interest (if applicable).
-
-
Instrument Setup: Place the plate in a real-time PCR machine. Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute. Ensure the instrument is set to read fluorescence from the appropriate channel for SYPRO Orange.
-
Data Acquisition: Run the experiment and collect fluorescence data at each temperature increment.
-
Data Analysis: The protein unfolds as temperature increases, exposing hydrophobic regions that the dye binds to, causing an increase in fluorescence.[21] The midpoint of this transition is the melting temperature (Tm). Plot the negative first derivative of the fluorescence curve versus temperature; the peak of this plot represents the Tm. Compare the Tm values across different conditions to identify those that stabilize the protein.[19]
Protocol 3: PHGDH Enzymatic Activity Assay
This colorimetric or fluorometric assay measures the catalytic activity of PHGDH by monitoring NADH production.[22][23][24]
Materials:
-
96-well clear or black plates
-
Plate reader capable of measuring absorbance at 450 nm or fluorescence (Ex/Em = 544/590 nm).[1]
-
Assay Buffer (e.g., 30 mM Tris pH 8.0, 1 mM EDTA).[1]
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Developer/Probe solution (Resazurin-based for fluorescence or WST-based for colorimetric).[1][22]
-
Hydrazine sulfate (1 mM, optional to prevent product inhibition).[1]
Procedure:
-
Standard Curve: Prepare a standard curve using known concentrations of NADH.[22][23]
-
Reaction Mix: Prepare a master mix containing Assay Buffer, 3-PG, NAD+, and the developer/probe.
-
Initiate Reaction: In each well, add your PHGDH sample (e.g., 2-50 µL).[22][23] Add the Reaction Mix to start the reaction. For background control wells, use a mix without the 3-PG substrate.
-
Measurement: Immediately place the plate in the plate reader. Measure the absorbance (450 nm) or fluorescence (Ex/Em 544/590 nm) in kinetic mode at 37°C for 10-60 minutes.[22][23]
-
Calculation: Determine the rate of change in absorbance/fluorescence over time (ΔOD/min or ΔRFU/min). Subtract the background rate from the sample rate. Use the NADH standard curve to convert this rate into nmol/min (or mU) of NADH produced, which corresponds to the PHGDH activity.
References
- 1. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular glue triggers degradation of PHGDH by enhancing the interaction between DDB1 and PHGDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHGDH: a novel therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. PHGDH Is Upregulated at Translational Level and Implicated in Platin-Resistant in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. criver.com [criver.com]
- 21. bio-rad.com [bio-rad.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 24. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
Technical Support Center: Avoiding False Positives in PHGDH Inhibitor Screens
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphoglycerate dehydrogenase (PHGDH) inhibitor screens. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common sources of false positives in your experiments.
Frequently Asked Questions (FAQs)
Q1: My primary screen yielded a high hit rate. How can I quickly eliminate common false positives?
A1: A high hit rate in a primary high-throughput screen (HTS) is often indicative of assay interference rather than specific inhibition of PHGDH.[1] Many initial hits can be attributed to compounds that interfere with the assay technology, such as autofluorescent compounds or those that inhibit a coupling enzyme used in the readout.[1]
A critical first step is to perform a counter-screen against any coupling enzymes used in your primary assay.[1][2] For example, if your assay uses diaphorase to measure NADH production, you must screen your hits for diaphorase inhibition.[1][2] This will eliminate a significant number of false positives.[1] Additionally, consider triaging hits based on potency and selectivity to prioritize the most promising candidates for further investigation.[1]
Q2: How can I differentiate between a true PHGDH inhibitor and a pan-dehydrogenase inhibitor?
A2: This is a crucial step in hit validation. Many compounds can inhibit multiple dehydrogenases due to structural similarities in the NAD(P)+ binding site. To confirm the selectivity of your hits for PHGDH, it is essential to profile them against a panel of other NAD(P)+-dependent dehydrogenases.[1][3]
Recommended Counter-Screening Panel:
-
Isocitrate Dehydrogenase (IDH1)
-
Malate Dehydrogenase (MDH1)
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD)
-
Lactate Dehydrogenase A (LDHA)[2]
-
Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)[2]
Compounds that exhibit significantly higher potency against PHGDH compared to other dehydrogenases are more likely to be selective inhibitors.[1]
Q3: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors.[4][5] While biochemical assays measure direct interaction with a purified protein, cell-based assays introduce complexities like cell permeability, compound stability, and the presence of complex intracellular signaling networks.[4][5][6]
Possible reasons for discrepancy include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Metabolism: The compound could be rapidly metabolized or effluxed by the cells.
-
Off-Target Effects: In a cellular context, the compound might have off-target effects that mask its on-target activity.[7]
-
Assay Conditions: The simplified conditions of a biochemical assay may not accurately reflect the intracellular environment.[4]
To investigate this, you can perform cellular thermal shift assays (CETSA) to confirm target engagement in cells or use metabolic tracing with stable isotopes (e.g., ¹³C-glucose) to directly measure the inhibition of de novo serine synthesis.[8][9]
Q4: I'm observing unexpected cytotoxicity with my PHGDH inhibitor. How can I determine if this is an on-target or off-target effect?
A4: Distinguishing between on-target and off-target cytotoxicity is critical for lead optimization.[8]
Key validation steps include:
-
Confirm On-Target Dependency: Ensure your cell line is dependent on de novo serine synthesis by measuring PHGDH expression.[8]
-
Serine Rescue Experiment: If the cytotoxicity is on-target, the addition of exogenous serine to the culture medium should rescue the cells from inhibitor-induced death.[8] If the cells still die, the toxicity is likely due to an off-target effect.
-
Use a PHGDH Knockout/Knockdown Control: Test your inhibitor in a cell line where PHGDH has been genetically removed (e.g., via CRISPR-Cas9).[7][8] Any remaining cytotoxic effect in these cells can be attributed to off-target mechanisms.[8]
-
Use a Structurally Related Inactive Control: An ideal negative control is a compound that is structurally similar to your inhibitor but has no activity against PHGDH.[2][3] This helps to distinguish specific on- and off-target effects from non-specific compound effects.
Troubleshooting Guides
Issue 1: High Background Signal or Autofluorescence in Primary Screen
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescent compounds | Pre-screen compounds for inherent fluorescence at the assay's excitation/emission wavelengths. | Identification and removal of compounds that directly interfere with the fluorescence readout. |
| Assay buffer components | Run control wells with assay buffer and compounds but without the enzyme. | Determine if the buffer itself contributes to the background signal. |
| Non-specific protein binding | Add a non-ionic detergent (e.g., Triton X-100, Tween-20) to the assay buffer. | Reduced background signal due to minimized non-specific interactions. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound instability | Assess compound stability in the assay buffer over the experiment's duration using methods like HPLC. | Determination of compound degradation, which can lead to variable potency. |
| Compound aggregation | Measure compound solubility and aggregation using techniques like dynamic light scattering (DLS). | Identification of aggregation, which can cause non-specific inhibition and variable results. |
| Enzyme activity variability | Ensure consistent enzyme concentration and activity in each experiment. Use a fresh enzyme preparation or a standardized lot. | More reproducible IC50 values across different experimental runs. |
| Substrate/cofactor concentration | Maintain consistent and well-characterized concentrations of 3-PG and NAD+. | Consistent assay performance and reliable IC50 determination. |
Issue 3: Suspected Off-Target Metabolic Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of other metabolic pathways | Perform metabolic profiling (metabolomics) on cells treated with the inhibitor. For example, the inhibitor NCT-503 was found to reduce glucose-derived citrate (B86180) synthesis, an off-target effect.[7][8] | Identification of changes in metabolic pathways unrelated to serine synthesis, indicating off-target activity. |
| Direct inhibition of downstream enzymes | Conduct in vitro enzymatic assays for enzymes downstream of PHGDH (e.g., PSAT1, PSPH) or in related pathways (e.g., citrate synthase).[7][8] | Confirmation that the inhibitor does not directly inhibit other metabolic enzymes. |
| Use of PHGDH knockout cells | Treat PHGDH-knockout cells with the inhibitor and measure changes in relevant metabolites.[7][8] | A reduction in metabolites like citrate in these cells would confirm a PHGDH-independent off-target effect.[7][8] |
Experimental Protocols & Data
PHGDH Coupled Enzyme Assay for High-Throughput Screening
This assay measures PHGDH activity by coupling the production of NADH to the reduction of a fluorescent probe.
-
Principle: PHGDH converts 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, producing NADH. Diaphorase then uses this NADH to reduce resazurin (B115843) to the highly fluorescent resorufin (B1680543).[1][10]
-
Reagents:
-
PHGDH enzyme
-
3-PG (substrate)
-
NAD+ (cofactor)
-
Diaphorase
-
Resazurin
-
Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
-
Procedure:
-
Add test compounds and PHGDH enzyme to a microplate.
-
Initiate the reaction by adding a mixture of 3-PG, NAD+, diaphorase, and resazurin.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence of resorufin at appropriate excitation/emission wavelengths (e.g., 550/590 nm).[1]
-
Quantitative Data for Known PHGDH Inhibitors
| Compound | Assay Type | IC50 (µM) | Notes |
| NCT-503 | Biochemical | 2.5 ± 0.6 | Non-competitive inhibitor.[9][11] Has a known off-target effect on citrate synthesis.[7][8] |
| CBR-5884 | Biochemical | 33 ± 12 | Non-competitive inhibitor that disrupts the oligomerization state of PHGDH.[9][10][11] |
| BI-4924 | Biochemical | Single-digit nanomolar | A potent and selective PHGDH inhibitor.[12] |
| D8 | Biochemical | 2.8 ± 0.1 | Novel inhibitor with good enzymatic inhibitory activity.[13] |
Visualizing Experimental Workflows and Pathways
Caption: High-throughput screening workflow for PHGDH inhibitor discovery.
Caption: The de novo serine synthesis pathway.
Caption: Logical workflow for triaging false positives in PHGDH screens.
References
- 1. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Navigating PHGDH Inhibitor-Based Cell Viability Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway, as a promising therapeutic target. However, researchers utilizing PHGDH inhibitors in cell viability assays often encounter challenges that can confound data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for commonly used PHGDH inhibitors like NCT-503?
A1: PHGDH inhibitors, such as NCT-503, are small molecules designed to block the enzymatic activity of PHGDH.[1][2] This enzyme catalyzes the first step in the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933).[3][4][5] By inhibiting PHGDH, these compounds deplete intracellular serine levels, which is crucial for protein synthesis, nucleotide production, and maintaining cellular redox balance.[3][6][7] NCT-503 specifically is a non-competitive inhibitor with respect to both 3-phosphoglycerate and NAD+.[2][3]
Q2: Why do some cell lines show no response to PHGDH inhibitors in viability assays?
A2: The lack of response can be attributed to several factors:
-
Low PHGDH Expression: The cell line may not depend on de novo serine synthesis and instead relies on importing serine from the extracellular environment.[1][4][8] It is crucial to confirm PHGDH expression levels via methods like Western blot or qPCR.[1]
-
Ineffective Inhibitor Concentration: The concentration of the inhibitor may be too low to achieve significant target engagement. A dose-response experiment is recommended to determine the half-maximal effective concentration (EC50) for your specific cell line.[1][8]
-
Culture Conditions: Standard culture media are often rich in serine and glycine, which can mask the effect of PHGDH inhibition. Using serine/glycine-depleted media can enhance the dependency of cells on the de novo synthesis pathway.[1][8]
Q3: What are the known off-target effects of PHGDH inhibitors like NCT-503?
A3: While designed to be selective, some PHGDH inhibitors can exhibit off-target effects, particularly at higher concentrations. For NCT-503, a notable off-target effect is the reduction of glucose-derived citrate, impacting the Tricarboxylic Acid (TCA) cycle.[9][10] This effect appears to be independent of PHGDH expression.[10][11] It is essential to use appropriate controls, such as an inactive analog of the inhibitor, to distinguish between on-target and off-target effects.[1][9]
Q4: How can I confirm that the observed cytotoxicity is a direct result of PHGDH inhibition?
A4: To validate the on-target effect of a PHGDH inhibitor, consider the following experiments:
-
Rescue Experiments: Supplementing the culture medium with serine or nucleosides should rescue the cytotoxic effects if they are due to the depletion of the serine synthesis pathway products.[1][3][9][12]
-
Use of Inactive Analogs: An inactive structural analog of the inhibitor should not produce the same cytotoxic effects, helping to rule out off-target toxicity.[1][9]
-
Genetic Knockdown/Knockout: Comparing the phenotype of inhibitor-treated cells with that of cells where PHGDH has been genetically silenced (e.g., using siRNA or CRISPR) can confirm that the inhibitor's effect is on-target.[13]
Troubleshooting Guide
This guide addresses common problems encountered during cell viability assays with PHGDH inhibitors.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No significant inhibition of cell viability observed. | 1. Cell line is not dependent on de novo serine synthesis (low PHGDH expression).[1][8] 2. Inhibitor concentration is too low.[1] 3. Culture medium contains high levels of serine and glycine.[1] 4. Inactive inhibitor compound.[1] | 1. Confirm PHGDH expression in your cell line (e.g., Western Blot, qPCR). Use a positive control cell line known to be sensitive (e.g., MDA-MB-468).[1] 2. Perform a dose-response curve to determine the EC50.[1] 3. Culture cells in serine/glycine-depleted media.[1] 4. Ensure proper storage and handling of the inhibitor. Purchase from a reputable supplier.[1] |
| High cell death observed even at low inhibitor concentrations. | 1. Cell line is highly sensitive to PHGDH inhibition.[1] 2. Off-target effects of the inhibitor.[1][9] | 1. Lower the inhibitor concentration and/or reduce the treatment duration.[1] 2. Use an inactive analog as a negative control. Perform rescue experiments by supplementing with serine or nucleosides.[1][3][9][12] |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions (e.g., passage number, seeding density).[1][8] 2. Instability of the inhibitor in the culture medium.[1] 3. Inaccurate pipetting.[8] | 1. Standardize cell culture protocols, including passage number and seeding density.[1][8] 2. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.[1] 3. Use calibrated pipettes and perform dilutions carefully.[8] |
| Unexpected metabolic changes observed (e.g., alterations in the TCA cycle). | 1. Off-target effects of the inhibitor on other metabolic pathways.[9][10] | 1. Investigate downstream metabolic pathways using techniques like metabolomics.[9] 2. Compare the metabolic profile of inhibitor-treated cells with that of PHGDH knockout cells to differentiate on-target from off-target effects.[9][10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol outlines the general steps for assessing cell viability upon treatment with a PHGDH inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1][8]
-
Inhibitor Preparation: Prepare serial dilutions of the PHGDH inhibitor in the appropriate culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor concentration well.[1][8]
-
Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Reagent Addition: Add the viability reagent (e.g., 20 µL of MTS reagent or 10 µL of MTT solution) to each well.[1][8]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[1][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.[1]
Protocol 2: Western Blot for PHGDH Expression
This protocol is to confirm the expression level of PHGDH in the cell line of interest.
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the relevant signaling pathway and a general troubleshooting workflow.
Caption: The serine synthesis pathway and its inhibition.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
PHGDH Enzyme Activity Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoglycerate dehydrogenase (PHGDH) enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical colorimetric PHGDH enzyme activity assay?
A1: In a common colorimetric assay, PHGDH catalyzes the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate (3-PHP) with the concomitant reduction of NAD+ to NADH.[1][2] The resulting NADH is then used by a developer enzyme to reduce a colorless probe into a colored product, the absorbance of which can be measured at a specific wavelength (e.g., 450 nm).[1][2] The rate of color development is directly proportional to the PHGDH activity in the sample.
Q2: How should I prepare my samples for a PHGDH activity assay?
A2: For cell or tissue lysates, it is recommended to rapidly homogenize the sample in an ice-cold PHGDH Assay Buffer.[3] After homogenization, centrifuge the lysate at 10,000 x g for 5 minutes at 4°C and collect the supernatant, which contains the soluble PHGDH enzyme.[3] It is crucial to keep samples on ice to prevent enzyme degradation.[4]
Q3: What are the key components of a PHGDH activity assay kit?
A3: A typical kit includes a PHGDH Assay Buffer, a substrate (3-phosphoglycerate), a developer solution, and an NADH standard.[2] Some kits may also provide a positive control.[2]
Q4: How do I normalize my PHGDH activity data?
A4: PHGDH activity is typically normalized to the total protein concentration of the sample lysate.[1][5] This is often expressed as specific activity (e.g., nmol/min/mg of protein). To do this, you will need to perform a separate protein quantification assay (e.g., BCA assay) on your sample lysates.[6] Normalization can also be done relative to cell number.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low PHGDH activity detected | 1. Inactive enzyme due to improper storage or handling.[4] 2. Insufficient amount of enzyme in the sample.[7] 3. Incorrect assay setup (e.g., wrong concentrations of reagents). | 1. Ensure the enzyme and samples are always kept on ice.[4] Aliquot and store the enzyme at -80°C.[3] 2. Increase the amount of cell or tissue lysate used in the assay. Perform a titration to find the optimal sample amount. 3. Double-check all reagent concentrations and volumes as per the protocol. |
| High background signal in "no substrate" control wells | 1. Contamination of reagents with NADH or other reducing agents. 2. Endogenous enzyme activity in the sample that reduces the probe. | 1. Use fresh, high-quality reagents. 2. Prepare a sample background control well that contains the sample and all reaction components except the PHGDH substrate. Subtract this background reading from your sample readings.[1][3] |
| Non-linear reaction kinetics (curve plateaus quickly) | 1. Substrate depletion.[8] 2. Product inhibition.[9] 3. Enzyme saturation.[8] | 1. Use a lower concentration of the enzyme or dilute the sample. 2. Some protocols recommend adding hydrazine (B178648) sulfate (B86663) to the reaction to prevent product inhibition.[9] 3. Ensure your measurements are taken within the initial linear phase of the reaction.[1] |
| High variability between replicate wells | 1. Inaccurate pipetting.[4] 2. Incomplete mixing of reagents.[4] 3. "Edge effect" in the microplate due to evaporation.[10] | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Mix the reaction components thoroughly by gently pipetting up and down.[4] 3. Avoid using the outer wells of the microplate, or fill them with buffer to minimize evaporation from adjacent wells.[10] |
Experimental Protocols
Standard PHGDH Enzyme Activity Assay Protocol (Colorimetric)
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
PHGDH Assay Buffer
-
3-Phosphoglycerate (PHGDH Substrate)
-
PHGDH Developer
-
NADH Standard
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell or tissue lysates
Procedure:
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards by diluting the NADH stock solution in PHGDH Assay Buffer. A typical range is 0 to 10 nmol/well.
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Sample and Control Preparation:
-
Add 2-50 µL of your sample lysate to the desired wells.
-
For each sample, prepare a parallel background control well containing the same amount of sample.[1]
-
Adjust the volume in all sample and background control wells to 50 µL with PHGDH Assay Buffer.[1]
-
If using a positive control, add 5-10 µL to a separate well and adjust the volume to 50 µL.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the samples and positive control by mixing the PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate according to the kit's instructions.
-
Prepare a Background Control Mix containing the same components as the Reaction Mix but without the PHGDH Substrate.
-
-
Assay Measurement:
-
Data Analysis:
-
Subtract the absorbance reading of the 0 nmol NADH standard from all other standard readings.
-
Plot the NADH standard curve (absorbance vs. nmol NADH).
-
For each sample, subtract the background control reading from the sample reading at each time point.
-
Choose two time points (T1 and T2) within the linear range of the reaction.
-
Calculate the change in absorbance (ΔA450) for each sample between T1 and T2.
-
Use the NADH standard curve to determine the amount of NADH (B) produced during this time.
-
Calculate PHGDH activity using the following formula: PHGDH Activity (nmol/min/µL or mU/mL) = (B / (ΔT × V)) × D Where:
-
B = NADH amount from the standard curve (nmol)
-
ΔT = Reaction time (T2 - T1) in minutes
-
V = Sample volume added to the well (µL)
-
D = Sample dilution factor[3]
-
-
Protein Quantification using BCA Assay
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards (e.g., 0 to 2000 µg/mL).
-
Add 25 µL of each standard and sample lysate to separate wells.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B (typically 50:1).
-
Add 200 µL of the working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm.
-
Create a standard curve and determine the protein concentration of your samples.
Visualizations
Caption: The role of PHGDH in the serine biosynthesis pathway.
Caption: Workflow for a PHGDH enzyme activity assay.
References
- 1. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 2. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. PHGDH arginine methylation by PRMT1 promotes serine synthesis and represents a therapeutic vulnerability in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Enzyme assay - Wikipedia [en.wikipedia.org]
- 9. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Technical Support Center: Development of Selective PHGDH Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of selective PHGDH inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to develop selective active-site inhibitors for PHGDH?
A1: Developing selective active-site inhibitors for phosphoglycerate dehydrogenase (PHGDH) is challenging due to two main factors. Firstly, the substrate, 3-phosphoglycerate (B1209933), is small and polar, making it difficult to design small molecules that can compete effectively and selectively. Secondly, PHGDH utilizes the ubiquitous cofactor NAD+, and the NAD+ binding pocket is highly conserved among a large number of dehydrogenase enzymes.[1][2] This structural similarity increases the likelihood of off-target effects, where an inhibitor targeting the NAD+ pocket of PHGDH also inhibits other NAD+-dependent dehydrogenases.[3]
Q2: What are the alternative strategies to active-site inhibition for targeting PHGDH?
A2: Given the challenges with active-site inhibitors, a promising alternative is the development of allosteric inhibitors.[1][2] These molecules bind to sites on the enzyme distinct from the active site, inducing a conformational change that inhibits enzyme activity. This approach can offer greater selectivity as allosteric sites are often less conserved across enzyme families.[1] Computational methods have been successfully employed to identify potential allosteric binding pockets on PHGDH.[1][2] Another strategy that has been explored is the development of inhibitors that disrupt the oligomerization state of PHGDH, which is essential for its function.[4]
Q3: My PHGDH inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. What are the potential reasons?
A3: This is a common challenge in drug development. Several factors could contribute to this discrepancy:
-
Poor Cellular Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. This can be due to factors like high polarity or low lipophilicity.[3]
-
Intracellular Metabolism: The inhibitor could be rapidly metabolized into an inactive form by intracellular enzymes.[4]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
High Intracellular Substrate Concentration: The concentration of the natural substrate, 3-phosphoglycerate, may be much higher inside the cell than in the biochemical assay, requiring a higher concentration of a competitive inhibitor to be effective.
Q4: How can I investigate and troubleshoot potential off-target effects of my PHGDH inhibitor?
A4: Investigating off-target effects is crucial for validating your inhibitor. Here are some recommended steps:
-
Selectivity Profiling: Test your inhibitor against a panel of other NAD+-dependent dehydrogenases to assess its selectivity.[4]
-
CRISPR/Cas9 Knockout Models: Compare the effect of your inhibitor in wild-type cells versus cells where PHGDH has been knocked out. If the inhibitor still has an effect in the knockout cells, it suggests off-target activity.[5][6]
-
Metabolomic Profiling: Use techniques like mass spectrometry to analyze the global metabolic changes in cells upon treatment with your inhibitor. This can reveal unexpected metabolic alterations indicative of off-target effects.[5][6] For instance, the inhibitor NCT-503 was found to reroute glucose-derived carbons into the TCA cycle independently of its effect on PHGDH.[5][6]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess direct binding of the inhibitor to PHGDH and other potential protein targets within the cell.
Troubleshooting Guides
Issue 1: High variability in in vitro PHGDH enzyme activity assays.
| Potential Cause | Troubleshooting Step |
| Product Feedback Inhibition | The product of the PHGDH reaction, 3-phosphohydroxypyruvate, can inhibit the enzyme. Include downstream enzymes like PSAT1 and PSPH in the reaction mixture to convert the product and pull the reaction forward.[4][7][8] |
| Enzyme Instability | Ensure proper storage and handling of the purified PHGDH enzyme. Perform experiments on ice and use freshly prepared enzyme dilutions. |
| Reagent Degradation | Prepare fresh solutions of substrates (3-PG) and cofactors (NAD+) for each experiment. |
| Assay Interference | Screen for compound autofluorescence if using a fluorescence-based readout. Also, run a counter-screen against the coupling enzyme (e.g., diaphorase) to rule out false positives.[4] |
Issue 2: Low potency of a lead compound in cell proliferation assays.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Consider medicinal chemistry efforts to improve the physicochemical properties of the compound, such as by reducing its polarity or employing a prodrug strategy.[3] For example, ester prodrugs have been used to improve cellular potency.[3] |
| Cell Line Dependence | Ensure you are using cell lines that are dependent on de novo serine synthesis. This can be verified by assessing their ability to proliferate in serine-depleted media.[4] Cell lines with high PHGDH expression are generally more sensitive to PHGDH inhibition.[4][9] |
| Assay Duration | The anti-proliferative effects of inhibiting serine synthesis may take time to manifest. Extend the duration of the cell proliferation assay (e.g., to 72 hours or longer).[10] |
| Exogenous Serine in Media | The presence of high concentrations of serine in the cell culture media can rescue cells from the effects of PHGDH inhibition.[9] Test the inhibitor's effect in both serine-replete and serine-depleted media.[4] |
Data Presentation
Table 1: Comparative Performance of Selected PHGDH Inhibitors
| Inhibitor | Chemical Class | In Vitro IC50 (µM) | Cell-Based EC50 (µM) | Cell Line(s) | Mode of Inhibition | Citation(s) |
| CBR-5884 | Thiophene Derivative | 33 ± 12 | ~30 (serine synthesis inhibition) | Melanoma, Breast Cancer | Non-competitive | [4][10] |
| NCT-503 | Piperazine-1-carbothioamide | 2.5 | 8 - 16 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | Non-competitive with respect to 3-PG and NAD+ | [9][10] |
| BI-4924 | N/A | 0.003 | 2.2 (serine synthesis inhibition) | N/A | NADH/NAD+-competitive | [10] |
| PKUMDL-WQ-2101 | N/A | N/A (Kd = 0.56 µM) | < 7.7 | PHGDH-amplified breast cancer cells | Allosteric | [1] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. Direct comparisons should be made with caution when data is from different sources.
Experimental Protocols
PHGDH Enzyme Inhibition Assay (General Protocol)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl2, and DTT.
-
Inhibitor Incubation: Pre-incubate the PHGDH enzyme with various concentrations of the test inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, 3-phosphoglycerate (3-PG) and NAD+.
-
Coupled Enzyme System: To prevent product feedback inhibition and for signal amplification, a coupled enzyme system is often used.[4][8] The NADH produced by PHGDH is used by a second enzyme, diaphorase, to reduce a substrate like resazurin (B115843) to the fluorescent resorufin (B1680543).[3][4] The downstream enzymes of the serine synthesis pathway, PSAT1 and PSPH, can also be included to prevent product feedback inhibition.[4][8]
-
Signal Detection: Monitor the increase in NADH absorbance at 340 nm or the increase in resorufin fluorescence over time.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.[10]
Cell Viability Assay (General Protocol)
This assay assesses the effect of PHGDH inhibitors on cancer cell proliferation and viability.
-
Cell Seeding: Seed cancer cells with known high PHGDH expression (e.g., MDA-MB-468) in 96-well plates and allow them to adhere overnight.[10]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PHGDH inhibitor for a defined period (e.g., 72 hours).[10]
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® assay, which quantify metabolic activity or ATP levels, respectively.[10]
-
Data Analysis: Normalize the results to untreated control cells to determine the percentage of viable cells at each inhibitor concentration. Calculate the EC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.[10]
Cellular De Novo Serine Synthesis Assay (General Protocol)
This assay quantifies the ability of an inhibitor to block the synthesis of serine from glucose within cells.
-
Cell Culture and Pre-treatment: Culture cancer cells and pre-treat them with the inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[10]
-
Stable Isotope Labeling: Replace the culture medium with a medium containing a stable isotope-labeled glucose (e.g., ¹³C₆-glucose) and the inhibitor.
-
Metabolite Extraction: After a defined incubation period, quench the metabolism and extract the intracellular metabolites.
-
LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to measure the amount of ¹³C-labeled serine, which indicates the level of de novo serine synthesis.
-
Data Analysis: Quantify the fractional labeling of serine from glucose to determine the extent of inhibition of the serine synthesis pathway.
Mandatory Visualizations
Caption: The de novo serine biosynthesis pathway, highlighting the role of PHGDH.
Caption: A typical workflow for the screening and validation of PHGDH inhibitors.
Caption: A logical workflow for troubleshooting potential off-target effects.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors [dspace.mit.edu]
- 9. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving In Vivo Delivery of PHGDH siRNA
Welcome to the technical support center for the in vivo delivery of Phosphoglycerate Dehydrogenase (PHGDH) siRNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when planning and executing in vivo experiments with PHGDH siRNA.
Q1: What are the most common and effective methods for delivering PHGDH siRNA in vivo?
A1: The most prevalent and effective methods for in vivo siRNA delivery are lipid nanoparticles (LNPs) and polymer-based nanoparticles.[1][2] LNPs are currently the most advanced systems for systemic siRNA delivery, with some formulations approved for clinical use.[2] Polymer-based carriers, such as those using chitosan (B1678972) or PEI, also show significant promise due to their biocompatibility and versatility.[3][4] Viral vectors are another option, though they can present challenges with immunogenicity.
Q2: What initial steps should I take before starting an in vivo PHGDH siRNA experiment?
A2: Before initiating in vivo studies, it is crucial to:
-
Validate your siRNA in vitro: Test at least three different siRNA sequences targeting PHGDH in a relevant cell line to identify the most potent candidate.
-
Optimize delivery in vitro: Determine the optimal siRNA concentration and delivery reagent ratio in your cell line of choice.
-
Plan your in vivo study design: This includes selecting the appropriate animal model, determining the delivery route, dosage, and frequency, and establishing clear endpoints for your experiment.
-
Obtain necessary institutional approvals: Ensure all animal protocols are approved by your institution's animal care and use committee.
Q3: How do I choose the right animal model for my PHGDH siRNA study?
A3: The choice of animal model depends on your research question. For cancer studies, xenograft models using human cancer cell lines with high PHGDH expression are common.[5] Syngeneic models are valuable for studying the interaction with the immune system. For metabolic studies, diet-induced obesity models or genetically engineered mouse models may be appropriate.[6]
Q4: What are the typical dosages for in vivo siRNA delivery?
A4: Dosages can vary significantly depending on the delivery vehicle, target organ, and route of administration. Systemic doses reported in the literature range from 0.01 to 50 mg/kg/day.[3] For localized delivery, doses are generally lower. It is recommended to perform a dose-response study to determine the optimal dose for your specific application.
Q5: How can I monitor the biodistribution and efficacy of my PHGDH siRNA in vivo?
A5: Several methods can be used to assess biodistribution and efficacy:
-
Biodistribution: Labeling the siRNA or the nanoparticle with a fluorescent dye (e.g., Cy5.5) or a radiolabel allows for in vivo imaging and ex vivo organ analysis to determine where the nanoparticles accumulate.[3]
-
Phenotypic Effects: Monitor downstream effects of PHGDH knockdown, such as changes in tumor volume, body composition, or relevant biomarkers.[6][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo PHGDH siRNA experiments.
Low Knockdown Efficiency of PHGDH
| Potential Cause | Possible Solution |
| Poor siRNA Potency | Ensure the siRNA sequence has been validated in vitro to be highly effective. Test multiple siRNA sequences to find the most potent one. |
| Inefficient Nanoparticle Formulation | Optimize the formulation of your lipid or polymer nanoparticles. For LNPs, the ratio of the different lipid components is critical.[9][10] For polymeric nanoparticles, the N:P ratio (ratio of nitrogen in the polymer to phosphate (B84403) in the siRNA) is a key parameter to optimize. |
| Degradation of siRNA | Use chemically modified siRNAs to enhance stability against nucleases in the bloodstream.[3] Ensure proper handling and storage of siRNA and nanoparticles to prevent degradation. |
| Suboptimal Delivery Route | The route of administration (e.g., intravenous, intraperitoneal, intratumoral) significantly impacts biodistribution. For solid tumors, direct intratumoral injection can increase local concentration and efficacy.[11] For systemic targets, intravenous injection is common, but nanoparticle properties need to be optimized for delivery to the target organ. |
| Insufficient Dose | Perform a dose-escalation study to determine the dose that provides the desired level of knockdown without causing toxicity. |
| Poor Cellular Uptake or Endosomal Escape | The composition of the nanoparticle is crucial for cellular uptake and endosomal escape. For LNPs, ionizable lipids are key for endosomal release. For polymeric nanoparticles, polymers like PEI can facilitate endosomal escape through the "proton sponge" effect. |
Off-Target Effects
| Potential Cause | Possible Solution |
| Sequence-Specific Off-Targeting | Use siRNA design algorithms that predict and minimize off-target effects. Perform a BLAST search of your siRNA sequence against the relevant genome to identify potential off-target transcripts. Using a pool of multiple siRNAs targeting the same gene can reduce the concentration of any single off-target-inducing sequence. |
| Immune Stimulation | Unmodified siRNAs can trigger an innate immune response. Using chemically modified siRNAs (e.g., 2'-O-methyl modifications) can reduce this response. Ensure that your nanoparticle formulation has low immunogenicity. |
| Delivery Vehicle Toxicity | High concentrations of some delivery vehicles, particularly certain cationic polymers, can be toxic. Optimize the formulation to use the lowest effective concentration of the delivery agent. Screen different delivery vehicles to find one with a better safety profile. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the in vivo delivery of siRNAs targeting metabolic enzymes, providing a reference for expected outcomes.
Table 1: In Vivo Efficacy of siRNA Targeting Metabolic Enzymes in Mice
| Target Gene | Delivery Vehicle | Animal Model | Dose | Knockdown Level | Phenotypic Effect | Reference |
| INHBE | siRNA-GalNAc conjugate | Diet-induced obese mice | 3 mg/kg (s.c.) | ~70% reduction in hepatic mRNA | Suppressed body weight gain, decreased fat mass | [6] |
| PKM2 | Lipidoid nanoparticle | Xenograft (HepG2, SKOV3) | N/A (intratumoral) | >95% mRNA silencing (in vitro) | Tumor regression | [11] |
| PHGDH | shRNA | Mouse melanoma model | N/A | Not specified | Attenuated melanoma growth | [12] |
Table 2: Biodistribution of Nanoparticles for siRNA Delivery
| Nanoparticle Type | Administration Route | Primary Accumulation Site(s) | Notes |
| Lipid Nanoparticles (LNPs) | Intravenous | Liver, Spleen | Surface modifications and targeting ligands can alter biodistribution to other tissues. |
| Polymer-based Nanoparticles | Intraperitoneal | Liver, Spleen, Tumor | Biodistribution can be tuned by modifying polymer composition and size. |
Experimental Protocols
Protocol 1: Formulation of Lipid Nanoparticles for PHGDH siRNA Delivery
This protocol is a general guideline for formulating LNPs using a microfluidic mixing method.
Materials:
-
PHGDH siRNA (and a non-targeting control siRNA)
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
-
Dialysis cassette (MWCO 10 kDa)
Procedure:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare an aqueous stock solution of PHGDH siRNA in citrate buffer.
-
Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the siRNA-aqueous solution.
-
Set the flow rate ratio (aqueous:ethanolic) to 3:1 and a total flow rate of 12 mL/min.
-
Initiate pumping to mix the two solutions, leading to the self-assembly of LNPs.
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP suspension against PBS overnight at 4°C to remove ethanol and raise the pH.
-
Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency using dynamic light scattering (DLS) and a nucleic acid quantification assay, respectively.
-
Sterile filter the final LNP formulation and store at 4°C.
Protocol 2: In Vivo Administration of PHGDH siRNA Nanoparticles to Tumor-Bearing Mice
This protocol describes the systemic administration of siRNA nanoparticles to a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors from a high-PHGDH expressing cell line)
-
PHGDH siRNA-loaded nanoparticles (and control nanoparticles)
-
Sterile PBS
-
Appropriate syringes and needles (e.g., 30G)
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dilute the siRNA nanoparticle formulation to the desired final concentration in sterile PBS.
-
For intravenous (tail vein) injection, warm the mouse under a heat lamp to dilate the tail veins.
-
Load the syringe with the nanoparticle suspension (typically 100-200 µL for a mouse).
-
Carefully inject the suspension into the lateral tail vein.
-
Monitor the mice for any adverse reactions.
-
Repeat the injections at the desired frequency (e.g., once or twice a week).
-
Measure tumor volume with calipers regularly throughout the study.
-
At the end of the study, euthanize the mice and harvest tumors and other organs for analysis of PHGDH knockdown (qRT-PCR, Western blot) and biodistribution.
Visualizations
Caption: The PHGDH-mediated serine synthesis pathway, a key metabolic route supporting tumor growth.
Caption: Experimental workflow for in vivo delivery of PHGDH siRNA using lipid nanoparticles.
Caption: A troubleshooting decision tree for addressing low in vivo PHGDH knockdown efficiency.
References
- 1. Lipid nanoparticle-based strategies for extrahepatic delivery of nucleic acid therapies - challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Liver-targeted siRNA improves body composition in mouse models | BioWorld [bioworld.com]
- 7. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 10. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. | Semantic Scholar [semanticscholar.org]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PHGDH Inhibitors: NCT-503 vs. CBR-5884
For Researchers, Scientists, and Drug Development Professionals
The de novo serine biosynthesis pathway is a critical metabolic engine for proliferating cancer cells, with 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzing the first and rate-limiting step. As such, PHGDH has emerged as a promising therapeutic target. This guide provides a comprehensive, data-driven comparison of two widely used small molecule inhibitors of PHGDH, NCT-503 and CBR-5884, to inform experimental design and drug development strategies.
Performance at a Glance: A Head-to-Head Comparison
Both NCT-503 and CBR-5884 effectively inhibit PHGDH, yet they exhibit distinct biochemical and pharmacological profiles. The following tables summarize their key quantitative parameters.
| Parameter | NCT-503 | CBR-5884 | Source(s) |
| Target | 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate Dehydrogenase (PHGDH) | [1][2] |
| In Vitro IC50 (Biochemical Assay) | 2.5 µM | 33 µM | [3][4] |
| Cellular EC50 (Serine Synthesis Inhibition) | 2.3 µM (in MDA-MB-468 cells) | ~30 µM (in Carney cells) | [3][5] |
| Cellular EC50 (Cytotoxicity) | 8-16 µM (in PHGDH-dependent cell lines) | Varies by cell line, generally higher than NCT-503 | [1][6] |
| Mechanism of Action | Non-competitive with respect to 3-PG and NAD+ | Non-competitive; disrupts oligomerization state of PHGDH | [1][2] |
| In Vivo Efficacy | Reduces tumor growth in PHGDH-dependent xenografts | Limited by instability in mouse plasma | [1][7] |
Table 1: Biochemical and Cellular Efficacy
| Parameter | NCT-503 | CBR-5884 | Source(s) |
| Aqueous Solubility | Reasonable | Not specified | [3] |
| ADME Properties | Favorable | Not specified | [3] |
| Plasma Half-life (Mouse) | 2.5 hours | Unstable in mouse plasma | [1][3] |
| Cmax (in plasma, mouse) | ~20 µM | Not applicable | [3][6] |
| Tissue Distribution | Significant partitioning into liver and brain | Not applicable | [3][6] |
Table 2: Pharmacokinetic Properties
Delving Deeper: Mechanism of Action and Cellular Impact
NCT-503 and CBR-5884 are both non-competitive inhibitors, meaning they do not directly compete with the enzyme's substrates, 3-phosphoglycerate (3-PG) or NAD+.[1][2] However, their precise interactions with the PHGDH enzyme differ. CBR-5884 has been shown to disrupt the oligomerization state of PHGDH, which is crucial for its enzymatic activity.[1][4]
In cellular contexts, both compounds selectively impair the proliferation of cancer cell lines that are dependent on the de novo synthesis of serine.[1] Inhibition of PHGDH by these molecules leads to a depletion of downstream metabolites essential for cell growth and proliferation, including precursors for proteins, lipids, and nucleotides.[1][8]
Interestingly, NCT-503 has been reported to have an off-target effect, rerouting glucose-derived carbons into the TCA cycle, a phenomenon observed even in cells lacking PHGDH.[9][10] This effect appears to be independent of its on-target PHGDH inhibition.
Visualizing the Science
To better understand the biological context and experimental approaches, the following diagrams illustrate the PHGDH signaling pathway and a typical workflow for evaluating these inhibitors.
Caption: The de novo serine synthesis pathway and points of inhibition.
Caption: A typical experimental workflow for characterizing PHGDH inhibitors.
Experimental Methodologies
Rigorous and reproducible experimental protocols are paramount for the accurate evaluation of enzyme inhibitors. Below are detailed methodologies for key assays.
PHGDH Enzyme Inhibition Assay (Coupled Enzyme Assay)
This assay quantifies the enzymatic activity of PHGDH by monitoring the production of NADH.
-
Principle: PHGDH converts 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, reducing NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm. To enhance sensitivity, a coupled reaction can be employed where diaphorase uses the generated NADH to reduce a probe, producing a colorimetric or fluorescent signal.[2][11]
-
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and NAD+.[2] For a coupled assay, also include a diaphorase enzyme and a detection probe like resazurin.[11]
-
Inhibitor Incubation: Pre-incubate recombinant PHGDH enzyme with varying concentrations of NCT-503 or CBR-5884 for 30 minutes at room temperature.[2]
-
Reaction Initiation: Initiate the reaction by adding the substrate, 3-phosphoglycerate.[2]
-
Signal Detection: Monitor the increase in absorbance at 340 nm or the fluorescent/colorimetric signal over time using a plate reader.[2]
-
Data Analysis: Calculate initial reaction rates from the linear portion of the kinetic curve. Determine IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[11]
-
Cell Viability Assay
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.
-
Principle: Commercially available kits such as CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-468) in a 96-well plate and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of NCT-503 or CBR-5884 for a specified duration (e.g., 72-96 hours).[6]
-
Lysis and Signal Detection: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate EC50 values.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: PHGDH-dependent human cancer cells are implanted into immunocompromised mice. Tumor growth is monitored following treatment with the inhibitor.
-
Protocol (for NCT-503):
-
Tumor Implantation: Implant PHGDH-dependent (e.g., MDA-MB-468) and independent (e.g., MDA-MB-231) cancer cells into the mammary fat pads of immunodeficient mice.[12]
-
Treatment: Once tumors are established, administer NCT-503 (e.g., via intraperitoneal injection) or a vehicle control daily.[6][12]
-
Tumor Monitoring: Measure tumor volume regularly using calipers.[12]
-
Endpoint Analysis: At the end of the study, excise tumors and weigh them. Tissues can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or necrosis.[7][12]
-
Conclusion
NCT-503 and CBR-5884 are both valuable tools for investigating the role of PHGDH in cancer metabolism. NCT-503 stands out for its higher potency and favorable pharmacokinetic profile, making it suitable for both in vitro and in vivo studies.[1][3] CBR-5884, while less potent and limited by in vivo instability, remains a useful compound for in vitro experiments, particularly for studying the effects of disrupting PHGDH oligomerization.[1][4] The choice between these inhibitors will ultimately depend on the specific research question and experimental context. Researchers should also be mindful of the potential off-target effects of NCT-503 when interpreting metabolic flux data.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profiling of PHGDH inhibitors against other dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) is a critical metabolic control point, catalyzing the first, rate-limiting step in the de novo serine biosynthesis pathway. Its upregulation in various cancers has made it an attractive target for therapeutic intervention. The development of small molecule inhibitors against PHGDH has provided valuable tools to probe the function of this pathway and offers promising avenues for cancer treatment. A key consideration in the development and application of these inhibitors is their selectivity for PHGDH over other dehydrogenases, particularly those that also utilize NAD(P)+ as a cofactor. This guide provides a comparative analysis of the selectivity profiles of four prominent PHGDH inhibitors: CBR-5884, NCT-503, BI-4924, and PKUMDL-WQ-2101, supported by available experimental data.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50) of the selected compounds against human PHGDH and a panel of other common dehydrogenases. The data highlights the selectivity of these inhibitors, a crucial factor in minimizing off-target effects.
| Inhibitor | PHGDH IC50 (µM) | LDHA IC50 (µM) | MDH1 IC50 (µM) | IDH1 IC50 (µM) | Notes |
| CBR-5884 | 33 ± 12[1] | > 40[1] | > 40[1] | Not Reported | Non-competitive inhibitor that disrupts the oligomeric state of PHGDH.[1] |
| NCT-503 | 2.5 ± 0.6[2] | Inactive[3] | Inactive[3] | Inactive[3] | Non-competitive with respect to both 3-PG and NAD+.[2] Inactive against a panel of other dehydrogenases.[3] |
| BI-4924 | 0.003[4] | Not Reported | Not Reported | Not Reported | Potent and selective NADH/NAD+-competitive inhibitor.[4][5] |
| PKUMDL-WQ-2101 | 34.8 ± 3.6[2] | Not Reported | Not Reported | Not Reported | Allosteric, non-NAD+ competing inhibitor.[2] |
IC50 values can vary depending on assay conditions. Data presented is a representation from published literature.
Signaling Pathway and Experimental Workflow
To understand the context of PHGDH inhibition and the methods used to assess selectivity, the following diagrams illustrate the serine biosynthesis pathway and a general workflow for inhibitor selectivity profiling.
Caption: Role of PHGDH in the serine biosynthesis pathway and points of inhibition.
Caption: A generalized workflow for assessing the selectivity of PHGDH inhibitors.
Experimental Protocols
The following is a generalized protocol for a coupled-enzyme assay to determine the inhibitory activity of a compound against PHGDH and other dehydrogenases. This method monitors the production of NADH, which is a common product of dehydrogenase-catalyzed reactions.
Objective: To determine the IC50 value of a test compound against a panel of dehydrogenases.
Materials:
-
Recombinant human dehydrogenases (PHGDH, LDHA, MDH1, IDH1, etc.)
-
Test inhibitor compound
-
Substrates and cofactors specific to each dehydrogenase (e.g., 3-phosphoglycerate and NAD+ for PHGDH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Diaphorase
-
Resazurin (B115843) (or other suitable indicator dye)
-
96-well microplates (black, clear bottom for fluorescence)
-
Microplate reader with absorbance and fluorescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations to be tested.
-
-
Enzyme Preparation:
-
Dilute the recombinant dehydrogenase enzymes to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control, e.g., DMSO)
-
Recombinant dehydrogenase enzyme
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate master mix containing the specific substrate for the dehydrogenase being tested, the cofactor (e.g., NAD+), diaphorase, and resazurin in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate master mix to each well.
-
Immediately place the plate in a microplate reader and measure the increase in fluorescence (for resazurin reduction to resorufin) or absorbance (for direct NADH measurement at 340 nm) over time in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the vehicle control (considered 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
Selectivity Determination:
-
Repeat the assay for each dehydrogenase in the panel.
-
Compare the IC50 values obtained for the target enzyme (PHGDH) with those for the other dehydrogenases to determine the selectivity profile of the inhibitor. A higher IC50 value for the off-target dehydrogenases indicates greater selectivity for PHGDH.
-
References
- 1. pnas.org [pnas.org]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of an Inactive Analog in PHGDH Inhibitor Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel inhibitor is paramount. This guide provides a comprehensive comparison of the biological effects of a potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, NCT-503, and its structurally related inactive analog. By presenting key experimental data, detailed protocols, and illustrative diagrams, we highlight the indispensable role of an inactive control in validating the specific mechanism of action of a targeted therapeutic.
Introduction to PHGDH and Its Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route crucial for the proliferation of certain cancers.[1][2][3] This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the synthesis of serine and its downstream metabolites, which are essential for nucleotide, protein, and lipid synthesis.[1][4] The upregulation of PHGDH in various cancers, including breast cancer and melanoma, has made it an attractive target for therapeutic intervention.[1]
Small molecule inhibitors of PHGDH, such as NCT-503, have been developed to disrupt this pathway and impede cancer cell growth.[5][6] NCT-503 is a non-competitive inhibitor of PHGDH with respect to both its substrate, 3-PG, and its cofactor, NAD+.[7] To rigorously validate that the observed cellular effects of NCT-503 are a direct consequence of PHGDH inhibition, a structurally similar but biologically inactive analog is employed as a negative control. This control compound allows researchers to distinguish on-target effects from potential off-target activities of the inhibitor.[6][8]
Chemical Structures of Active Inhibitor and Inactive Analog
The active PHGDH inhibitor, NCT-503, and its inactive analog share a core structure, with a key modification that ablates its inhibitory activity. The inactive analog is generated by replacing the 4-trifluoromethyl substituent of NCT-503 with a 4-pyridinyl group.[8]
| Compound | Chemical Structure | Activity |
| NCT-503 (Active Inhibitor) | N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide | PHGDH Inhibitor |
| Inactive Analog | N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carbothioamide | Inactive |
Comparative Analysis of In Vitro Efficacy
The differential effects of NCT-503 and its inactive analog on cancer cell viability and metabolism underscore the specificity of NCT-503 for PHGDH.
Cell Viability and Proliferation
Studies have consistently demonstrated that NCT-503 selectively impairs the viability of cancer cell lines that are dependent on the de novo serine synthesis pathway. In contrast, the inactive analog exhibits no significant cytotoxic effects.
Table 1: Comparative Effects of NCT-503 and Inactive Analog on Cancer Cell Viability
| Cell Line | PHGDH Expression | Treatment (10 µM) | % Viable Cells (relative to control) | Reference |
| BE(2)-C | High | NCT-503 | ~50-60% | [8] |
| Inactive Analog | No significant change | [8] | ||
| Kelly | High | NCT-503 | ~65-80% | [8] |
| Inactive Analog | No significant change | [8] | ||
| SH-EP | Low | NCT-503 | ~50-60% | [8] |
| Inactive Analog | No significant change | [8] | ||
| SK-N-AS | Low | NCT-503 | ~65-80% | [8] |
| Inactive Analog | No significant change | [8] |
Furthermore, dose-response studies have established the EC50 values for NCT-503 in various cell lines, while the inactive compound was found to be non-toxic.[6]
Table 2: EC50 Values of NCT-503 in PHGDH-Dependent and -Independent Cell Lines
| Cell Line | PHGDH Dependence | NCT-503 EC50 (µM) | Inactive Analog Toxicity | Reference |
| MDA-MB-468 | Dependent | 8-16 | Not toxic | [6][7] |
| BT-20 | Dependent | 8-16 | Not toxic | [6][7] |
| HCC70 | Dependent | 8-16 | Not toxic | [6][7] |
| MDA-MB-231 | Independent | >60 | Not toxic | [6][7] |
Metabolic Effects
Metabolomic analyses reveal the specific impact of NCT-503 on the serine biosynthesis pathway. Treatment with the active inhibitor leads to a reduction in serine synthesis from glucose, an effect not observed with the inactive analog.[6] Interestingly, some studies have reported off-target effects of NCT-503 at higher concentrations, such as the rerouting of glucose-derived carbons into the TCA cycle, which is independent of PHGDH expression.[8] This highlights the importance of using the inactive control to dissect on-target versus off-target metabolic alterations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments used to compare the effects of a PHGDH inhibitor and its inactive analog.
Cell Viability (MTS) Assay
This assay assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
NCT-503 and inactive analog (stock solutions in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of NCT-503 and the inactive analog in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Colony Formation Assay
This assay evaluates the long-term effect of a compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
6-well plates
-
NCT-503 and inactive analog
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of NCT-503, the inactive analog, or a vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the treatments every 2-3 days.
-
When colonies are visible, wash the wells with PBS, fix them with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.
Caption: The de novo serine biosynthesis pathway initiated by PHGDH.
Caption: Workflow for comparing a PHGDH inhibitor and its inactive control.
Conclusion
The use of a well-characterized inactive analog is a cornerstone of rigorous pharmacological research. The data presented here for the PHGDH inhibitor NCT-503 and its inactive control clearly demonstrate that the biological activity of NCT-503 is overwhelmingly due to its specific inhibition of PHGDH. This comparative approach not only validates the on-target effects of the inhibitor but also helps to identify and understand any potential off-target activities. For researchers in drug discovery and development, the principles and methodologies outlined in this guide are essential for building a robust and convincing case for the therapeutic potential of a targeted agent.
References
- 1. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PHGDH Knockout and Knockdown Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic consequences of phosphoglycerate dehydrogenase (PHGDH) knockout versus knockdown. By examining experimental data from various models, we aim to furnish researchers with a comprehensive understanding of the nuances associated with these two powerful genetic manipulation techniques. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the design and interpretation of studies targeting the serine biosynthesis pathway.
Introduction to PHGDH and its Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1] This pathway is crucial for the synthesis of serine, an amino acid vital for protein and nucleotide production, as well as the generation of other critical biomolecules.[1] Given its upregulation in various cancers, PHGDH has emerged as an attractive therapeutic target.[1][2][3] Genetic knockdown (e.g., using siRNA or shRNA) and gene knockout (e.g., using CRISPR/Cas9) are two primary methods to ablate PHGDH function and study its biological roles. While both aim to reduce or eliminate PHGDH activity, they differ in their mechanism, duration, and potential off-target effects, leading to distinct phenotypic outcomes.
Comparative Analysis of Phenotypes
The choice between PHGDH knockout and knockdown depends on the specific experimental goals, as each method presents a unique set of advantages and limitations. Knockdown, typically achieved via RNA interference (siRNA/shRNA), results in a transient or stable reduction of PHGDH mRNA and, consequently, the protein.[1] In contrast, knockout creates a permanent deletion of the PHGDH gene, leading to a complete and irreversible loss of function.
Metabolic Phenotypes
Both PHGDH knockout and knockdown significantly impact cellular metabolism, primarily by disrupting the serine biosynthesis pathway. This leads to a reduction in intracellular serine and glycine (B1666218) levels.[4][5] However, the degree of this reduction and its downstream consequences can vary.
| Phenotype | PHGDH Knockout | PHGDH Knockdown | References |
| Serine Levels | Marked decrease in free serine in embryonic head samples and adult brain. | Impaired serine synthesis in vivo, with an approximate 20% decrease in serum serine levels. | [4][6][7] |
| Glycine Levels | Marked decrease in free glycine in embryonic head samples. | Significant reduction in the cerebral cortex and hippocampus. | [4][6] |
| α-Ketoglutarate (α-KG) | Reduced intracellular α-KG levels by approximately 20%. | [8] | |
| Redox Homeostasis | Decreased GSH/GSSG and NADPH/NADP+ ratios; elevated ROS levels. | Reduced NADPH production; intensified sorafenib-induced oxidative stress. | [8][9][10] |
| Glycolysis | Accumulation of glycolytic intermediates upstream of PHGDH. | Lower glycolytic flux and accumulation of most glycolytic metabolites. | [8][11] |
| Ceramide Synthesis | Decreased serum and liver ceramides. | [7] |
Cellular Phenotypes
The disruption of serine metabolism via PHGDH ablation has profound effects on cellular processes, particularly proliferation and survival, especially in cancer cells dependent on this pathway.
| Phenotype | PHGDH Knockout | PHGDH Knockdown | References |
| Cell Proliferation | Notably inhibited proliferation of HCT-116 colon cancer cells. Mild suppressive effects on proliferation in some cancer models. | Impairs the proliferation of breast cancer cells with PHGDH overexpression. Reduced cell proliferation in MDA-MB-468 cells. | [10][12][13][14] |
| Cell Viability | Reduces cell viability in cancer cells with amplified PHGDH. | [15] | |
| Apoptosis | Can induce apoptosis, which can be inhibited by α-KG and NAC treatment. | [8] | |
| Autophagy | Increases sensitivity to an AhR antagonist by activating the autophagy pathway in colorectal cancer. | [16] | |
| Metastasis | Low PHGDH expression is associated with increased cancer cell dissemination and metastasis. | [11][17] |
Organismal Phenotypes
At the organismal level, the consequences of PHGDH ablation are severe, highlighting the critical role of de novo serine synthesis in development and normal physiology.
| Phenotype | PHGDH Knockout | PHGDH Knockdown | References |
| Embryonic Development | Systemic knockout is embryonic lethal, causing severe growth retardation and brain microcephaly. | Doxycycline-inducible global knockdown in adult mice is well-tolerated with no overt phenotypes in highly proliferative tissues. | [4][7][18] |
| Brain Development & Function | Brain-specific knockout leads to impaired neurogenesis and marked reductions in L- and D-serine levels in the brain. | [6][19][20] | |
| Liver Function | Hepatocyte-specific knockout leads to mild obesity, insulin (B600854) resistance, and enhanced vulnerability to protein starvation. | Inducible knockdown in adult mice impairs serine synthesis but liver and pancreatic functions remain normal. | [18][19][21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of common protocols for PHGDH knockdown and for the generation of knockout models.
siRNA-Mediated Knockdown of PHGDH
This protocol describes a general procedure for the transient knockdown of PHGDH using small interfering RNA (siRNA).[1]
-
Cell Seeding : Plate target cells (e.g., MDA-MB-468) in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation : Dilute PHGDH-specific siRNA and a non-targeting control siRNA in a serum-free medium like Opti-MEM.
-
Transfection Reagent Preparation : Dilute a transfection reagent such as Lipofectamine RNAiMAX in Opti-MEM in a separate tube.
-
Complex Formation : Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection : Add the complexes to the cells in complete medium.
-
Incubation : Incubate the cells for 48-72 hours.
-
Validation : Harvest the cells to assess the knockdown efficiency by measuring PHGDH mRNA levels (qRT-PCR) or protein levels (Western blot).[1]
Generation of PHGDH Knockout Mice
Creating knockout mice involves targeted gene disruption in embryonic stem cells.
-
Targeting Vector Construction : A targeting vector is designed to replace a critical exon of the Phgdh gene with a selection marker (e.g., a neomycin resistance cassette) flanked by loxP sites for conditional knockout models.[6]
-
ES Cell Transfection and Selection : The targeting vector is introduced into embryonic stem (ES) cells. Cells that have successfully incorporated the vector are selected.
-
Blastocyst Injection : The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice : The resulting chimeric offspring are bred to establish germline transmission of the targeted allele.
-
Generation of Knockout Lines : Heterozygous mice are intercrossed to produce homozygous knockout mice. For conditional knockouts, mice carrying the floxed allele are crossed with mice expressing Cre recombinase under a tissue-specific promoter.[6][19]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) help to illustrate the complex biological relationships and experimental procedures.
Caption: The serine biosynthesis pathway and points of intervention for knockout and knockdown.
Caption: Generalized experimental workflows for generating PHGDH knockdown cells and knockout mice.
Conclusion
Both PHGDH knockout and knockdown are invaluable tools for dissecting the roles of the serine biosynthesis pathway. Knockout provides a model of complete and permanent gene loss, often revealing critical developmental and physiological functions, as evidenced by the embryonic lethality of systemic PHGDH deletion.[4] Knockdown, on the other hand, allows for a more controlled and often transient reduction in gene expression, which can be particularly useful for studying the effects of PHGDH inhibition in specific contexts, such as cancer therapy, without the confounding factor of developmental defects.[1] The choice of method should be guided by the specific research question, with careful consideration of the potential for off-target effects with RNAi and the compensatory mechanisms that might arise in a constitutive knockout model. This guide provides a foundational comparison to aid researchers in making informed decisions for their experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. Inactivation of the 3-phosphoglycerate dehydrogenase gene in mice: changes in gene expression and associated regulatory networks resulting from serine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brain-specific Phgdh Deletion Reveals a Pivotal Role for l-Serine Biosynthesis in Controlling the Level of d-Serine, an N-methyl-d-aspartate Receptor Co-agonist, in Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHGDH supports liver ceramide synthesis and sustains lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. benchchem.com [benchchem.com]
- 16. PHGDH knockdown increases sensitivity to SR1, an aryl hydrocarbon receptor antagonist, in colorectal cancer by activating the autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PHGDH heterogeneity potentiates cancer cell dissemination and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. Impaired neurogenesis in embryonic spinal cord of Phgdh knockout mice, a serine deficiency disorder model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Novel PHGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway, is a promising avenue for cancer therapy.[1][2] As tumors frequently exhibit elevated PHGDH expression and a dependency on this pathway for proliferation and survival, targeted inhibition offers a potential therapeutic window.[1][3] However, ensuring the specificity of these inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative assessment of the cross-reactivity profiles of several novel PHGDH inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of PHGDH Inhibitors
The following tables summarize the on-target potency and known cross-reactivity of prominent PHGDH inhibitors. It is important to note that cross-reactivity testing is often not exhaustive and data is based on currently available information.
| Inhibitor | Chemical Class | Mechanism of Action | PHGDH IC₅₀ | Known Off-Targets/Cross-Reactivity | References |
| NCT-503 | Piperazine-1-carbothioamide | Non-competitive with respect to 3-PG and NAD+ | 2.5 µM | Reduces glucose-derived citrate (B86180) synthesis independent of PHGDH expression. Does not directly inhibit citrate synthase. | [4][5][6] |
| CBR-5884 | Thiophene derivative | Non-competitive, disrupts oligomerization | 33 µM | Showed selectivity for PHGDH over a small panel of other NAD(P)+ dependent dehydrogenases (IDH1, MDH1, 3α-HSD). | [7][8][9] |
| BI-4924 | Pyrazole-5-carboxamide | NADH/NAD+-competitive | 0.003 µM (3 nM) | Profiled against a SafetyScreen44™ panel; >70% inhibition observed for 5HT2B (serotonin receptor) and PDE3A (phosphodiesterase). Showed high selectivity against the majority of other dehydrogenases. | [10] |
| PKUMDL-WQ-2101 | Not specified | Negative allosteric modulator | 34.8 µM | Information on broad cross-reactivity screening is limited. | [11][12] |
| Withangulatin A | Withanolide (Natural Product) | Covalent inhibitor, binds to Cys295 | Not specified | Also inhibits COX-2, MAPK, NF-κB, and Akt/mTOR/p70S6K pathways. | [13][14][15] |
IC₅₀ values can vary depending on assay conditions.
Signaling Pathways and Experimental Workflows
To understand the context of PHGDH inhibition and the methodologies used for cross-reactivity assessment, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: The PHGDH-mediated serine biosynthesis pathway and its downstream effects.
Caption: A generalized workflow for assessing the cross-reactivity of PHGDH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity.
In Vitro Dehydrogenase/Kinase Selectivity Panel
Objective: To determine the inhibitory activity of a compound against a panel of purified dehydrogenase or kinase enzymes in a biochemical assay.
Principle: Enzyme activity is measured by monitoring the change in absorbance or fluorescence resulting from the conversion of a substrate or cofactor. For dehydrogenases, this is often the production of NADH, which absorbs light at 340 nm.[16][17][18] For kinases, assays often measure the amount of ATP consumed or the phosphorylation of a substrate.[19][20]
Materials:
-
Purified recombinant enzymes (PHGDH and a panel of other dehydrogenases/kinases)
-
Test inhibitor (dissolved in DMSO)
-
Appropriate buffer for each enzyme (e.g., Tris-HCl or HEPES buffer)
-
Substrates for each enzyme (e.g., 3-phosphoglycerate for PHGDH)
-
Cofactors (e.g., NAD+ for PHGDH, ATP for kinases)
-
Detection reagents (e.g., for kinase assays, this could be a fluorescent antibody that recognizes the phosphorylated product)
-
Microplate reader capable of absorbance or fluorescence detection
-
384-well assay plates
Procedure:
-
Reagent Preparation: Prepare assay buffers, substrate solutions, and cofactor solutions at the desired concentrations. Create a serial dilution of the test inhibitor in DMSO.
-
Enzyme and Inhibitor Incubation: Add the enzyme solution to the wells of the microplate. Then, add the serially diluted inhibitor (or DMSO as a vehicle control) to the wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and cofactor solution to the wells.
-
Detection: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at 340 nm for NADH production) kinetically over a defined period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Normalize the rates to the DMSO control and plot the percent inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each enzyme.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that a compound binds to its intended target (on-target) and to identify potential off-targets in a cellular context.[21][22][23]
Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. CETSA measures this change in stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.[21][24]
Materials:
-
Cultured cells of interest
-
Test inhibitor (dissolved in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific to the target protein(s), or mass spectrometer)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at a desired concentration or with DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvesting and Lysis (for lysate CETSA): Harvest the cells, wash with PBS, and lyse them.
-
Heat Challenge: Aliquot the cell lysate or intact cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling on ice.
-
Separation of Soluble and Aggregated Proteins: For intact cells, lyse them after the heat challenge. For both protocols, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Quantify the band intensities (for Western blot) at each temperature. Plot the normalized amount of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement. This can be performed for both the intended target and suspected off-targets.
Conclusion
The assessment of cross-reactivity is a critical step in the development of novel PHGDH inhibitors. While compounds like BI-4924 show high selectivity against other dehydrogenases, others such as NCT-503 and Withangulatin A have known off-target activities that must be considered when interpreting experimental results. The use of systematic screening panels and cellular target engagement assays like CETSA provides a robust framework for characterizing the selectivity profile of new chemical entities. This comparative guide serves as a resource for researchers to make informed decisions in the selection and development of specific and potent PHGDH inhibitors for therapeutic applications.
References
- 1. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. oaepublish.com [oaepublish.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small molecule CBR-5884 inhibits the Candida albicans phosphatidylserine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Withangulatin I, a new cytotoxic withanolide from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 18. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Functional Rescue of PHGDH Knockout: A Comparative Analysis of Serine Supplementation
A comprehensive guide for researchers, scientists, and drug development professionals on the functional rescue of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) knockout with serine supplementation. This guide provides an objective comparison of experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate. Given its crucial role in producing serine—a vital amino acid for protein synthesis, nucleotide production, and lipid metabolism—PHGDH has emerged as a significant target in cancer research and neurology. The dependence of certain cancer cells on this pathway has led to the exploration of PHGDH inhibitors as potential therapeutics. A key question in this field is whether the detrimental effects of PHGDH loss can be compensated by providing serine exogenously. This guide synthesizes findings from multiple studies to compare the outcomes of serine supplementation in PHGDH knockout or inhibited models.
Comparative Data on PHGDH Knockout and Serine Supplementation
The efficacy of serine supplementation in rescuing phenotypes associated with PHGDH loss is context-dependent, varying across different cell types and biological systems. Below are tables summarizing quantitative data from key studies.
| Model System | Genetic Modification/Inhibition | Key Phenotype | Serine Supplementation Effect | Reference |
| Hepatocellular Carcinoma (HCC) Cells (Huh7, PLC/PRF/5) | PHGDH Knockout (CRISPR/Cas9) | Reduced growth and proliferation | Not specified, but growth inhibition was exaggerated in serine/glycine-deprived medium. | [1] |
| Breast Cancer Cells (MDA-MB-468) | PHGDH Knockdown (shRNA) | Decreased cell proliferation | Did not rescue proliferation defect. | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | PHGDH Knockout | Induction of Eif4ebp1 mRNA and 4E-BP1 protein | L-serine supplementation suppressed the induction. | [3] |
| Human Primary Muscle Cells & C2C12 Myotubes | PHGDH Inhibition (NCT-503) | Decreased protein synthesis | Did not rescue the decrease in protein synthesis. | [4] |
| Colon Cancer Cell Lines | PHGDH Inhibition (PH755) | Impeded tumor growth (in cooperation with serine/glycine (B1666218) depletion) | Not applicable (study focused on depletion). | [5] |
| Model System | Genetic Modification/Inhibition | Metabolite/Signaling Change | Serine Supplementation Effect | Reference |
| PHGDH-dependent cancer cells | PHGDH Inhibition (NCT-503) | Reduced incorporation of exogenous serine into nucleotides | Not applicable (observation of downstream effect). | [6][7] |
| PHGDH Knockout Embryos (Mouse) | PHGDH Knockout | Striking reduction in free L-serine | Not applicable (in vivo knockout). | [3] |
| Brain-specific PHGDH Knockout Mice | Conditional Deletion of Phgdh | Markedly decreased L- and D-serine levels in cortex and hippocampus | Not applicable (in vivo knockout). | [8][9] |
| Inducible PHGDH Knockdown Mice | Doxycycline-inducible shRNA | ~20% decrease in serum serine levels | Not applicable (study focused on the effect of knockdown in the presence of dietary serine). | [10][11] |
Signaling Pathways and Experimental Workflows
To visualize the complex relationships in serine metabolism and the experimental approaches used to study it, the following diagrams are provided.
Caption: Serine Biosynthesis Pathway and Downstream Effects of PHGDH Knockout.
Caption: Experimental Workflow for Assessing Serine Rescue in PHGDH Knockout Cells.
Detailed Experimental Protocols
A summary of methodologies for key experiments is provided below. These protocols are generalized from several cited studies.
Cell Culture and Generation of Knockout/Knockdown Cell Lines
-
Cell Lines: A variety of cell lines have been used, including human breast cancer cell lines (MDA-MB-468, BT-20, MCF7), hepatocellular carcinoma cells (Huh7, PLC/PRF/5), and mouse embryonic fibroblasts (MEFs).
-
Culture Conditions: Cells are typically cultured in standard media such as DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics. For serine deprivation experiments, custom media lacking serine and glycine are used.
-
PHGDH Knockout (CRISPR/Cas9):
-
Design single-guide RNAs (sgRNAs) targeting an early exon of the PHGDH gene.
-
Clone sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPR v2).
-
Transfect or transduce target cells with the CRISPR/Cas9 construct.
-
Select for successfully transduced cells (e.g., using puromycin).
-
Isolate single-cell clones and validate PHGDH knockout by Western blot and Sanger sequencing.
-
-
PHGDH Knockdown (shRNA):
-
Design or obtain shRNA constructs targeting PHGDH mRNA (e.g., in a pLKO.1 vector).
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce target cells with the lentivirus.
-
Select for stable knockdown using an appropriate selection marker (e.g., puromycin).
-
Validate knockdown efficiency by qRT-PCR and Western blot.
-
Cell Proliferation and Viability Assays
-
Growth Curves:
-
Seed an equal number of cells (e.g., 5 x 10^4) in multiple wells of a 6-well plate for each condition (wild-type, KO/KD, KO/KD + serine).
-
At specified time points (e.g., every 24 hours for 4-5 days), trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Plot cell number versus time to generate growth curves.
-
-
Crystal Violet Staining:
-
Seed cells in a multi-well plate and treat as required.
-
After the incubation period, wash cells with PBS and fix with methanol (B129727) for 10-15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and allow to dry.
-
Elute the dye with a solubilizing agent (e.g., 10% acetic acid) and measure the absorbance at ~590 nm.
-
Metabolite Extraction and Analysis (LC-MS)
-
Extraction:
-
Culture cells to ~80% confluency.
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and vortex vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).
-
Detect and quantify metabolites using a high-resolution mass spectrometer.
-
Identify metabolites by comparing retention times and mass-to-charge ratios with known standards.
-
Isotope Tracing and Flux Analysis
-
Labeling:
-
Culture cells in a medium where a standard nutrient is replaced with its stable isotope-labeled counterpart (e.g., U-13C-glucose).
-
Incubate for a defined period to allow for the incorporation of the label into downstream metabolites.
-
-
Analysis:
-
Extract metabolites as described above.
-
Analyze the extracts by LC-MS to determine the mass isotopologue distribution (MID) for metabolites of interest (e.g., serine, glycine, nucleotides).
-
The MID reveals the fractional contribution of the labeled precursor to the synthesis of the product, providing a measure of metabolic flux through the pathway.
-
Conclusion
The functional rescue of PHGDH knockout or inhibition by serine supplementation is not universally effective. While serine is the direct product of the pathway, the metabolic perturbations caused by PHGDH loss can be more complex. In some contexts, particularly during development, providing exogenous serine can rescue certain defects.[3] However, in many cancer cell models, serine supplementation fails to restore normal proliferation.[2] This suggests that PHGDH may have functions beyond serine synthesis or that the disruption of the pathway leads to other critical metabolic imbalances, such as altered redox homeostasis or a reduction in α-ketoglutarate levels, which are crucial for the TCA cycle.[2] Furthermore, studies have shown that PHGDH inhibition can impair the utilization of exogenous serine for nucleotide synthesis, indicating a coordinated regulation between the de novo synthesis and uptake pathways.[6][7] These findings highlight the intricate nature of serine metabolism and underscore the need for a deeper understanding of the context-specific roles of PHGDH before therapeutic strategies can be fully optimized.
References
- 1. PHGDH arginine methylation by PRMT1 promotes serine synthesis and represents a therapeutic vulnerability in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-serine deficiency caused by genetic Phgdh deletion leads to robust induction of 4E-BP1 and subsequent repression of translation initiation in the developing central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain-specific Phgdh deletion reveals a pivotal role for L-serine biosynthesis in controlling the level of D-serine, an N-methyl-D-aspartate receptor co-agonist, in adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain-specific Phgdh Deletion Reveals a Pivotal Role for l-Serine Biosynthesis in Controlling the Level of d-Serine, an N-methyl-d-aspartate Receptor Co-agonist, in Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHGDH supports liver ceramide synthesis and sustains lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Head-to-Head Comparison of Commercially Available PHGDH Antibodies for Research and Drug Development
For researchers, scientists, and drug development professionals, selecting the right antibody is critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of commercially available antibodies targeting Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway and a potential therapeutic target in oncology.
This comparison guide summarizes key performance characteristics of various PHGDH antibodies across different applications, including Western Blot (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF). Detailed experimental protocols and visual diagrams of the PHGDH signaling pathway and experimental workflows are also provided to support your research needs.
PHGDH: A Key Player in Cellular Metabolism and Disease
Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1] This pathway is crucial for the synthesis of serine and other downstream metabolites like glycine (B1666218) and cysteine, which are essential for protein synthesis, nucleotide production, and maintaining cellular redox balance.[1][2]
Elevated PHGDH expression and activity have been observed in various cancers, including melanoma and breast cancer, where it supports rapid cell proliferation and tumor growth.[2][3] This makes PHGDH an attractive target for cancer therapy. The serine synthesis pathway, regulated by PHGDH, plays a critical role in generating biomass, anabolic metabolism, and mTORC1 signaling.[4][5]
The PHGDH Signaling Pathway
The following diagram illustrates the central role of PHGDH in the serine biosynthesis pathway, branching off from glycolysis.
Caption: The role of PHGDH in the serine biosynthesis pathway.
Comparative Analysis of PHGDH Antibodies
The following table provides a head-to-head comparison of various commercially available PHGDH antibodies. The data has been compiled from publicly available datasheets to aid in the selection of the most suitable antibody for your specific application.
| Supplier | Product Name | Catalog No. | Type | Host | Validated Applications & Recommended Dilutions | Reactivity |
| Proteintech | PHGDH Polyclonal Antibody | 14719-1-AP | Polyclonal | Rabbit | WB: 1:1000-1:6000, IHC: 1:500-1:2000, IF/ICC: 1:200-1:800, IP: 0.5-4.0 ug for 1.0-3.0 mg of lysate[6] | Human, Mouse, Rat[6] |
| Proteintech | PHGDH Monoclonal Antibody (1E8B8) | 67591-1-Ig | Monoclonal | Mouse | IF/ICC: 1:800[7] | Human[7] |
| Cell Signaling Technology | PHGDH Antibody | #13428 | Polyclonal | Rabbit | WB[3] | Human, Mouse, Rat[3] |
| Cell Signaling Technology | PHGDH (D8F3O) Rabbit mAb | #66350 | Monoclonal | Rabbit | WB, IP[8] | Human[8] |
| Thermo Fisher Scientific | PHGDH Polyclonal Antibody | PA5-27578 | Polyclonal | Rabbit | WB: 1:500-1:3000, IHC (P): 1:100-1:1000, IHC (F): 1:100-1:1000, ICC/IF: 1:100-1:1000, IP: 1:100-1:500[9] | Human, Mouse, Rat[9] |
| Thermo Fisher Scientific | PHGDH Monoclonal Antibody (01) | MA5-29479 | Monoclonal | Mouse | ICC/IF: 1:60[10] | Human[10] |
| Novus Biologicals | PHGDH Antibody [NBP3-29511] | NBP3-29511 | Polyclonal | Rabbit | WB, IHC, IP[11] | Human, Mouse[11] |
| Sigma-Aldrich | Monoclonal Anti-PHGDH antibody (4A3-1D6) | WH0026227M1 | Monoclonal | Mouse | WB: 1-5 µg/mL, IHC, IP, IF, ELISA[12] | Human[12] |
| Omnimabs | PHGDH Antibody (Center) | OM217060 | Polyclonal | Rabbit | WB: 1:100-1:500, IHC, FC[13] | Human[13] |
| GeneTex | Anti-PHGDH antibody [N1N2], N-term | GTX119213 | Polyclonal | Rabbit | WB, IHC-fr, IHC-p, IP, ICC, IF[14] | Human, Mouse, Rat[14] |
| BosterBio | PHGDH Antibody Picoband® | Not specified | Not specified | Not specified | WB, ELISA, FCM, ICC, IF, IHC, IP[14] | Human, Mouse, Rat[14] |
| MyBioSource.com | PHGDH Antibody | MBS9604576 | Not specified | Not specified | WB, ELISA-P[14] | Human, Mouse, Rat[14] |
Note: This table is a summary based on available data and may not be exhaustive. Researchers are encouraged to visit the manufacturers' websites for the most up-to-date information.
Experimental Protocols & Workflows
Detailed protocols for key applications are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Western Blot (WB)
Western blotting is a widely used technique to detect specific proteins in a sample.
Caption: A generalized workflow for Western Blot analysis.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and run at 100-120V.[15]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary PHGDH antibody at the recommended dilution overnight at 4°C.[15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[15]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry (IHC)
IHC is used to visualize the localization of proteins within tissue sections.
Caption: A standard workflow for Immunohistochemistry.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-mediated antigen retrieval using a citrate (B86180) or Tris-EDTA buffer. For the Proteintech 14719-1-AP antibody, Tris-EDTA buffer (pH 9.0) is recommended.[6]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate with the primary PHGDH antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody.
-
Detection: Use an avidin-biotin-peroxidase complex and visualize with a chromogen like DAB.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Immunofluorescence (IF)
IF allows for the visualization of protein localization within cells.
References
- 1. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. oaepublish.com [oaepublish.com]
- 3. PHGDH Antibody | Cell Signaling Technology [cellsignal.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHGDH antibody (14719-1-AP) | Proteintech [ptglab.com]
- 7. PHGDH antibody (67591-1-Ig) | Proteintech [ptglab.com]
- 8. PHGDH (D8F3O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PHGDH Polyclonal Antibody (PA5-27578) [thermofisher.com]
- 10. PHGDH Monoclonal Antibody (01) (MA5-29479) [thermofisher.com]
- 11. PHGDH Antibodies: Novus Biologicals [novusbio.com]
- 12. PHGDH monoclonal antibody Immunohistochemistry, Western, ELISA, Immunofluorescence WH0026227M1 Anti-SERA [sigmaaldrich.com]
- 13. omnimabs.com [omnimabs.com]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
Validating On-Target Engagement of PHGDH Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a phosphoglycerate dehydrogenase (PHGDH) inhibitor directly interacts with its intended target within a cellular environment is a critical step in drug discovery. This guide provides an objective comparison of key experimental methods for validating on-target engagement of PHGDH inhibitors, supported by experimental data and detailed protocols.
Introduction to PHGDH and Target Engagement
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, which is upregulated in various cancers to support rapid proliferation.[1] Small molecule inhibitors targeting PHGDH, such as CBR-5884 and NCT-503, have shown promise in preclinical studies.[2][3][4] Validating that these inhibitors directly bind to and modulate PHGDH in cells is essential to confirm their mechanism of action and to guide further optimization. This guide explores and compares several widely used techniques for this purpose.
Comparative Analysis of Target Engagement Methods
A variety of methods can be employed to confirm the direct interaction between an inhibitor and PHGDH in a cellular context. The choice of assay depends on factors such as the desired experimental setting (e.g., live cells, cell lysates), throughput requirements, and the specific information sought (e.g., binding affinity, residence time). Below is a comparison of key techniques.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Label-free; applicable to intact cells and tissues; provides direct evidence of target binding.[5] | Lower throughput for traditional Western blot-based readout; requires specific antibodies. | Change in protein melting temperature (Tm); EC50 from isothermal dose-response curves.[2][6] |
| Photoaffinity Labeling | A photoreactive inhibitor analog forms a covalent bond with the target protein upon UV irradiation, allowing for subsequent identification. | Provides direct evidence of binding and can identify the binding site.[7][8] | Requires synthesis of a specialized chemical probe; potential for non-specific labeling. | Identification of labeled protein by mass spectrometry. |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with a chemical probe to profile enzyme activity. | Can profile the activity of entire enzyme families; provides a functional readout of target engagement.[9][10] | Requires a suitable reactive probe; may not be applicable to all inhibitors or targets. | Changes in probe labeling intensity measured by mass spectrometry or fluorescence. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target protein and a fluorescent tracer in live cells.[11] | Real-time, quantitative measurement in live cells; high sensitivity.[12] | Requires genetic modification of cells to express the fusion protein. | BRET ratio, which is used to determine compound affinity (IC50). |
| Drug-Target Residence Time Assay | Measures the duration of the drug-target complex. | Provides insights into the kinetics of target binding, which can better correlate with in vivo efficacy.[13] | Can be technically challenging to measure accurately in a cellular context. | Dissociation rate constant (k_off). |
Quantitative Data Summary
The following table summarizes representative quantitative data for validating the on-target engagement of common PHGDH inhibitors using various methods.
| Inhibitor | Method | Cell Line | Parameter | Value | Reference |
| CBR-5884 | Enzymatic Assay | - | IC50 | 7 µM - 33 µM | [3][14] |
| Cell Proliferation Assay | PHGDH-dependent cancer cells | EC50 | 15-30 µM | [3] | |
| CETSA | HCT-116 | Thermal Stabilization | Yes | [15] | |
| NCT-503 | Enzymatic Assay | - | IC50 | ~2.5 µM | [16] |
| Cell Proliferation Assay | PHGDH-dependent cancer cells | EC50 | 8-16 µM | [17][18] | |
| CETSA | Neuroblastoma cells | Thermal Destabilization | Yes | [19] | |
| BI-4924 | Enzymatic Assay | - | IC50 | Single-digit nM | [1] |
| Withangulatin A | CETSA | HCT-116 | Thermal Stabilization | Yes | [15] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental procedures, the following diagrams are provided.
Caption: PHGDH in the de novo serine synthesis pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Photoaffinity labeling workflow.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from published methods for assessing PHGDH target engagement.[2][15]
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116) and grow to 70-80% confluency. Treat cells with the desired concentrations of the PHGDH inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
Cell Harvest and Lysis: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA). Analyze the levels of soluble PHGDH by Western blotting using a specific anti-PHGDH antibody.
-
Data Analysis: Quantify the band intensities from the Western blots. Normalize the intensity at each temperature to the intensity at the lowest temperature (or a 37°C control). Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the normalized soluble PHGDH levels against the inhibitor concentration to determine the EC50.
Photoaffinity Labeling
This protocol provides a general workflow for identifying the protein target of a photoaffinity probe.[7][8]
-
Probe Synthesis: Synthesize a photoaffinity probe based on the structure of the PHGDH inhibitor. The probe should contain a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).
-
Cell Treatment and UV Crosslinking: Treat cells with the photoaffinity probe for an appropriate time. For competition experiments, pre-incubate cells with an excess of the non-probe inhibitor. Irradiate the cells with UV light (e.g., 365 nm) for a specified duration to induce covalent crosslinking of the probe to its target.
-
Cell Lysis and Protein Enrichment: Lyse the cells in a suitable buffer. If the probe contains a biotin tag, enrich the labeled proteins using streptavidin-coated beads. If a clickable tag is used, perform a click chemistry reaction to attach a reporter molecule (e.g., biotin-azide) before enrichment.
-
Protein Separation and Identification: Elute the enriched proteins from the beads and separate them by SDS-PAGE. Visualize the proteins (e.g., by silver staining or Western blotting if an antibody is available). Excise the protein band of interest, perform in-gel digestion (e.g., with trypsin), and identify the protein and the site of labeling by mass spectrometry.
Activity-Based Protein Profiling (ABPP)
This protocol outlines a general approach for competitive ABPP to assess inhibitor binding.[9][10]
-
Cell Treatment: Treat cells with the PHGDH inhibitor or vehicle for a defined period.
-
Cell Lysis: Harvest and lyse the cells in a buffer that preserves enzyme activity.
-
Probe Labeling: Add a broad-spectrum or targeted activity-based probe for the relevant enzyme class to the cell lysates. The probe will covalently label the active sites of the enzymes.
-
Click Chemistry (if applicable): If the probe contains a clickable handle, perform a click reaction to attach a reporter tag (e.g., a fluorophore or biotin).
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize by in-gel fluorescence scanning. A decrease in probe labeling in the inhibitor-treated sample indicates that the inhibitor is binding to the target and preventing probe labeling.
-
Mass Spectrometry-based: If a biotinylated probe is used, enrich the labeled proteins and analyze by quantitative mass spectrometry to identify and quantify the proteins that show reduced labeling in the presence of the inhibitor.
-
Conclusion
Validating the on-target engagement of PHGDH inhibitors in a cellular context is a multifaceted process that can be approached using a variety of robust techniques. The Cellular Thermal Shift Assay offers a label-free method to confirm direct binding in intact cells. Photoaffinity labeling provides a powerful tool for unequivocal target identification and binding site mapping. Activity-Based Protein Profiling gives a functional readout of enzyme inhibition. Newer technologies like the NanoBRET™ assay offer high-sensitivity, real-time measurements in live cells. The selection of the most appropriate method or combination of methods will depend on the specific research question and available resources. The data and protocols presented in this guide are intended to assist researchers in designing and executing experiments to confidently validate the on-target activity of their PHGDH inhibitors.
References
- 1. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vendor-stage.oncotarget.com [vendor-stage.oncotarget.com]
- 5. pelagobio.com [pelagobio.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. Drug-Target Residence Time: Critical Information for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Covalent and Non-Covalent PHGDH Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) has emerged as a significant therapeutic target in oncology. As the rate-limiting enzyme in the de novo serine biosynthesis pathway, its upregulation is a hallmark of various cancers, fueling the metabolic demands of rapid proliferation.[1] This guide provides an objective comparison of the efficacy of covalent and non-covalent PHGDH inhibitors, supported by experimental data, to inform research and drug development endeavors.
Introduction to PHGDH Inhibition
PHGDH catalyzes the first committed step in the serine synthesis pathway (SSP), converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2][3] This pathway is crucial for producing serine, a non-essential amino acid vital for the synthesis of proteins, nucleotides, and other essential biomolecules that support cancer cell growth and survival.[1][4] The inhibition of PHGDH presents a promising strategy to selectively target cancer cells that are dependent on this pathway.[5] Inhibitors of PHGDH can be broadly categorized into two main types based on their mechanism of action: non-covalent and covalent inhibitors.
Non-covalent inhibitors bind reversibly to the enzyme, often at the active site or an allosteric site, through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[6] Their efficacy is typically dependent on the concentration of the inhibitor and its binding affinity.
Covalent inhibitors , on the other hand, form a stable, covalent bond with the enzyme, usually by reacting with a nucleophilic amino acid residue, such as cysteine, within or near the active site.[7] This often leads to irreversible inhibition and can offer prolonged target engagement.
Quantitative Comparison of PHGDH Inhibitors
The following table summarizes the in vitro and cellular efficacy of representative non-covalent and covalent PHGDH inhibitors. It is important to note that IC50 and EC50 values are highly dependent on assay conditions and the cell lines used, and direct comparisons should be made with caution when data is from different sources.[8]
| Inhibitor | Type | Target | In Vitro IC50 (µM) | Cellular EC50 (µM) | Cell Line(s) | Mechanism of Action |
| NCT-503 | Non-covalent | PHGDH | 2.5[8] | 8 - 16[8] | MDA-MB-468, BT-20, HCC70, HT1080, MT-3[8] | Non-competitive with respect to 3-PG and NAD+[8] |
| CBR-5884 | Non-covalent | PHGDH | 33 ± 12[8] | ~30 (serine synthesis inhibition)[8] | Melanoma, Breast Cancer[8] | Non-competitive, disrupts oligomerization[5][8] |
| BI-4924 | Non-covalent | PHGDH | 0.003[8] | 2.2 (serine biosynthesis inhibition)[8] | N/A | NADH/NAD+-competitive[8] |
| Withangulatin A (WA) | Covalent | PHGDH | Not explicitly stated, but shown to inactivate enzyme activity[7] | Not explicitly stated | N/A | Covalently binds to Cysteine 295 (Cys295), inducing an allosteric effect[7] |
| Oridonin | Covalent | PHGDH | 0.48 ± 0.02[9] | 2.49 ± 0.56[9] | MDA-MB-468[9] | Covalently binds to a novel allosteric site (C18), relocating a substrate-binding residue[9] |
Signaling Pathway and Experimental Workflow
Serine Biosynthesis Pathway
The de novo serine synthesis pathway is a critical metabolic route that branches off from glycolysis. PHGDH, the first and rate-limiting enzyme, is a key control point in this pathway.
Caption: The de novo serine synthesis pathway branching from glycolysis.
General Experimental Workflow for PHGDH Inhibitor Evaluation
The evaluation of PHGDH inhibitors typically follows a multi-step process, from initial enzymatic assays to cellular and in vivo studies.
Caption: A typical workflow for the discovery and evaluation of PHGDH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are general protocols for key experiments used to evaluate PHGDH inhibitors.
PHGDH Enzyme Inhibition Assay
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.[8]
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and NAD+.[8]
-
Inhibitor Incubation: The PHGDH enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time (e.g., 30 minutes) at room temperature to allow for binding.[8] For covalent inhibitors, this pre-incubation step is critical.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG).[8]
-
Detection: The increase in NADH concentration is monitored over time by measuring the absorbance at 340 nm or through a coupled assay where NADH reduces a pro-fluorescent substrate.[10][11]
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
This assay assesses the impact of PHGDH inhibitors on the proliferation and viability of cancer cells.[8]
-
Cell Seeding: Cancer cells, particularly those with high PHGDH expression (e.g., MDA-MB-468 breast cancer cells), are seeded in 96-well plates and allowed to adhere overnight.[8][9]
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the PHGDH inhibitor for a defined period (e.g., 72 hours).[8]
-
Viability Assessment: Cell viability is measured using methods such as MTT, which measures metabolic activity, or CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.[8]
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to calculate the EC50 value.
Cellular Serine Synthesis Inhibition Assay (Isotope Tracing)
This assay quantifies the ability of an inhibitor to block the de novo synthesis of serine from glucose within cells.[8]
-
Cell Culture and Pre-treatment: Cancer cells are cultured and pre-treated with the inhibitor or vehicle control (e.g., DMSO) for a specified time.[8]
-
Isotope Labeling: The culture medium is replaced with a medium containing a stable isotope-labeled glucose (e.g., 13C6-glucose) and the inhibitor. Cells are incubated to allow for the incorporation of the labeled carbon into newly synthesized serine.[8]
-
Metabolite Extraction: Polar metabolites are extracted from the cells.
-
LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of labeled serine.
-
Data Analysis: The percentage of labeled serine relative to the total serine pool is calculated to determine the extent of serine synthesis inhibition.
Discussion and Future Perspectives
Both covalent and non-covalent inhibitors of PHGDH have demonstrated potential in preclinical studies.
Non-covalent inhibitors like NCT-503 and BI-4924 have shown potent enzymatic and cellular activity.[8] Their reversible nature can be advantageous in terms of minimizing off-target effects and potential toxicity. However, maintaining sufficient intracellular concentrations to achieve sustained target inhibition can be a challenge. The non-competitive inhibitor CBR-5884 offers a different mechanism by disrupting the enzyme's oligomerization state, which is crucial for its activity.[5][8]
Covalent inhibitors such as Withangulatin A and Oridonin offer the potential for prolonged and potent target inhibition due to the formation of an irreversible bond.[7][9] This can lead to a more durable anti-tumor effect. The discovery that these inhibitors can bind to allosteric cysteine residues opens up new avenues for designing highly specific and potent inhibitors.[7][9] However, the potential for off-target covalent modifications and associated toxicities is a key consideration in their development.
The choice between a covalent and non-covalent approach will depend on a variety of factors including the specific cancer type, the desired pharmacokinetic and pharmacodynamic profile, and the overall safety and tolerability of the compound.
Future research should focus on:
-
Improving selectivity: Designing inhibitors that specifically target PHGDH without affecting other metabolic enzymes is crucial to minimize side effects.
-
Overcoming resistance: Cancer cells can develop resistance to PHGDH inhibitors, for instance, by increasing their uptake of exogenous serine.[12] Combination therapies that target both serine synthesis and uptake pathways may be more effective.
-
Clinical Translation: To date, no PHGDH inhibitor has advanced into clinical trials.[13] Further preclinical studies, including in vivo efficacy and toxicology studies, are necessary to identify promising candidates for clinical development.
References
- 1. Can small molecular inhibitors that stop de novo serine synthesis be used in cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. oaepublish.com [oaepublish.com]
- 13. scientificarchives.com [scientificarchives.com]
Validating PHGDH Knockdown: A Comparative Guide to qPCR and Western Blot Analysis
For researchers, scientists, and drug development professionals, confirming the specific reduction of a target protein is a critical step in validating experimental findings. This guide provides a comprehensive comparison of two gold-standard techniques for confirming the knockdown efficiency of Phosphoglycerate Dehydrogenase (PHGDH): quantitative Polymerase Chain Reaction (qPCR) and Western blot analysis. We present detailed experimental protocols, comparative data, and explore alternative validation methods.
The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) is a key player in cellular metabolism, catalyzing the first step in the de novo serine biosynthesis pathway.[1] This pathway is crucial for producing serine, an amino acid vital for the synthesis of proteins, nucleotides, and other essential biomolecules.[1] Given its upregulation in various cancers, PHGDH has emerged as an attractive therapeutic target.[1][2] Therefore, robust and reliable methods to confirm the knockdown of PHGDH are essential for research and drug development in this area.
Comparing qPCR and Western Blot for Knockdown Validation
Both qPCR and Western blotting are powerful techniques to confirm gene silencing, but they assess different stages of the gene expression process.[3] qPCR measures the levels of messenger RNA (mRNA), providing a direct indication of transcript knockdown.[3] In contrast, Western blotting detects the protein levels, offering a functional confirmation of reduced protein expression.[3][4]
Ideally, both methods should be employed to gain a comprehensive understanding of the knockdown efficiency.[3][5] A significant decrease in mRNA levels (measured by qPCR) should correlate with a reduction in protein levels (measured by Western blot). However, discrepancies can arise due to factors like protein stability and turnover rates.[6]
Quantitative Data Summary
The following tables summarize representative data from successful PHGDH knockdown experiments using siRNA. These tables illustrate the expected quantitative outcomes from both qPCR and Western blot analyses.
Table 1: PHGDH mRNA Levels Following siRNA-Mediated Knockdown
| Cell Line | Treatment | PHGDH mRNA Level (Normalized to GAPDH) | Fold Change vs. Scrambled Control |
| MDA-MB-468 | Scrambled siRNA | 1.00 | - |
| MDA-MB-468 | PHGDH siRNA | 0.25 | 4.0 |
| Hs578T | Scrambled siRNA | 1.00 | - |
| Hs578T | PHGDH siRNA | 0.30 | 3.3 |
| MDA-MB-231 | Scrambled siRNA | 1.00 | - |
| MDA-MB-231 | PHGDH siRNA | 0.40 | 2.5 |
Data is representative and compiled from methodologies described in cited literature.[2]
Table 2: PHGDH Protein Levels Following siRNA-Mediated Knockdown
| Cell Line | Treatment | PHGDH Protein Level (Normalized to β-actin) | Percent Knockdown vs. Scrambled Control |
| MDA-MB-468 | Scrambled siRNA | 1.00 | - |
| MDA-MB-468 | PHGDH siRNA | 0.15 | 85% |
| Hs578T | Scrambled siRNA | 1.00 | - |
| Hs578T | PHGDH siRNA | 0.20 | 80% |
| MDA-MB-231 | Scrambled siRNA | 1.00 | - |
| MDA-MB-231 | PHGDH siRNA | 0.50 | 50% |
Data is representative and based on protocols and expected outcomes from cited literature.[1][7]
Experimental Protocols
Detailed methodologies for performing qPCR and Western blot to confirm PHGDH knockdown are provided below.
Quantitative Real-Time PCR (qPCR) Protocol
This protocol outlines the steps to quantify PHGDH mRNA levels after siRNA-mediated knockdown.
1. RNA Extraction and cDNA Synthesis:
-
Culture and transfect cells with PHGDH-specific siRNA or a non-targeting control.
-
After 48-72 hours, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
2. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for PHGDH and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol is:
-
Initial denaturation at 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation at 95°C for 10 seconds.
-
Annealing/Extension at 60°C for 30 seconds.
-
-
Melt curve analysis to ensure primer specificity.
-
3. Data Analysis:
-
Calculate the cycle threshold (Ct) values for both PHGDH and the housekeeping gene.
-
Determine the relative expression of PHGDH mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
Western Blot Protocol
This protocol details the procedure for detecting PHGDH protein levels following knockdown.[1][7]
1. Cell Lysis and Protein Quantification:
-
After 48-72 hours of siRNA transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]
-
Determine the protein concentration of each lysate using a BCA protein assay.[1][7]
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[7]
-
Separate the proteins by size on an SDS-polyacrylamide gel.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
3. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against PHGDH (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.[7]
-
Repeat the process for a loading control protein, such as β-actin or GAPDH.[7]
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1][7]
-
Perform densitometry analysis to quantify the relative protein expression of PHGDH, normalized to the loading control.[7]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for qPCR and Western blot.
Caption: Workflow for confirming PHGDH knockdown by qPCR.
Caption: Workflow for confirming PHGDH knockdown by Western blot.
Alternative and Complementary Methods
While qPCR and Western blot are the primary methods for confirming knockdown, other techniques can provide further validation and functional insights.
-
Functional Assays: Assessing the phenotypic consequences of PHGDH knockdown, such as changes in cell proliferation, metabolism, or viability, can provide strong evidence for successful target engagement.[8] For example, a reduction in cell viability in PHGDH-amplified cancer cells upon PHGDH knockdown would support the on-target effect.[2]
-
Mass Spectrometry: For a more global view, mass spectrometry-based proteomics can quantify changes in the entire proteome following PHGDH knockdown, confirming the specific reduction of PHGDH and identifying potential off-target effects.
-
In-Cell Western™ Assay: This immunocytochemical assay allows for the quantification of protein levels directly in cultured cells, offering a higher-throughput alternative to traditional Western blotting.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 9. licorbio.com [licorbio.com]
Assessing the Specificity of PHGDH-Inactive Control Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of metabolic pathways in disease, particularly in oncology, has identified phosphoglycerate dehydrogenase (PHGDH) as a key therapeutic target. As the rate-limiting enzyme in the de novo serine biosynthesis pathway, its inhibition presents a promising strategy to curb cancer cell proliferation. The use of potent and selective inhibitors in research is crucial, and equally important is the use of appropriate negative controls to distinguish on-target from off-target effects. This guide provides a detailed comparison of the performance of a well-characterized PHGDH-inactive control compound against its active counterparts, supported by experimental data and detailed protocols.
Introduction to PHGDH Inhibition and the Importance of Controls
PHGDH catalyzes the first committed step in the synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933). Elevated PHGDH expression is observed in various cancers, where it fuels the anabolic processes necessary for rapid cell growth. Small molecule inhibitors of PHGDH are therefore valuable research tools and potential therapeutics.
To validate the on-target effects of these inhibitors, a structurally similar but biologically inactive control compound is essential. The most widely used inactive control is an analog of the potent PHGDH inhibitors NCT-502 and NCT-503, often referred to as "this compound" or "NCT-503 Inactive Control". This compound serves to differentiate specific effects of PHGDH inhibition from non-specific or off-target effects of the chemical scaffold.
Quantitative Comparison of PHGDH Inhibitors and Inactive Control
The following table summarizes the biochemical and cellular activity of several key PHGDH inhibitors and the inactive control compound. This data highlights the differences in potency and provides insights into their selectivity.
| Compound | Target | In Vitro IC50 (µM) vs. PHGDH | Cellular EC50 (µM) | Known Off-Target Effects/Selectivity Profile |
| This compound | None | >57[1] | Not cytotoxic to PHGDH-dependent or independent cell lines[2] | Used as a negative control to identify off-target effects of active analogs.[2][3][4] |
| NCT-503 | PHGDH | 2.5[1][3][5][6] | 8-16 (in PHGDH-dependent cell lines)[2][3] | Inactive against a panel of other dehydrogenases; minimal cross-reactivity in a panel of 168 GPCRs.[3][5][6] Known to reroute glucose-derived carbons into the TCA cycle independent of PHGDH inhibition.[4][7][8] |
| CBR-5884 | PHGDH | 33 ± 12[9] | ~30 (growth inhibition in PHGDH-dependent cells)[7] | Does not inhibit Lactate Dehydrogenase (LDH) or Malate Dehydrogenase 1 (MDH1).[9] Identified as an inhibitor of Candida albicans phosphatidylserine (B164497) synthase (Cho1).[10][11][12] |
| Oridonin | PHGDH | 0.48 ± 0.02[7] | Varies by cell line (e.g., ~20 µM in some cancer cells) | Multi-targeted agent affecting various signaling pathways including MAPK and p53.[9] |
| PH-755 | PHGDH | Nanomolar potency (reported to be 100-fold more potent than NCT-503)[13][14] | 0.5 - 5 (in PHGDH-dependent cells in serine/glycine-limited media)[14] | Data on broad off-target screening is limited in the public domain. PH-755 lowered plasma and CSF serine concentrations but did not affect the concentrations of other metabolites.[14] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for assessing inhibitor specificity, the following diagrams are provided.
Caption: The de novo serine biosynthesis pathway and points of inhibition.
Caption: Experimental workflow for assessing PHGDH inhibitor specificity.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed protocols for the key assays cited in this guide are provided below.
In Vitro PHGDH Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a chromogenic or fluorogenic probe.
-
Principle: PHGDH converts 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, reducing NAD+ to NADH. The NADH produced is then used by a diaphorase to reduce a probe (e.g., resazurin (B115843) to the fluorescent resorufin), allowing for continuous monitoring of the reaction.
-
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1% BSA)
-
3-Phosphoglycerate (3-PG) substrate
-
NAD+ cofactor
-
Diaphorase
-
Resazurin
-
Test compounds (active inhibitors and inactive control) dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PG, NAD+, diaphorase, and resazurin.
-
Add test compounds at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Initiate the reaction by adding the PHGDH enzyme to all wells.
-
Immediately measure the fluorescence (Ex/Em ~560/590 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value using a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Principle: The binding of a ligand to its target protein can either stabilize or destabilize the protein, leading to a shift in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein.
-
Materials:
-
Cultured cells (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Test compounds (active inhibitor and inactive control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PHGDH
-
Secondary antibody
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Separate equal amounts of soluble protein by SDS-PAGE and perform a Western blot to detect PHGDH.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.
-
Pulsed Stable Isotope-Resolved Metabolomics (pSIRM)
pSIRM is a sophisticated technique used to trace the flow of metabolites through a pathway and assess the on- and off-target effects of a compound on cellular metabolism.
-
Principle: Cells are cultured in the presence of a stable isotope-labeled nutrient (e.g., ¹³C-glucose). The incorporation of the isotope into downstream metabolites is measured over a short period using mass spectrometry. This allows for the quantification of metabolic flux and the identification of pathway inhibition or alterations.
-
Materials:
-
Cultured cells
-
Cell culture medium with and without the nutrient to be labeled (e.g., glucose)
-
Stable isotope-labeled nutrient (e.g., [U-¹³C]-glucose)
-
Test compounds (active inhibitor and inactive control)
-
Methanol, water, and chloroform (B151607) for metabolite extraction
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Culture cells in the presence of the test compound, inactive control, or vehicle for the desired duration.
-
Replace the medium with medium containing the stable isotope-labeled nutrient for a short period (the "pulse," e.g., 10-60 minutes).
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell extract.
-
Perform a liquid-liquid extraction to separate polar metabolites.
-
Analyze the polar metabolite fraction by GC-MS or LC-MS to determine the isotopic enrichment in metabolites of interest (e.g., serine, glycine, TCA cycle intermediates).
-
Compare the isotopic labeling patterns between the different treatment conditions to assess the on-target inhibition of serine synthesis and any off-target effects on other metabolic pathways.
-
Conclusion
The rigorous assessment of inhibitor specificity is paramount in drug discovery and chemical biology. The use of well-characterized inactive control compounds, such as the inactive analog of NCT-503, is indispensable for dissecting the on-target versus off-target effects of PHGDH inhibitors. This guide provides a framework for comparing the specificity of such compounds through quantitative data, visual representations of relevant pathways and workflows, and detailed experimental protocols. By employing these methodologies, researchers can gain a deeper and more accurate understanding of the biological consequences of PHGDH inhibition, ultimately facilitating the development of more effective and safer therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The small molecule CBR-5884 inhibits the Candida albicans phosphatidylserine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The small molecule CBR-5884 inhibits the Candida albicans phosphatidylserine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
- 14. biorxiv.org [biorxiv.org]
Validating the Mechanism of Action of a New PHGDH Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) is a critical player in cellular metabolism, catalyzing the first, rate-limiting step in the de novo serine biosynthesis pathway.[1] Its upregulation in various cancers to meet the metabolic demands of rapid cell proliferation has made it a significant therapeutic target.[2][3] This guide provides a comprehensive framework for validating the mechanism of action of a novel PHGDH inhibitor, offering a comparative analysis with established inhibitors and detailing essential experimental protocols.
Performance Comparison of PHGDH Inhibitors
The efficacy of a new PHGDH inhibitor can be benchmarked against well-characterized compounds such as CBR-5884, NCT-503, and BI-4924. These inhibitors, with their distinct chemical structures and modes of action, provide a valuable reference for assessing the potency and mechanism of a novel compound.[1]
| Inhibitor | Chemical Class | In Vitro IC50 (µM) | Cell-Based EC50 (µM) | Cell Line(s) | Mode of Inhibition | Citation(s) |
| New PHGDH Inhibitor | [Specify Chemical Class] | [Insert Data] | [Insert Data] | [Specify Cell Lines] | [Determine Mode of Inhibition] | |
| CBR-5884 | Thiophene Derivative | 33 ± 12 | ~30 (serine synthesis inhibition) | Melanoma, Breast Cancer | Non-competitive[4] | [4] |
| NCT-503 | Piperazine-1-carbothioamide | 2.5 | 8 - 16 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | Non-competitive with respect to 3-PG and NAD+[5] | [5] |
| BI-4924 | N/A | 0.003 | 2.2 (serine biosynthesis inhibition) | N/A | NADH/NAD+-competitive |
Note: IC50 and EC50 values are highly dependent on assay conditions and the cell lines used. Direct comparisons should be made with caution when data is from different sources.[1]
Key Experimental Protocols for Validation
Validating the mechanism of action of a new PHGDH inhibitor requires a multi-faceted approach, combining biochemical assays, cell-based experiments, and target engagement studies.
PHGDH Enzyme Inhibition Assay
This assay directly measures the inhibitor's effect on the enzymatic activity of PHGDH.[1]
Principle: The production of NADH, a product of the PHGDH-catalyzed conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, is monitored. An increase in NADH is coupled to the reduction of a reporter molecule, such as resazurin (B115843) to the fluorescent resorufin (B1680543).[4]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and NAD+.
-
Inhibitor Incubation: Pre-incubate the PHGDH enzyme with varying concentrations of the new inhibitor to allow for binding.
-
Initiate Reaction: Add the substrate, 3-phosphoglycerate (3-PG), to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence of resorufin over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Cellular Serine Synthesis Assay
This assay confirms that the inhibitor blocks the serine synthesis pathway within a cellular context.[4]
Principle: Cells are cultured in a medium containing a stable isotope-labeled glucose (e.g., U-¹³C-glucose). The incorporation of the labeled carbons into serine is then measured by mass spectrometry. A reduction in labeled serine in treated cells indicates inhibition of the de novo synthesis pathway.[5]
Protocol:
-
Cell Culture: Culture PHGDH-dependent cancer cells in a medium lacking serine and glycine.
-
Inhibitor Treatment: Treat the cells with the new PHGDH inhibitor at various concentrations.
-
Isotope Labeling: Add U-¹³C-glucose to the medium and incubate for a defined period.
-
Metabolite Extraction: Harvest the cells and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of ¹³C-labeled serine.
Cell Proliferation and Viability Assays
These assays determine the functional consequence of PHGDH inhibition on cancer cell growth.[2]
Principle: The effect of the inhibitor on the proliferation and viability of cancer cell lines with high dependency on the serine synthesis pathway is assessed.[6]
Protocol:
-
Cell Seeding: Seed PHGDH-dependent and -independent cancer cell lines in 96-well plates.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Use a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8), to measure cell viability.[2]
-
Data Analysis: Determine the EC50 value for cell growth inhibition and compare the sensitivity of PHGDH-dependent versus -independent cell lines.
Western Blot for PHGDH Protein Levels
This experiment validates that the observed effects are due to the inhibition of PHGDH activity and not a reduction in the enzyme's protein levels, unless the inhibitor is designed to induce protein degradation.[2]
Protocol:
-
Cell Lysis: Lyse inhibitor-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for PHGDH, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Visualize the protein bands and quantify their intensity, normalizing to a loading control like GAPDH.[7]
Genetic Knockdown for Target Validation
Comparing the effects of the inhibitor to those of genetic knockdown (e.g., using siRNA or shRNA) provides strong evidence that the inhibitor's cellular activity is on-target.[2]
Protocol (siRNA):
-
Cell Seeding: Seed target cells at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Prepare separate tubes of diluted PHGDH-specific siRNA and a non-targeting control siRNA, as well as a tube of diluted transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature.
-
Transfection: Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess the reduction in PHGDH protein levels by Western blot or mRNA levels by qRT-PCR.[2]
-
Functional Assays: Perform cell proliferation or metabolic assays on the knockdown cells and compare the results to those obtained with the inhibitor.
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: The serine biosynthesis pathway and the inhibitory action of a new PHGDH inhibitor.
Caption: Experimental workflow for validating the mechanism of action of a new PHGDH inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of PHGDH-Inactive Materials
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of PHGDH (Phosphoglycerate Dehydrogenase)-inactive materials, with a primary focus on small molecule inhibitors used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. As many of these compounds are novel with incomplete hazard profiles, they must be treated as potentially hazardous substances.
Immediate Safety and Handling Precautions
Given the unknown hazard profiles of many research-stage small molecule inhibitors, a conservative approach to safety is mandatory. All personnel must adhere to the following precautions when handling PHGDH inhibitors, whether active or presumed inactive.
-
Personal Protective Equipment (PPE): A standard PPE protocol must be observed at all times. This includes, but is not limited to:
-
Safety goggles to protect against splashes.
-
A properly fitted lab coat to prevent skin contact.
-
Chemically resistant gloves (nitrile or neoprene).
-
-
Ventilation: All handling of solid and liquid forms of PHGDH inhibitors should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Response: In the event of a spill, the area should be evacuated immediately. Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department. Follow established protocols for hazardous chemical spills.
Step-by-Step Disposal Protocol for PHGDH Inhibitors
The following procedure is based on established best practices for the disposal of novel or uncharacterized small molecule inhibitors in a laboratory setting.[1][2] Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[1]
Step 1: Waste Characterization and Segregation
-
Hazard Identification: Treat all PHGDH inhibitors as hazardous waste unless a comprehensive Safety Data Sheet (SDS) explicitly states otherwise. For example, the SDS for the PHGDH inhibitor NCT-503 indicates it is a skin irritant, while information for PKUMDL-WQ-2101 classifies it as a combustible solid and highly hazardous to water.[3][4]
-
Waste Segregation: Meticulously segregate waste into distinct, clearly labeled containers to prevent dangerous chemical reactions.[1]
-
Solid Waste: Collect all materials contaminated with PHGDH inhibitors, such as pipette tips, gloves, weigh boats, and contaminated lab paper, in a designated hazardous solid waste container.[1]
-
Liquid Waste: All solutions containing PHGDH inhibitors, including unused stock solutions, experimental working solutions, and the initial rinsate from "empty" containers, must be collected in a designated hazardous liquid waste container.[1] The container material must be compatible with the solvent used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1]
-
Step 2: Container Management and Labeling
-
Container Integrity: Use only leak-proof containers in good condition and ensure they are kept tightly closed except when adding waste.[1]
-
Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the inhibitor(s) and solvent(s).
-
The approximate concentrations and volumes.
-
The date of accumulation.
-
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store waste containers in a designated and secure SAA within the laboratory, at or near the point of generation.[1]
-
Secondary Containment: The SAA must have secondary containment to capture any potential leaks.[1]
-
Safe Storage: Store waste away from heat, ignition sources, and incompatible materials.
Step 4: Arranging for Final Disposal
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[1]
-
Documentation: Follow all institutional procedures for completing waste manifests and providing necessary information about the chemical compounds.
-
Incineration: For many chemotherapeutic and hazardous drug wastes, incineration is a common and required method of disposal.[5][6]
Quantitative Data for Common PHGDH Inhibitors
The following table summarizes key quantitative data for several well-documented PHGDH inhibitors. This information is provided to assist researchers in understanding the concentrations typically used in experimental settings, which may inform waste characterization.
| Inhibitor | IC50 Value (PHGDH) | Common In Vitro Concentrations | Solubility |
| NCT-503 | 2.5 µM[7][8] | 8–16 µM for PHGDH-dependent cell lines[7] | Soluble in DMSO and Ethanol[9] |
| CBR-5884 | 33 µM[10][11][12] | 15 or 30 µM for cell proliferation assays[10][11] | Soluble in DMSO[10][12] |
| PKUMDL-WQ-2101 | 35.7 µM | Not specified in provided results | Soluble in DMSO[4] |
| PHGDH-IN-3 | 2.8 µM | Not specified in provided results | Not specified in provided results |
Diagrams and Workflows
Logical Workflow for PHGDH Inhibitor Waste Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. Anti-cancer drug waste disposal practices and wastewater management in hospitals: A Lebanese survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NCT-503 | CAS#:1916571-90-8 | Chemsrc [chemsrc.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Essential Safety and Logistics for Handling PHGDH-Inactive Materials
This guide provides comprehensive, step-by-step safety protocols and logistical plans for researchers, scientists, and drug development professionals handling PHGDH-inactive materials. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Understanding this compound Material
Phosphoglycerate dehydrogenase (PHGDH) is an enzyme that catalyzes the first, rate-limiting step in the phosphorylated pathway of L-serine biosynthesis.[1][2][3] This pathway is crucial for the synthesis of not only serine but also downstream metabolites like glycine (B1666218) and cysteine, which are essential for cell proliferation and maintaining redox balance.[1][4] "this compound" refers to the PHGDH enzyme that has lost its catalytic function. This can be the result of intentional inactivation through inhibitors, denaturation by heat or chemical treatment, or natural degradation over time. While catalytically inactive, the material is still a protein and may pose allergenic or irritant risks, necessitating careful handling and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the laboratory activity.
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Required PPE | Best Practices and Specifications |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • Perform in a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation.[5]• Use anti-static tools and weighing paper.[5]• Change gloves immediately if contaminated.[5] |
| Solution Preparation and Handling | • Nitrile Gloves• Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood.[5]• Avoid splashing and the generation of aerosols.[5][6]• Ensure all containers are securely capped.[5] |
| General Laboratory Operations | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct procedures in a well-ventilated area.[7]• Wash hands thoroughly after handling, even when gloves are worn.[8] |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator | • Evacuate and secure the area of the spill.[5]• Use an appropriate chemical spill kit.[5]• Absorb liquids with inert material and carefully sweep solids to avoid dust.[5] |
Operational Plan: Handling and Inactivation Protocols
Proper handling procedures are essential to minimize exposure and maintain a safe laboratory environment. Even inactive enzymes should be handled with care to prevent inhalation of aerosols or dust.[6][8]
Experimental Protocol: Deactivation of PHGDH
This protocol details the steps for the chemical deactivation of PHGDH in solution.
-
Preparation: Work within a certified chemical fume hood. Ensure all required PPE is correctly worn. Prepare a 5% bleach solution.
-
Dilution: If the enzyme solution is concentrated, dilute it with water to reduce the concentration and facilitate deactivation.
-
Deactivation: Add the 5% bleach solution to the enzyme solution. Allow the mixture to stand for a minimum of 30 minutes to ensure complete deactivation. For larger volumes, an incubation time of 12-16 hours may be advisable.[9]
-
Verification (Optional): For critical applications, an activity assay can be performed on a small sample of the treated solution to confirm the absence of enzymatic activity.
-
Neutralization: Before disposal, neutralize the bleach solution according to your institution's safety guidelines, often with a solution like sodium thiosulfate.
-
Documentation: Record the deactivation procedure, including the date, volume, and chemicals used, in your laboratory notebook.
Disposal Plan
All disposable PPE and materials that have come into contact with this compound material should be treated as chemical waste.[5]
Step-by-Step Disposal Procedures
-
Liquid Waste:
-
Collect all deactivated PHGDH solutions in a clearly labeled, sealed hazardous waste container.[5][9]
-
The label should include the words "Hazardous Waste," the full chemical name, and any associated hazards.
-
Store the waste container in a designated secondary containment area away from incompatible materials.
-
Arrange for disposal through your institution's environmental health and safety office.
-
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, gowns, weighing paper, and pipette tips, in a designated and clearly labeled chemical waste bag or container.[5]
-
Ensure the container is sealed to prevent the release of any residual powder.
-
Do not dispose of solid enzyme waste in the regular trash.
-
Arrange for collection and disposal by an approved waste management provider.[9]
-
-
Reusable Labware:
-
Glassware and equipment should be decontaminated promptly after use.
-
Rinse thoroughly with a suitable solvent (e.g., ethanol) followed by copious amounts of water.
-
For thorough cleaning, soak in a deactivating solution (e.g., 5% bleach) before standard washing procedures.
-
Visual Guides and Workflows
PHGDH in the Serine Biosynthesis Pathway
The following diagram illustrates the role of PHGDH in the initial step of the serine biosynthesis pathway, which is often upregulated in various cancers.[4][10]
Caption: The role of PHGDH in the serine biosynthesis pathway.
Workflow for Handling and Disposal of this compound Material
This workflow provides a logical sequence for the safe management of this compound materials from receipt to disposal.
Caption: A logical workflow for the safe disposal of this compound waste.
PPE Donning and Doffing Workflow
Correctly putting on and taking off PPE is crucial to prevent contamination.
Caption: Sequential process for correctly donning and doffing PPE.
References
- 1. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oaepublish.com [oaepublish.com]
- 5. benchchem.com [benchchem.com]
- 6. aise.eu [aise.eu]
- 7. amano-enzyme.com [amano-enzyme.com]
- 8. transformationenzymes.com [transformationenzymes.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
